Technical Documentation Center

4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid
  • CAS: 926264-55-3

Core Science & Biosynthesis

Foundational

Whitepaper: Synthesis and Process Optimization of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride

Executive Summary The compound 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (CAS: 106261-49-8) is a foundational building block in modern pharmaceutical synthesis[1]. Most notably, it serves as the crit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (CAS: 106261-49-8) is a foundational building block in modern pharmaceutical synthesis[1]. Most notably, it serves as the critical intermediate in the production of Imatinib (Gleevec), a revolutionary tyrosine kinase inhibitor used in the treatment of Chronic Myeloid Leukemia (CML)[2].

From a mechanistic standpoint, the incorporation of the 4-methylpiperazine moiety serves a dual purpose: it drastically enhances the aqueous solubility of the final Active Pharmaceutical Ingredient (API) and provides a crucial hydrogen-bonding network within the ATP-binding pocket of the BCR-ABL kinase[1][3]. This technical guide delineates the optimal synthetic pathways, underlying chemical causality, and self-validating protocols required to produce this intermediate at high purity and industrial scale.

Mechanistic Rationale & Pathway Selection

The synthesis of this molecule relies on the efficient coupling of a functionalized benzoic acid derivative with 1-methylpiperazine. Process chemists typically evaluate three primary pathways based on the starting material:

  • The Nitrile Route (Industrial Standard): Utilizes p-cyanobenzyl chloride. The nucleophilic substitution is followed by a harsh acidic hydrolysis that simultaneously converts the nitrile to a carboxylic acid and forms the dihydrochloride salt[2][4].

  • The Ester Route: Utilizes methyl 4-(chloromethyl)benzoate. Requires base-catalyzed hydrolysis of the ester post-substitution, followed by acidification.

  • The Direct Halogenation Route: Begins with 4-methylbenzoic acid, which undergoes radical bromination followed by amination. While direct, controlling mono-bromination can be challenging at scale[3].

RouteSelection Start Starting Material Selection Nitrile p-Cyanobenzyl Chloride Start->Nitrile Ester Methyl 4-(chloromethyl)benzoate Start->Ester Acid 4-Methylbenzoic Acid Start->Acid N_Sub Nitrile Intermediate Nitrile->N_Sub 1-Methylpiperazine E_Sub Ester Intermediate Ester->E_Sub 1-Methylpiperazine Brom 4-(Bromomethyl)benzoic acid Acid->Brom Bromination (Br2) Final Target: 4-[(4-Methylpiperazin-1-yl)methyl] benzoic acid dihydrochloride N_Sub->Final 8M HCl (Hydrolysis) E_Sub->Final 1. KOH/MeOH 2. HCl Treatment A_Sub Free Base Acid Brom->A_Sub 1-Methylpiperazine A_Sub->Final HCl Treatment

Figure 1: Logical decision tree for commercial synthesis routes of the target API intermediate.

Quantitative Data: Synthetic Route Comparison

To facilitate route selection, the following table summarizes the quantitative parameters and efficiency metrics of the primary synthetic pathways[2][3][4].

ParameterNitrile RouteEster RouteDirect Halogenation Route
Starting Material p-Cyanobenzyl chlorideMethyl 4-(chloromethyl)benzoate4-Methylbenzoic acid
Key Reagent 1-Methylpiperazine1-MethylpiperazineBr₂, then 1-Methylpiperazine
Reaction Temp (Sub) 70 °C60 °C80–85 °C
Hydrolysis Condition 8M HCl, 100 °CKOH/MeOH, RefluxN/A (Direct Salt Formation)
Overall Yield ~85-88%~80%81.5%
Primary IPC Method HPLC / TLCGC / NMRHPLC
Scalability Excellent (One-pot potential)Good (Requires solvent swap)Moderate (Bromination control)

Detailed Experimental Protocol: The Nitrile Route

The Nitrile Route is favored due to its atom economy and the elegance of the final step, where hydrolysis and salt formation occur simultaneously.

Phase 1: Nucleophilic Substitution (Sₙ2)

Causality & Design: The reaction utilizes a mixed solvent system of ethanol and water (2:1 ratio). This specific ratio is critical: ethanol ensures the solubility of the hydrophobic p-cyanobenzyl chloride, while water maintains the nucleophilicity of 1-methylpiperazine and stabilizes the transition state of the Sₙ2 displacement[4].

Step-by-Step Procedure:

  • Initialization: Charge a clean, dry reactor with p-cyanobenzyl chloride (1.0 eq, e.g., 100 g, 0.66 mol).

  • Solvation: Add a mixed solvent of ethanol and deionized water (1000 mL, 2:1 v/v)[4]. Stir at 300 rpm until a homogeneous suspension/solution is achieved.

  • Amination: Slowly add 1-methylpiperazine (1.2 eq, 79.2 g, 0.792 mol) dropwise over 30 minutes. Note: The slight excess prevents di-alkylation and drives the reaction to completion.

  • Thermal Activation: Heat the reaction mixture to 70 °C and maintain for 1 to 2 hours[4].

  • Workup: Cool the mixture to room temperature. Recover the ethanol via rotary evaporation under reduced pressure to precipitate the intermediate, 4-(4-methylpiperazin-1-yl)methylbenzonitrile.

Phase 2: Acidic Hydrolysis and Salt Formation

Causality & Design: Converting the nitrile to a carboxylic acid requires harsh conditions. Utilizing 8M HCl at 100 °C achieves complete hydrolysis of the nitrile group. Concurrently, the strong acid protonates both nitrogen atoms of the piperazine ring, directly yielding the highly water-soluble dihydrochloride salt without requiring a separate salt-formation step[2][3].

Step-by-Step Procedure:

  • Hydrolysis: Suspend the isolated 4-(4-methylpiperazin-1-yl)methylbenzonitrile (e.g., 30.0 g) in 50 mL of 8M Hydrochloric Acid (HCl)[2].

  • Reflux: Heat the solution to 100 °C and maintain under reflux for 10 hours[2].

  • Crystallization: Cool the reaction mixture slowly to 0–5 °C using an ice bath. The high chloride ion concentration drives the precipitation of the dihydrochloride salt.

  • Isolation: Filter the precipitated solid under a vacuum. Wash the filter cake with ice-cold acetone to remove unreacted organic impurities.

  • Drying: Dry the product in a vacuum oven at 50 °C until a constant weight is achieved.

Pathway A p-Cyanobenzyl Chloride + 1-Methylpiperazine B 4-(4-Methylpiperazin-1-yl) methylbenzonitrile A->B EtOH/H2O (2:1), 70°C SN2 Substitution C 4-[(4-Methylpiperazin-1-yl) methyl]benzoic acid dihydrochloride B->C 8M HCl, 100°C, 10h Hydrolysis & Salt Formation

Figure 2: Two-step synthesis of the target dihydrochloride via the nitrile intermediate.

In-Process Controls (IPC) and Self-Validation

To ensure the protocol operates as a self-validating system, specific analytical checkpoints must be met before proceeding to subsequent steps.

  • Phase 1 IPC (TLC/HPLC): The disappearance of p-cyanobenzyl chloride must be confirmed. Using TLC (Silica gel, Dichloromethane:Methanol 9:1), the starting material spot should be completely absent before ethanol recovery begins.

  • Phase 2 IPC (Visual & Chromatographic): The hydrolysis transition from a suspension to a clear solution indicates the formation of the soluble protonated intermediate. Complete conversion is verified via HPLC (C18 column, aqueous buffer/acetonitrile mobile phase).

  • Final Product Validation:

    • Melting Point: The isolated crystalline powder must exhibit a melting point between 305–307 °C[4]. A depressed melting point indicates incomplete hydrolysis (presence of amide intermediate) or residual moisture.

    • NMR Spectroscopy: ¹H NMR (D₂O or DMSO-d₆) must show the characteristic singlet for the methylene bridge (~3.5-4.0 ppm depending on solvent) and the integration of the piperazine protons must align with the aromatic protons. The presence of the dihydrochloride salt is confirmed by the downfield shift of the piperazine protons compared to the free base[3].

References

Sources

Exploratory

Physicochemical Profiling and Analytical Workflows for 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid

A Technical Whitepaper for Drug Development Professionals Executive Summary In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the downstream success of active pharmaceutical ing...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the downstream success of active pharmaceutical ingredient (API) synthesis. 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid (typically handled as its dihydrochloride salt, CAS 106261-49-8) is a premier example of a highly functionalized intermediate[1]. As a Senior Application Scientist, I frequently utilize this molecule not only as the critical Key Starting Material (KSM) for the blockbuster tyrosine kinase inhibitor Imatinib[2], but also as a semi-flexible linker template in emerging targeted protein degradation (PROTAC) architectures[3].

This guide deconstructs the physicochemical behavior of this molecule and provides field-proven, self-validating analytical protocols for its characterization.

Molecular Architecture & Structural Logic

The physicochemical behavior of 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid is governed by its bifunctional architecture, which combines a rigid, acidic benzoic acid moiety with a flexible, basic 4-methylpiperazine ring.

  • Carboxylic Acid (pKa ~4.2): Provides a highly stable site for amide bond formation.

  • Piperazine Nitrogens (pKa ~4.5 and ~9.0): The N4 atom (methylated) is highly basic, while the N1 atom (benzylated) is significantly less basic due to steric and electronic microenvironments.

Because of these distinct ionizable groups, the molecule exists predominantly as a zwitterion at physiological pH (7.4). The carboxylic acid is deprotonated (anionic), and the N4 of the piperazine is protonated (cationic). This zwitterionic state is the root cause of its unique solubility profile and low partition coefficient[4].

Ionization Low pH < 4.0 Fully Protonated (Cationic) Phys pH 7.4 Zwitterionic (Neutral overall) Low->Phys Deprotonation of COOH High pH > 9.5 Deprotonated (Anionic) Phys->High Deprotonation of Piperazine NH+

Figure 1: pH-dependent ionization states of the bifunctional molecule.

Physicochemical Properties

To facilitate formulation and synthetic planning, the quantitative physicochemical data of the dihydrochloride salt is summarized below.

PropertyValueCausality / Scientific Significance
Molecular Formula C₁₃H₂₀Cl₂N₂O₂Handled as a dihydrochloride salt to prevent atmospheric oxidation and improve bulk handling[1].
Molecular Weight 307.22 g/mol Optimal size for a linker or KSM without violating Lipinski's rules in the final API[4].
Melting Point 305 - 311 °CThe exceptionally high melting point reflects strong intermolecular ionic lattice forces in the salt form[4].
LogP ~0.6Highly hydrophilic; dictates the need for reverse-phase chromatography with highly aqueous mobile phases[4].
Solubility Soluble in H₂O, slightly in MeOHThe ionic nature of the dihydrochloride form ensures rapid and complete dissolution in aqueous media[5].

Analytical Characterization Protocols

When analyzing basic amines, one must anticipate severe chromatographic challenges. The piperazine nitrogens will interact strongly with residual free silanols on the silica backbone of a standard C18 column, leading to peak tailing and poor resolution. The following protocol utilizes ion-pairing principles to mitigate this.

HPLCWorkflow Prep Step 1: Sample Prep Dissolve in 0.1% TFA (aq) Inject Step 2: Injection Reverse-Phase C18 Column Prep->Inject Elute Step 3: Gradient Elution H2O/MeCN + 0.1% TFA Inject->Elute Detect Step 4: UV Detection Quantification at 254 nm Elute->Detect

Figure 2: Self-validating RP-HPLC workflow for purity profiling.

Protocol: Self-Validating Reverse-Phase HPLC for Purity Profiling
  • Mobile Phase Preparation:

    • Action: Prepare Mobile Phase A (0.1% v/v Trifluoroacetic acid in LC-MS grade water) and Mobile Phase B (0.1% v/v TFA in Acetonitrile).

    • Causality: TFA acts as a critical acidic modifier and ion-pairing agent. It forces the mobile phase pH below 3.0, fully protonating both piperazine nitrogens and dynamically masking residual silanols on the stationary phase. This ensures sharp, symmetrical peaks.

  • Sample Preparation:

    • Action: Dissolve 10 mg of the dihydrochloride salt in 10 mL of Mobile Phase A to create a 1 mg/mL stock. Dilute to a 0.1 mg/mL working concentration.

    • Causality: Using the highly aqueous Mobile Phase A as the sample diluent prevents solvent mismatch at the column head, which is a primary cause of peak fronting and splitting.

  • Chromatographic Separation:

    • Action: Inject 10 µL onto a C18 Column (150 x 4.6 mm, 3 µm particle size) maintained at 30°C. Run a linear gradient from 5% B to 60% B over 15 minutes.

    • Causality: The gradient must begin highly aqueous (5% B) to retain the polar zwitterionic analyte. Ramping the organic modifier elutes non-polar synthetic impurities, such as unreacted 4-(chloromethyl)benzoic acid.

  • System Validation (Self-Validating Control):

    • Action: Analyze a reference standard injection in quintuplicate prior to batch analysis. The system is valid only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, and the USP tailing factor is ≤ 1.5.

    • Causality: This internal control loop guarantees that the column is fully equilibrated and the silanol masking by TFA is effective before any unknown batch is quantified.

Mechanistic Role in API Synthesis

In the industrial synthesis of , 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid acts as the acylating agent[2]. However, the native carboxylic acid is chemically stable and lacks the electrophilicity required for direct amidation with weak aromatic amines.

  • Activation: The acid must first be converted into a highly reactive electrophile, typically an acid chloride, using thionyl chloride (SOCl₂) or activated via coupling reagents like HATU in DMF.

  • Amidation: The activated intermediate undergoes rapid nucleophilic attack by the pyrimidine-amine derivative to form the critical amide bond of the Imatinib API.

Synthesis Acid 4-[(4-methylpiperazin-1-yl) methyl]benzoic acid Activation Activation (SOCl2 / DMF) Acid->Activation Intermediate Acid Chloride Intermediate Activation->Intermediate Product Imatinib API (Target) Intermediate->Product Amidation Amine Pyrimidine-Amine Derivative Amine->Product Nucleophilic Attack

Figure 3: Mechanistic pathway for Imatinib API synthesis via amidation.

References

  • PubChem. "4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride". National Center for Biotechnology Information. URL:[Link][1]

  • IndiaMART. "4- (4-Methyl-1-Piperazinyl) Methyl ) Benzoic Acid Dihydrochloride". URL: [Link][2]

Sources

Foundational

4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid: The Foundational Pharmacophore in Type II Kinase Inhibitor Design

Executive Summary While rarely administered as a standalone therapeutic, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid (CAS: 106261-48-7) is a pivotal structural motif in modern targeted oncology. As the critical "tail"...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While rarely administered as a standalone therapeutic, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid (CAS: 106261-48-7) is a pivotal structural motif in modern targeted oncology. As the critical "tail" moiety of Imatinib (Gleevec) and subsequent Tyrosine Kinase Inhibitors (TKIs), this fragment serves a dual purpose: it anchors the drug within the inactive kinase domain and drastically alters the molecule's physicochemical profile[1]. This technical guide dissects the mechanistic, kinetic, and synthetic rationale behind integrating this specific pharmacophore into kinase inhibitor scaffolds.

Mechanistic Role in Kinase Inhibition

Type II kinase inhibitors derive their high selectivity by binding to the inactive "DFG-out" conformation of the kinase domain[2]. The 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid moiety is responsible for locking the BCR-ABL kinase into this inactive state through a highly specific network of interactions[3].

  • Hydrogen Bonding & Salt Bridges : Once the pyrimidine-phenyl core of the inhibitor wedges into the ATP-binding pocket, the benzoic acid derivative acts as a rigid spacer, projecting the methylpiperazine ring outward[4]. The nitrogen atom of the methylpiperazine ring (N34) becomes protonated in the solvent-exposed environment[2]. This protonated amine forms critical hydrogen bonds with the backbone-carbonyl atoms of residues Ile-360 and His-361[3].

  • Benzamide Linker Interactions : The carboxylic acid group of the starting material is converted into a benzamide linker during synthesis. The amide-NH and side-chain carboxylate interact directly with Glu-286, while the carbonyl interacts with the backbone-NH of Asp-381[3].

BindingMechanism Kinase BCR-ABL Kinase (DFG-out Inactive Conformation) Imatinib Imatinib Scaffold Kinase->Imatinib Binds ATP Pocket Moiety 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid Pharmacophore Imatinib->Moiety Structural Component IleHis Ile-360 & His-361 (Backbone Carbonyls) Moiety->IleHis H-Bonding (Protonated Piperazine) Solubility Enhanced Aqueous Solubility (Protonated N at pH 7.4) Moiety->Solubility PK Advantage (pKa ~8.07) GluAsp Glu-286 & Asp-381 (H-Bonding via Benzamide) Moiety->GluAsp H-Bonding (Benzamide Linker)

Fig 1. Mechanistic role of the 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid moiety in BCR-ABL.

Physicochemical Properties & Pharmacokinetics

The bare 2-phenylaminopyrimidine core of early BCR-ABL inhibitors suffered from severe lipophilicity, resulting in poor aqueous solubility and negligible oral bioavailability[1]. The strategic addition of the highly polar N-methylpiperazine side chain resolved this bottleneck[1].

Causality in Design : The methylpiperazine ring possesses a primary pKa of approximately 8.07[5]. At physiological pH (7.4), the tertiary amine is predominantly protonated. This ionization state transforms a highly hydrophobic scaffold into a molecule capable of systemic circulation, enabling oral administration[1].

Quantitative Data Summary
PropertyValueImplication for Drug Design
CAS Number 106261-48-7 (Free Base)Standard identifier for sourcing the intermediate.
Molecular Weight 234.30 g/mol Optimal fragment size for Fragment-Based Drug Design (FBDD).
Primary pKa ~8.07 (Piperazine N)[5]Ensures protonation at pH 7.4, driving aqueous solubility[6].
Secondary pKa ~3.73[5]Relates to the carboxylic acid/amide transition state.
LogP ~0.6Balances lipophilicity for cell membrane penetration.

Synthetic Integration Workflow

To incorporate 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid into a TKI scaffold, researchers utilize a self-validating amidation protocol. The carboxylic acid is intrinsically unreactive toward weakly nucleophilic aniline derivatives; therefore, in situ activation to an acid chloride is required[5].

Step-by-Step Methodology
  • Activation (Acid Chloride Formation)

    • Protocol : Suspend 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid in neat thionyl chloride (

      
      ) or use oxalyl chloride with a catalytic amount of DMF. Reflux for 2 hours.
      
    • Causality : The conversion to an acid chloride creates a highly reactive electrophile, overcoming the poor nucleophilicity of the target aminopyrimidine-phenyl core.

    • Validation System : Distill off excess

      
       under reduced pressure. A distinct physical transition to a pale yellow solid indicates successful formation of the acid chloride hydrochloride salt.
      
  • Amidation

    • Protocol : Dissolve the aminopyrimidine-phenyl core in anhydrous Pyridine/DMF. Cool to 0°C. Slowly add the acid chloride intermediate. Stir at room temperature for 12 hours.

    • Causality : Pyridine acts as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation of the nucleophilic amine. DMF provides a polar aprotic environment that solubilizes both the polar acid chloride and the hydrophobic core.

  • Free Base Isolation

    • Protocol : Quench the reaction with aqueous

      
      . Extract with dichloromethane (DCM). The product is isolated by precipitation due to its limited solubility in non-polar solvents[5].
      
  • Salt Formation

    • Protocol : React the purified free base with exactly one equivalent of methanesulfonic acid in ethanol to yield the mesylate salt.

    • Causality : While the free base has improved solubility due to the piperazine ring, the mesylate salt is chosen for commercial formulation due to its vastly superior dissolution profile and thermodynamic stability[6].

SyntheticWorkflow Step1 Step 1: Activation 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid + SOCl2 Reflux, 2h -> Acid Chloride Step2 Step 2: Amidation React Acid Chloride with Aminopyrimidine-phenyl core Pyridine/DMF, 0°C to RT Step1->Step2 Intermediate Transfer Step3 Step 3: Free Base Isolation Precipitation in non-polar solvent Filtration & Recrystallization Step2->Step3 Crude Product Step4 Step 4: Salt Formation React with Methanesulfonic Acid Yields Imatinib Mesylate Step3->Step4 Purified Base

Fig 2. Step-by-step synthetic workflow for integrating the benzoic acid moiety into Imatinib.

Resistance Mechanisms & Next-Gen Inhibitors

While the 4-[(4-methylpiperazin-1-yl)methyl]benzamide moiety provides exceptional target affinity, it is susceptible to steric clashes caused by point mutations in the kinase domain[3]. The notorious T315I mutation (substitution of Threonine with Isoleucine at codon 315) eliminates a critical oxygen molecule needed for hydrogen bonding and introduces a bulky side chain[3]. This steric hindrance physically blocks the TKI from adopting the necessary geometry, rendering the methylpiperazine interactions moot[3]. To overcome this, next-generation inhibitors (e.g., Ponatinib) bypass the mutation by utilizing linear alkyne linkages that thread past the mutated isoleucine residue[3].

References

  • Structural Basis for the Regulation of PPARγ Activity by Imatinib. MDPI. Available at:[Link]

  • Bcr-Abl tyrosine-kinase inhibitor. Wikipedia. Available at:[Link]

  • Structural mechanism of a drug-binding process involving a large conformational change of the protein target. PMC. Available at:[Link]

  • IMATINIB - New Drug Approvals. New Drug Approvals. Available at:[Link]

  • The development of imatinib as a therapeutic agent for chronic myeloid leukemia. Blood (ASH Publications). Available at:[Link]

  • Deciphering Imatinib Multicomponent Crystals: Insights from X-Ray Crystallography and Solid-State NMR Spectroscopy. ACS Publications. Available at:[Link]

Sources

Exploratory

The Pharmacological Architecture of 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Derivatives: A Technical Guide to Type II Kinase Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The compound 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid (often isolated as a d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The compound 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid (often isolated as a dihydrochloride salt, CAS 106261-49-8) is a foundational pharmacophoric building block in modern targeted oncology[1]. While biologically inactive on its own, its conversion into benzamide derivatives—most notably the revolutionary tyrosine kinase inhibitor (TKI) Imatinib (Gleevec) —established the paradigm for rationally designed Type II kinase inhibitors.

This whitepaper dissects the mechanism of action of these derivatives, exploring how the precise spatial arrangement of the benzoic acid core and the piperazine ring dictates highly specific binding to the inactive (DFG-out) conformation of the BCR-ABL, c-KIT, and PDGFR kinases. We provide a comprehensive analysis of the structural biology, experimental validation workflows, and derivative engineering principles that guide the development of next-generation TKIs.

Structural Rationale: Deconstructing the Pharmacophore

The efficacy of 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid (4-MPMBA) derivatives stems from the distinct, dual-purpose roles of its two primary functional groups once coupled to an aniline-derived kinase hinge binder (e.g., an aminopyrimidine).

The Benzamide Linker: Locking the DFG-Out State

During synthesis, the benzoic acid moiety of 4-MPMBA is converted into an amide. This amide bond is not merely a structural bridge; it is the critical anchor that stabilizes the kinase in its inactive conformation. In the BCR-ABL kinase domain, the activation loop contains a conserved Asp-Phe-Gly (DFG) motif. 4-MPMBA derivatives bind exclusively when this motif flips outward (DFG-out)[2].

  • Hydrogen Bonding: The amide-NH acts as a hydrogen bond donor to the side chain carboxylate of Glu286 (on the

    
    C-helix)[2].
    
  • Carbonyl Interaction: The amide carbonyl acts as a hydrogen bond acceptor for the backbone-NH of Asp381 (the 'D' in the DFG motif)[2]. This dual interaction acts as a molecular "padlock," preventing the kinase from adopting the catalytically active state required for ATP binding.

The 4-Methylpiperazine Ring: Solvent Channel Projection

The incorporation of the highly basic 4-methylpiperazine moiety was a watershed moment in TKI optimization. The core pyrimidine and aniline rings required for hinge binding are highly lipophilic, resulting in poor aqueous solubility.

  • Solubility and Pharmacokinetics: The piperazine ring is protonated at physiological pH, drastically improving the aqueous solubility of the drug without interfering with the hydrophobic binding pocket[2].

  • Kinase Interactions: Crystallographic evidence reveals that the piperazine ring extends outward into the solvent-accessible channel of the kinase domain[3][4]. While largely solvent-exposed, the protonated nitrogen forms critical hydrogen bonds with the backbone-carbonyl atoms of Ile360 and His361 in the activation loop of ABL[2].

Mechanism of Action: BCR-ABL Inhibition Pathway

The primary clinical target for these derivatives is the BCR-ABL fusion protein, a constitutively active cytosolic tyrosine kinase responsible for Chronic Myeloid Leukemia (CML). By stabilizing the DFG-out conformation, 4-MPMBA derivatives competitively displace ATP, halting the downstream phosphorylation of substrates like STAT5 and Crkl, ultimately inducing cell cycle arrest and apoptosis in leukemic cells.

MoA BCR_ABL BCR-ABL Fusion Kinase (Constitutively Active) ATP ATP Binding (Active Conformation) BCR_ABL->ATP Wild-type signaling Substrate Substrate Phosphorylation ATP->Substrate Proliferation Leukemic Cell Proliferation (CML) Substrate->Proliferation TKI 4-MPMBA Derivative (e.g., Imatinib) DFG DFG-Out Conformation (Inactive State) TKI->DFG Binds hinge & solvent channel DFG->BCR_ABL Locks kinase Block Inhibition of Phosphorylation DFG->Block Displaces ATP Apoptosis Cell Cycle Arrest & Apoptosis Block->Apoptosis

Mechanism of BCR-ABL kinase inhibition by 4-MPMBA derivatives via DFG-out stabilization.

Derivative Engineering and Comparative Data

Because the piperazine ring projects into the solvent channel, it is highly tolerant to structural modifications. This has allowed medicinal chemists to engineer derivatives for specific applications, such as overcoming resistance mutations (e.g., the T315I "gatekeeper" mutation) or developing radiotracers for PET imaging[3][5].

Comparative Binding Metrics
Compound / DerivativeTarget KinaseBinding ConformationPiperazine Moiety Role / ModificationIC50 (ABL WT)
Imatinib BCR-ABL, c-KITDFG-out (Extended)Solvent channel projection, H-bonds (Ile360/His361)[2]~25-50 nM
Dasatinib (Control)BCR-ABL, SRCDFG-in (Active)N/A (Different chemical scaffold)<1 nM
SKI696 (

F-labeled)
BCR-ABLDFG-out (Extended)Methyl replaced with

F-fluoroethyl for PET imaging
~30 nM
NRC-AN-019 BCR-ABLDFG-out (Extended)Replaced with bis-trifluoromethyls to optimize topological fit[6]~0.7 nM

Note: In non-kinase targets like human quinone reductase 2 (NQO2), imatinib binds in a compact, horseshoe (cis) conformation, though the piperazine ring still extends into the solvent[4].

Experimental Workflows & Validation (E-E-A-T)

To rigorously validate the mechanism of action of synthesized 4-MPMBA derivatives, researchers employ a combination of biophysical and structural assays. The following protocols represent self-validating systems designed to confirm both potency and the precise binding mode.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To determine the half-maximal inhibitory concentration (IC50) of the derivative against WT and mutant BCR-ABL. Causality & Rationale: Standard colorimetric assays are susceptible to interference from the autofluorescence of small-molecule libraries. TR-FRET utilizes a Europium (Eu)-cryptate donor, which has a long emission half-life. By introducing a time delay before measurement, short-lived background fluorescence decays, yielding an exceptionally high signal-to-noise ratio.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM EGTA, and 0.01% Brij-35.
    
  • Enzyme-Inhibitor Incubation: Dispense 5 nM of recombinant ABL kinase domain into a 384-well plate. Add the 4-MPMBA derivative in a 10-point dose-response titration (e.g., 10

    
    M to 0.5 nM). Incubate for 30 minutes at room temperature to allow the derivative to lock the kinase in the DFG-out state.
    
  • Reaction Initiation: Add 10

    
    M ATP and 1 
    
    
    
    M of a biotinylated poly(Glu,Tyr) peptide substrate. Incubate for 60 minutes.
  • Detection: Stop the reaction by adding EDTA (to chelate Mg

    
    ). Add Eu-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-Allophycocyanin (APC) (acceptor).
    
  • Readout: Excite at 340 nm and measure emission at 615 nm (Eu) and 665 nm (APC) after a 100

    
    s delay. Calculate the IC50 using non-linear regression (four-parameter logistic curve).
    
Protocol 2: X-Ray Crystallography of Kinase-Inhibitor Complexes

Purpose: To structurally verify the DFG-out binding mode and the solvent-exposed orientation of the piperazine ring. Causality & Rationale: Full-length ABL is highly dynamic and resists crystallization. Truncating the flexible


I helix is critical to obtaining high-quality, diffracting crystals[7]. The sitting-drop vapor diffusion method is used to slowly equilibrate the protein-ligand complex, allowing the large conformational shift required for Type II inhibition to stabilize within the crystal lattice.

Step-by-Step Methodology:

  • Protein Engineering: Express a truncated human ABL kinase fragment (residues 248-518) in Sf9 insect cells to eliminate highly flexible regions that hinder lattice formation[7].

  • Complex Formation: Purify the protein and concentrate to 10 mg/mL. Incubate with a 3-fold molar excess of the 4-MPMBA derivative overnight at 4°C.

  • Crystallization Setup: Use the sitting-drop vapor diffusion method. Mix 1

    
    L of the protein-inhibitor complex with 1 
    
    
    
    L of reservoir solution (e.g., 20% PEG 3350, 0.2 M NaCl, 0.1 M Bis-Tris pH 5.5).
  • Diffraction & Phasing: Harvest crystals after 3-5 days. Flash-freeze in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron source.

  • Refinement: Solve the structure using molecular replacement (using a known DFG-out ABL model, e.g., PDB 1IEP). Verify the electron density of the piperazine ring extending into the solvent channel.

Workflow Synth Compound Synthesis (Amide Coupling) FRET TR-FRET Kinase Assay (IC50 Determination) Synth->FRET In vitro screening Crystal X-Ray Crystallography (Co-crystallization) FRET->Crystal Structural validation Cell Ba/F3 Cellular Assay (Proliferation & Viability) FRET->Cell Phenotypic screening Lead Lead Optimization (e.g., T315I Mutants) Crystal->Lead Rational design Cell->Lead Efficacy data

Experimental workflow for the synthesis, screening, and structural validation of TKI derivatives.

References

  • "Imatinib can act as an allosteric activator of Abl kinase" - National Institutes of Health (PMC). Available at: [Link][7]

  • "Bcr-Abl tyrosine-kinase inhibitor" - Wikipedia. Available at:[Link][2]

  • "Structure of the Kinase Domain of an Imatinib-Resistant Abl Mutant in Complex with the Aurora Kinase Inhibitor VX-680" - AACR Journals. Available at: [Link][3]

  • "Depiction of imatinib in crystal structure of imatinib/Abl complex" - ResearchGate. Available at:[Link][5]

  • "Design, synthesis and preclinical evaluation of NRC-AN-019" - Spandidos Publications. Available at: [Link][6]

  • "The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2)" - SciSpace. Available at: [Link][4]

Sources

Foundational

Technical Guide: The Role of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid in Imatinib Synthesis

[1][2][3][4] Executive Summary This technical guide analyzes the critical function and synthetic manipulation of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid (CAS: 106261-49-8), a pivotal intermediate in the production...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary

This technical guide analyzes the critical function and synthetic manipulation of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid (CAS: 106261-49-8), a pivotal intermediate in the production of Imatinib Mesylate (Gleevec).[1] While the pyrimidine-amine "head" of Imatinib is responsible for ATP-competitive inhibition at the BCR-Abl kinase domain, this benzoic acid "tail" is engineered to solve a specific physicochemical challenge: solubility .

Without the N-methylpiperazine moiety provided by this intermediate, the core phenylaminopyrimidine scaffold exhibits poor aqueous solubility, severely limiting oral bioavailability. This guide details the synthesis of this intermediate, its activation, and the rigorous coupling protocols required to generate high-purity Imatinib.

Structural Significance & Retrosynthetic Analysis

The structure of Imatinib can be retrosynthetically disconnected into two primary fragments. The amide bond formation between these two fragments is the convergent step in most industrial routes.

  • Fragment A (Amine): N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine.[2][1][3][4][5]

  • Fragment B (Acid): 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid.[2][1][6][3][4][7][8][9][10]

The Solubility Switch

The 4-[(4-Methylpiperazin-1-yl)methyl] motif serves as a "solubility switch."[1] The basic nitrogen atoms in the piperazine ring (pKa ~ 8.0) allow the final drug to form a mesylate salt, increasing water solubility to >100 mg/mL, which is essential for rapid gastrointestinal absorption.

Convergent Synthesis Strategy

The convergent route is preferred over linear synthesis because it allows for the parallel optimization of both fragments, reducing the risk of carrying expensive impurities through multiple steps.

Imatinib_Retrosynthesis Imatinib Imatinib (Target API) AmideBond Amide Bond Formation (Convergent Step) Imatinib->AmideBond FragmentA Fragment A (Amine) N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidineamine AmideBond->FragmentA FragmentB Fragment B (Acid) 4-[(4-Methylpiperazin-1-yl) methyl]benzoic acid AmideBond->FragmentB Binding Function: ATP Site Binding (Pyrimidine Scaffold) FragmentA->Binding Solubility Function: Solubility & Bioavailability (Piperazine Moiety) FragmentB->Solubility

Figure 1: Retrosynthetic disconnection of Imatinib showing the functional roles of the two primary fragments.[1]

Synthesis of the Intermediate

Before the coupling event, the acid intermediate must be synthesized with high purity. The presence of the piperazine ring makes this compound prone to oxidative degradation; therefore, it is often isolated as a dihydrochloride salt (CAS: 106261-49-8) for enhanced stability.

Industrial Route: Nucleophilic Substitution

The most robust industrial method involves the alkylation of N-methylpiperazine with 4-(chloromethyl)benzoic acid (or its ester).[1]

Reaction Overview:

  • Reagents: 4-(Chloromethyl)benzoic acid, N-methylpiperazine (1.2 eq).

  • Solvent: Water/Ethanol or Xylene.[1]

  • Base: NaOH or KOH (to scavenge HCl).

  • Yield: Typically >90%.

Critical Process Parameter (CPP): The reaction temperature must be controlled (reflux, ~80-100°C). If too high, dimerization of the benzyl chloride can occur. If too low, the reaction stalls, leading to unreacted alkyl chloride (a potential genotoxin).

The Core Protocol: Amide Coupling[11]

This is the decisive step. The carboxylic acid group on the intermediate is not electrophilic enough to react directly with the aniline amine of Fragment A. It must be activated.

Activation Strategy: Acid Chloride Formation

While peptide coupling agents (EDC/HOBt) are used in academic settings, industrial scale-up overwhelmingly utilizes Thionyl Chloride (SOCl₂) .[1] This converts the acid into an acid chloride, a highly reactive electrophile, while producing only gaseous byproducts (SO₂ and HCl), simplifying purification.

Step-by-Step Methodology

Safety Note: This reaction generates HCl gas and SO₂. Perform in a fume hood with a caustic scrubber.

Step 1: Activation

  • Charge 10.0 g of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride into a dry reactor.

  • Add 50 mL of anhydrous Thionyl Chloride (SOCl₂). Rationale: SOCl₂ acts as both reagent and solvent.

  • Heat to reflux (75-80°C) for 2-4 hours.

  • Monitor by TLC/HPLC (aliquot quenched in methanol) until the acid is consumed.

  • Distillation: Remove excess SOCl₂ under vacuum. This is critical; residual SOCl₂ will degrade the amine in the next step.

  • Resuspend the resulting solid (Acid Chloride hydrochloride) in Dichloromethane (DCM) or anhydrous THF.

Step 2: Coupling

  • In a separate vessel, dissolve 1.0 equivalent of the Amine Fragment (N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine) in Pyridine (or DCM with TEA).

  • Cool the amine solution to 0-5°C . Rationale: Low temperature prevents side reactions at the pyridine nitrogen.

  • Slowly add the Acid Chloride suspension to the amine solution over 1 hour.

  • Allow to warm to Room Temperature (20-25°C) and stir for 4-6 hours.

Step 3: Work-up

  • Quench with ice water .

  • Adjust pH to >10 using NaOH. This ensures the piperazine ring is deprotonated (free base).

  • Extract with DCM or Ethyl Acetate.

  • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Coupling Workflow Diagram

Coupling_Workflow Start Start: Benzoic Acid Derivative (2HCl Salt) Activation Activation: Reflux with SOCl2 (- SO2, - HCl) Start->Activation Dehydration Intermediate Intermediate: Acid Chloride Form Activation->Intermediate Chlorination Coupling Coupling: Add Amine Fragment (Pyridine/DCM, 0°C) Intermediate->Coupling Nucleophilic Attack Workup Workup: Quench, Basify (pH >10), Extract Coupling->Workup Amide Formation Product Crude Imatinib Base Workup->Product Isolation

Figure 2: The chemical workflow for the activation and coupling of the benzoic acid intermediate.[2][1]

Data Analysis & Quality Control

Key Impurity Profile

During the coupling process, specific impurities must be monitored.

Impurity TypeOriginControl Strategy
Dimer Impurity Self-reaction of the acid chloride if moisture is present.[1]Use strictly anhydrous solvents; maintain N₂ atmosphere.
Unreacted Amine Incomplete coupling due to deactivated acid chloride.Use 1.1 - 1.2 equivalents of the acid chloride.
Residual Solvent Trapped Pyridine or DCM.Extended drying under high vacuum; recrystallization from MeOH/H₂O.
Yield Comparison of Activation Methods

The choice of activation method significantly impacts yield and cost.

Activation MethodReagentsTypical YieldAtom EconomySuitability
Acid Chloride SOCl₂85-92%HighIndustrial Standard
Carbodiimide EDC / HOBt75-85%LowLab / Research
Mixed Anhydride Ethyl Chloroformate70-80%MediumAlternative

Conclusion

The molecule 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid is not merely a structural appendage but a functional necessity for Imatinib.[1] Its synthesis and subsequent coupling via the acid chloride method represent the industry standard for balancing yield, purity, and cost. By strictly controlling the activation step (removal of excess SOCl₂) and the coupling temperature (0-5°C), researchers can consistently achieve high-purity Imatinib base, ready for mesylate salt formation.

References

  • Novartis AG. (2013).[1] Method for synthesizing Imatinib.[6][9][11][12][13][14][15][16][17][18] US Patent 8,609,842 B2.[1] Link

  • Shanghai Institute of Pharmaceutical Industry. (2013).[1] Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.[1][3][4][7][9] CN Patent 103382191B.[1] Link

  • Loiseleur, O., et al. (2010). Process for the preparation of imatinib.[5][11][12][13][14][15][17][18] US Patent Application 2010/0234601. Link

  • Szczepek, W. J., et al. (2008). Synthesis of imatinib: A convergent approach revisited.[13][14][15]Monatshefte für Chemie, 140, 619–623.[13] Link[1]

  • Hopkin, M. D., et al. (2013).[12] The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib.[14]Organic & Biomolecular Chemistry, 11, 1822-1839. Link

Sources

Exploratory

spectroscopic analysis of 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-[(4-methyl-1-piperazinyl)methyl]benzoic Acid Introduction 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid is a key organic compound, notable for its role as a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-[(4-methyl-1-piperazinyl)methyl]benzoic Acid

Introduction

4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid is a key organic compound, notable for its role as a primary precursor in the synthesis of Imatinib, a targeted cancer therapy drug.[1][2][3] Given its pharmaceutical significance, the unambiguous structural confirmation and purity assessment of this molecule are of paramount importance. Spectroscopic analysis provides the definitive toolkit for researchers and drug development professionals to achieve this, offering a non-destructive and highly detailed view of the molecule's atomic and functional group composition.

This guide provides an in-depth exploration of the core spectroscopic techniques used to characterize 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid. It is designed not as a rigid protocol, but as a technical resource grounded in the principles of structural chemistry, explaining the "why" behind the "how" of each analytical choice. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, integrating expected data with practical, field-proven methodologies.

Molecular Structure and Spectroscopic Rationale

The predictive power of spectroscopy is rooted in the distinct chemical environments within the molecule. Understanding the structure of 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid is the first step to interpreting its spectral data.

Chemical Structure: C₁₃H₁₈N₂O₂[4] Molecular Weight: 234.29 g/mol [4]

The molecule can be deconstructed into four key regions, each with unique spectroscopic signatures:

  • Para-substituted Benzoic Acid Core: This aromatic system includes a carboxylic acid group and a benzyl-methyl bridge. It is the primary chromophore for UV-Vis analysis and presents characteristic signals in NMR and IR.

  • Methylene Bridge (-CH₂-): This linker connects the aromatic ring to the piperazine moiety and will show a distinct singlet in ¹H NMR.

  • Piperazine Ring: A six-membered heterocyclic ring with two nitrogen atoms. Its eight protons give rise to characteristic signals in the aliphatic region of the ¹H NMR spectrum.[5]

  • N-Methyl Group (-CH₃): A terminal methyl group attached to one of the piperazine nitrogens, which will produce a sharp, upfield singlet in the ¹H NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution.[6] It provides precise information on the connectivity and chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Analysis

Principle: ¹H NMR spectroscopy maps the chemical environment of protons. The chemical shift (δ) of a proton signal is determined by the electron density around it, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

Expected Spectrum: Based on the structure, we can predict the following signals for 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid. The spectrum is anticipated to show distinct, well-resolved peaks corresponding to the aromatic, methylene, piperazine, and methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
Carboxylic Acid (-COOH) ~11.0 - 13.0 Singlet (broad) 1H The acidic proton is highly deshielded and often exchanges, leading to a broad signal.[6]
Aromatic (Ar-H) 7.40 - 8.00 Doublet of doublets 4H Protons on the para-substituted ring will form a classic AA'BB' system, appearing as two distinct doublets.[3][6][7]
Methylene (-CH₂-) ~3.50 - 3.70 Singlet 2H The methylene protons are adjacent to the aromatic ring and the piperazine nitrogen, placing them in this region.
Piperazine (-CH₂-CH₂-) ~2.30 - 2.60 Multiplet (broad) 8H The eight equivalent protons on the piperazine ring often appear as a broad multiplet or singlet due to chair-chair interconversion.[3][5][7]

| N-Methyl (-CH₃) | ~2.20 - 2.30 | Singlet | 3H | The methyl protons are attached to a nitrogen, resulting in a characteristic upfield singlet.[3][7] |

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[5] DMSO-d₆ is often preferred to ensure the acidic carboxylic proton is observable.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field should be shimmed to optimize homogeneity.

  • Data Acquisition:

    • Set the spectral width to encompass all expected proton signals (typically 0-15 ppm).

    • Utilize a standard single-pulse experiment.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a high signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain pure absorption line shapes.

    • Calibrate the chemical shift axis using the TMS signal.

    • Integrate all peaks to determine the relative proton ratios, confirming the structure.[6]

¹³C NMR Analysis

Principle: ¹³C NMR provides a count of the unique carbon atoms in a molecule and information about their chemical environment (e.g., sp², sp³, carbonyl). Proton-decoupled spectra are typically acquired, where each unique carbon appears as a single line.

Expected Spectrum: The molecule has 9 unique carbon environments, which will be reflected in the ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale
Carboxylic Acid (-C OOH) 165 - 175 Carbonyl carbons of carboxylic acids are highly deshielded.
Aromatic (Ar-C, substituted) 130 - 145 Quaternary carbons of the aromatic ring.
Aromatic (Ar-CH) 125 - 130 Protonated carbons of the aromatic ring.
Methylene (-C H₂-) 60 - 65 Methylene carbon attached to the aromatic ring and nitrogen.
Piperazine (-C H₂-N-CH₃) 50 - 55 Piperazine carbons adjacent to the N-methyl group.
Piperazine (-C H₂-N-CH₂Ar) 45 - 50 Piperazine carbons adjacent to the benzylic nitrogen.

| N-Methyl (-C H₃) | 40 - 45 | N-methyl carbon. |

Experimental Protocol: ¹³C NMR Analysis The protocol is similar to ¹H NMR, with key differences in acquisition parameters.

  • Sample Preparation: A higher concentration is often required; use 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent.

  • Data Acquisition:

    • Set a wider spectral width (typically 0-220 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • Acquire a significantly larger number of scans (hundreds to thousands) due to the low natural abundance of the ¹³C isotope.[5]

Diagram: General NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Dissolve 5-50 mg in Deuterated Solvent Standard Add TMS Internal Standard Prep->Standard Acquire Acquire FID in NMR Spectrometer Standard->Acquire Process Fourier Transform Acquire->Process Phase Phase Correction Process->Phase Calibrate Calibrate Spectrum Phase->Calibrate Integrate Integrate & Analyze Calibrate->Integrate

Caption: General workflow for NMR sample preparation and data analysis.

Mass Spectrometry (MS)

Principle: Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[6] It is used to determine the precise molecular weight of a compound and can reveal structural details through the analysis of its fragmentation patterns.

Expected Mass Spectrum: Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the most prominent peak is expected to be the protonated molecular ion [M+H]⁺.

Table 3: Predicted m/z Values for Key Ions

Ion Formula Predicted m/z (monoisotopic) Rationale
[M+H]⁺ [C₁₃H₁₉N₂O₂]⁺ 235.1441 Protonated molecular ion, confirming the molecular weight.
[M-COOH]⁺ [C₁₂H₁₈N₂]⁺ 190.1494 Loss of the carboxylic acid group (45 Da).
[C₈H₉O₂]⁺ [C₈H₉O₂]⁺ 137.0597 Fragment corresponding to the benzoic acid-methylene moiety.

| [C₅H₁₁N₂]⁺ | [C₅H₁₁N₂]⁺ | 99.0917 | Fragment corresponding to the N-methylpiperazine moiety. |

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.[8] The acid encourages the formation of [M+H]⁺ ions.[8]

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[8]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[8]

    • Flow Rate: 0.2-0.4 mL/min.[8]

  • Mass Spectrometry (MS):

    • Ionization Mode: ESI positive mode is ideal for ionizing the basic nitrogen atoms in the piperazine ring.

    • Analysis: Acquire a full scan mass spectrum to identify the molecular ion. Perform tandem MS (MS/MS) on the [M+H]⁺ ion to generate and analyze fragment ions for structural confirmation.

Diagram: Mass Spectrometry Workflow & Fragmentation

MS_Workflow cluster_workflow LC-MS Workflow cluster_fragmentation Conceptual Fragmentation Pathway Sample Dilute Sample in Solvent LC LC Separation (C18 Column) Sample->LC ESI Electrospray Ionization (ESI+) LC->ESI MS1 Mass Analyzer (Full Scan) ESI->MS1 Detect Detector MS1->Detect Parent [M+H]⁺ m/z = 235.14 Frag1 Piperazine Fragment [C₅H₁₁N₂]⁺ m/z = 99.09 Parent->Frag1 cleavage Frag2 Benzylic Fragment [C₈H₉O₂]⁺ m/z = 137.06 Parent->Frag2 cleavage

Caption: Workflow for LC-MS analysis and a conceptual fragmentation pattern.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for functional group identification.[9]

Expected Spectrum: The IR spectrum will be dominated by absorptions from the carboxylic acid and the aromatic ring.

Table 4: Predicted Characteristic IR Absorption Bands

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Appearance
Carboxylic Acid O-H stretch 2500 - 3300 Very broad, strong
Carboxylic Acid C=O stretch 1680 - 1710 Strong, sharp
Aromatic Ring C-H stretch 3000 - 3100 Medium, sharp
Aromatic Ring C=C stretch 1450 - 1600 Medium to weak (multiple bands)
Aliphatic C-H stretch 2800 - 3000 Medium, sharp

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium |

Causality: The O-H stretch of the carboxylic acid is exceptionally broad due to extensive hydrogen bonding.[10][11] The C=O stretch appears at a relatively low frequency for a carbonyl due to conjugation with the aromatic ring.[9]

Experimental Protocol: ATR-FT-IR Analysis

  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the ATR crystal.

  • Spectrum Collection: Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

  • Analysis: Identify the characteristic absorption bands and compare them to known values for confirmation of functional groups.

Diagram: FT-IR Analysis Workflow

FTIR_Workflow A Place Solid Sample on ATR Crystal B Acquire Background Spectrum A->B C Acquire Sample Spectrum A->C D Process Data (Background Subtraction) B->D C->D E Analyze Spectrum (Identify Functional Groups) D->E

Caption: Step-by-step workflow for ATR-FT-IR analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems.[12] The substituted benzene ring in the molecule acts as a chromophore that absorbs UV light at specific wavelengths.

Expected Spectrum: Aromatic compounds typically display multiple absorption bands related to π → π* transitions.[13][14][15] For a substituted benzoic acid, these bands are expected to be red-shifted (bathochromic shift) compared to unsubstituted benzene.[16]

Table 5: Predicted UV-Vis Absorption Bands

Band Electronic Transition Predicted λₘₐₓ (nm) Rationale
B-band π → π* ~230 - 250 Intense absorption characteristic of the substituted benzene ring.

| C-band | π → π* | ~270 - 290 | Less intense, fine-structured band, also characteristic of the aromatic system.[17] |

Experimental Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). Perform serial dilutions to create a solution with an absorbance in the optimal range (0.1 - 1.0 AU).

  • Instrument Setup: Use a matched pair of quartz cuvettes. Fill one with the pure solvent to serve as a blank.

  • Data Acquisition: Place the blank cuvette in the spectrophotometer and record a baseline. Replace the blank with the sample cuvette and scan across the UV range (typically 200-400 nm).

  • Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).

UVVis_Workflow Prep Prepare Dilute Solution in UV-Transparent Solvent Blank Run Solvent Blank Prep->Blank Sample Run Sample Prep->Sample Spectrum Obtain Absorbance Spectrum Blank->Spectrum Sample->Spectrum Analyze Identify λₘₐₓ Spectrum->Analyze

Sources

Foundational

An In-Depth Technical Guide to 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride (CAS 106261-49-8)

For Researchers, Scientists, and Drug Development Professionals Introduction 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride, identified by the CAS number 106261-49-8, is a pivotal organic compound with si...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride, identified by the CAS number 106261-49-8, is a pivotal organic compound with significant applications in pharmaceutical synthesis. This white to off-white crystalline powder is structurally characterized by a benzoic acid core, a methylene bridge, and a 4-methylpiperazine moiety.[1] Its dihydrochloride salt form enhances its aqueous solubility, a crucial property for its utility in various chemical reactions and for potential biological applications.[2]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, and key applications of this compound, with a particular focus on its role as a critical intermediate in the synthesis of the landmark anti-cancer drug, Imatinib.[2]

Chemical Structure and Identification

The chemical structure of 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride is defined by a substituted benzene ring, where a carboxylic acid group and a methyl-piperazinyl methyl group are positioned at the para positions.

Molecular Structure Visualization:

Caption: Chemical structure of 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 106261-49-8
Molecular Formula C13H20Cl2N2O2
Molecular Weight 307.22 g/mol [2]
IUPAC Name 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid;dihydrochloride[3]
InChI InChI=1S/C13H18N2O2.2ClH/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17;;/h2-5H,6-10H2,1H3,(H,16,17);2*1H[3]
InChIKey ISHROKOWRJDOSN-UHFFFAOYSA-N[3]
SMILES CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.Cl.Cl[3]
Synonyms 4-(4-Methylpiperazinomethyl)benzoic Acid Dihydrochloride, Imatinib Carboxylic Impurity[4]

Physicochemical Properties

The physicochemical properties of 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride are summarized in the table below. It is important to note that there is a discrepancy in the reported melting point in the literature, with some sources indicating a range of 187–190°C[5] and others a much higher range of 305-307°C.[6] This variation may be attributable to differences in experimental conditions, sample purity, or the presence of hydrates. For drug development purposes, it is crucial to determine the melting point of the specific batch being used through experimental verification.

Table 2: Physicochemical Properties

PropertyValueSource(s)
Appearance White to off-white crystalline powder[4]
Melting Point 187–190°C or 305-307°C[5][6]
Solubility Soluble in water, slightly soluble in methanol (with heating)[4][6]
Stability Hygroscopic[6]
Storage Inert atmosphere, room temperature[7]

Synthesis Methodologies

The synthesis of 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride is a multi-step process that has been approached through various routes. A common strategy involves the reaction of a p-substituted benzoic acid derivative with 1-methylpiperazine.

Synthetic Pathway Overview:

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product p-Toluic Acid p-Toluic Acid 4-(Bromomethyl)benzoic acid 4-(Bromomethyl)benzoic acid p-Toluic Acid->4-(Bromomethyl)benzoic acid Bromination 1-Methylpiperazine 1-Methylpiperazine 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride 1-Methylpiperazine->4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride Amination 4-(Bromomethyl)benzoic acid->4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride Amination

Caption: A common synthetic route to the target compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example of a laboratory-scale synthesis, adapted from methodologies described in the literature.[5]

Step 1: Bromination of 4-Methylbenzoic Acid

  • To a solution of 4-methylbenzoic acid in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide (BPO).

  • Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and filter to remove succinimide.

  • Evaporate the solvent under reduced pressure to yield 4-(bromomethyl)benzoic acid.

Step 2: Amination of 4-(Bromomethyl)benzoic Acid

  • Dissolve the 4-(bromomethyl)benzoic acid in a mixed solvent system, such as ethanol and water.

  • Add 1-methylpiperazine to the solution.

  • Heat the reaction mixture to 60-65°C and stir for 4-5 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture.

Step 3: Formation of the Dihydrochloride Salt

  • Cool the reaction mixture from Step 2 in an ice bath.

  • Slowly add concentrated hydrochloric acid to precipitate the dihydrochloride salt.

  • Filter the resulting solid, wash with a cold solvent (e.g., acetone), and dry under vacuum to obtain 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid ring, the benzylic methylene protons, the piperazine ring protons, and the N-methyl protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon, the aromatic carbons, the benzylic carbon, the piperazine carbons, and the N-methyl carbon.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-H stretching and bending vibrations of the aromatic and aliphatic moieties, and C-N stretching vibrations of the piperazine ring. The presence of the dihydrochloride salt may influence the positions of these bands.[3]

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.[5]

Applications in Drug Development

The primary and most significant application of 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride is its use as a key intermediate in the synthesis of Imatinib (marketed as Gleevec), a first-line treatment for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[2]

Imatinib Synthesis Pathway:

G Pyrimidine derivative Pyrimidine derivative Intermediate A Intermediate A Pyrimidine derivative->Intermediate A Aniline derivative Aniline derivative Aniline derivative->Intermediate A Imatinib Imatinib Intermediate A->Imatinib Amide coupling 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride->Imatinib Amide coupling

Caption: Role as a key building block in Imatinib synthesis.

In the synthesis of Imatinib, the carboxylic acid group of 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid is activated (e.g., by conversion to an acyl chloride) and then coupled with an aniline derivative to form the final amide bond present in the Imatinib molecule.

Biological Activity and Toxicological Profile

While the primary interest in this compound lies in its role as a synthetic intermediate, the piperazine moiety is a common pharmacophore in many biologically active molecules, particularly those targeting the central nervous system (CNS).[4] Piperazine derivatives have been investigated for a range of pharmacological activities. However, specific biological studies on 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride itself are limited in the public domain.

Toxicology:

The available safety data indicates that this compound should be handled with care. It is classified as harmful if swallowed and can cause skin and serious eye irritation.[3] It may also cause allergy or asthma symptoms or breathing difficulties if inhaled.[3]

Table 3: GHS Hazard Information

Hazard StatementClassification
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H334 May cause allergy or asthma symptoms or breathing difficulties if inhaled

As with many piperazine derivatives, potential toxic effects could include agitation, anxiety, and cardiac symptoms.[2] It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

Conclusion

4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride is a compound of significant interest to the pharmaceutical industry, primarily due to its indispensable role in the synthesis of Imatinib. Its chemical properties, particularly its solubility as a dihydrochloride salt, make it a versatile building block. A thorough understanding of its synthesis, characterization, and safe handling is essential for researchers and drug development professionals working in the field of medicinal chemistry and oncology. Further investigation into the potential biological activities of this compound and its derivatives may open new avenues for therapeutic applications.

References

  • CAS 106261-49-8: 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride. (n.d.).
  • 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride | 106261-49-8 | Benchchem. (n.d.).
  • 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride | 106261-49-8 | Benchchem. (n.d.).
  • Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC. (n.d.).
  • Intermediate for synthesizing imatinib and application of intermediate in imatinib synthesis - Patsnap Eureka. (n.d.).
  • An optimized approach in the synthesis of imatinib intermediates and analogues - RSC Publishing. (n.d.).
  • 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride | C13H20Cl2N2O2 | CID 10335346 - PubChem. (n.d.).
  • A Comparative Analysis of the Biological Activities of 4'-(4-Methyl-1-piperazinyl)acetophenone and Its Analogs - Benchchem. (n.d.).
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride | 106261-49-8. (n.d.).
  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF - ResearchGate. (n.d.).
  • 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride Safety Data Sheets - Echemi. (n.d.).
  • 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride | 106261-49-8. (n.d.).
  • CAS 106261-49-8: 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride. (n.d.).
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride | CAS 106261-49-8 | SCBT. (n.d.).
  • 040-000-403 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride - Stanford Chemicals. (n.d.).
  • 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride | 106261-49-8. (n.d.).
  • MSDS of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride - Capot Chemical. (n.d.).
  • 106261-49-8 | CAS DataBase - ChemicalBook. (n.d.).
  • 4-(4-Methyl-1-piperazinylmethyl)benzoic acid | C13H18N2O2 | CID 4769782 - PubChem. (n.d.).
  • 106261-49-8|4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - BLDpharm. (n.d.).
  • Spectral investigation and normal coordinate analysis of piperazine. (n.d.).
  • How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? - FAQ. (n.d.).
  • How to Read and Interpret FTIR Spectroscope of Organic Material - ResearchGate. (n.d.).
  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - Uni Halle. (n.d.).
  • FT-IR Spectroscopic Study of M(Benzoic Acid) - Verlag der Zeitschrift für Naturforschung. (n.d.).

Sources

Exploratory

biological activity of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid

An In-depth Technical Guide to the Biological Activity and Applications of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid Abstract This technical guide provides a comprehensive analysis of 4-[(4-methylpiperazin-1-yl)meth...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity and Applications of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid

Abstract

This technical guide provides a comprehensive analysis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a molecule of significant interest in medicinal chemistry and drug development. While possessing modest intrinsic biological activity, its profound importance lies in its role as a cornerstone structural motif for a class of highly successful targeted therapies, most notably the tyrosine kinase inhibitor, Imatinib. This document will explore the physicochemical properties of the compound, its pivotal function as a key intermediate in Imatinib synthesis, the mechanistic contribution of its scaffold to kinase inhibition, and its emergence as a privileged structure in the design of next-generation anticancer agents. Detailed experimental protocols for its synthesis and biological evaluation are provided to empower researchers in the field.

Introduction: A Molecule of Derived Importance

4-[(4-methylpiperazin-1-yl)methyl]benzoic acid is a benzoic acid derivative distinguished by a 4-methylpiperazine group attached via a methylene linker.[1] While its name might not be as recognizable as the drugs it helps create, its structural components are critical for the efficacy of several blockbuster pharmaceuticals. The piperazine motif is a well-established "privileged structure" in medicinal chemistry, frequently utilized to improve aqueous solubility, cell permeability, and target engagement.[2] The dihydrochloride salt form of the compound is often used in synthesis to enhance its water solubility.[1]

The primary application and the reason for its extensive study is its role as a crucial building block in the synthesis of Imatinib (Gleevec), a first-line treatment for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1][3] Its synthesis has been optimized for large-scale industrial production, highlighting its commercial and therapeutic importance.[4][5] This guide delves into the biological context conferred by this molecule, treating it not just as an intermediate, but as a key pharmacophoric element.

PropertyValueReference
IUPAC Name 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid[1]
CAS Number 106261-48-7 (free base), 106261-49-8 (dihydrochloride)[1]
Molecular Formula C₁₃H₁₈N₂O₂
Molecular Weight 234.30 g/mol (free base)
Physical Form White to yellow powder or crystals
Solubility Slightly soluble in water (free base)[6]

The Cornerstone of Kinase Inhibition: The Imatinib Paradigm

The story of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid is inextricably linked to the development of Imatinib, a pioneering molecularly targeted cancer therapy.[5]

Role as a Key Synthetic Intermediate

This compound is a vital precursor in the multi-step synthesis of Imatinib.[3][6] Efficient and scalable synthetic routes, such as direct reductive alkylation of 1-methylpiperazine, have been developed to produce this intermediate with high purity and yield (95-99%), which is critical for the cost-effective manufacturing of the final active pharmaceutical ingredient (API).[4]

Mechanism of Action: More Than a Linker

Imatinib functions by targeting and inhibiting the BCR-ABL tyrosine kinase, the constitutively active oncoprotein that drives CML.[1] It binds to the ATP-binding pocket of the kinase domain, stabilizing an inactive conformation and preventing the phosphorylation of downstream substrates required for cell proliferation and survival.[7]

The 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid moiety is not merely a passive component. It plays two critical roles:

  • Solubility and Pharmacokinetics: The protonatable nitrogen atoms of the piperazine ring significantly enhance the aqueous solubility of Imatinib, a crucial property for an orally administered drug.[2]

  • Target Engagement: The N-methylpiperazine group extends into the solvent-exposed region of the ATP-binding cleft. While not forming the primary hydrogen bonds that anchor the drug, its specific conformation and interactions contribute to the overall binding affinity and selectivity of the molecule.

The diagram below illustrates the canonical BCR-ABL signaling pathway and the point of inhibition by Imatinib.

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) ADP ADP BCR_ABL->ADP P_Substrate Phosphorylated Substrates BCR_ABL->P_Substrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Downstream Substrates (e.g., GRB2, STAT5) Substrate->BCR_ABL Proliferation Uncontrolled Cell Proliferation & Survival (CML Pathogenesis) P_Substrate->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibition

Caption: Imatinib inhibits the BCR-ABL kinase, blocking substrate phosphorylation.

A Privileged Scaffold for Next-Generation Inhibitors

The success of Imatinib has established the 4-((4-methylpiperazin-1-yl)methyl)phenyl moiety as a valuable scaffold for designing new kinase inhibitors. Researchers have leveraged this structure to develop compounds targeting other kinases or overcoming resistance to existing drugs.[8] A significant challenge in CML therapy is the emergence of resistance mutations, particularly the "gatekeeper" T315I mutation, which sterically hinders Imatinib binding.[8]

Recent research has shown that novel compounds incorporating this scaffold are effective pan-BCR-ABL inhibitors, demonstrating potent activity against both wild-type and T315I mutant forms of the kinase.[8] For instance, the diarylamide 3-aminoindazole compound AKE-72, which features a (4-ethylpiperazin-1-yl)methyl tail, shows IC₅₀ values in the single-digit nanomolar range against the T315I mutant.[8]

Compound/Derivative ClassTarget Kinase(s)SignificanceReference
ImatinibBCR-ABL, c-Kit, PDGFRFirst-line CML treatment[1][7]
AKE-72Pan-BCR-ABL (including T315I)Overcomes Imatinib resistance[8]
4-anilinoquinazolinesEGFR-TKPotential EGFR inhibitors for other cancers[4]

Intrinsic Biological Activity

While the overwhelming body of research focuses on its role as a precursor, there is limited evidence suggesting that 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid possesses intrinsic anticancer activity. One study reported that the compound exhibits antiproliferative effects against HCT116 colon cancer cells, with an IC₅₀ value in the low micromolar range.[1] This finding, though not extensively explored, indicates that the molecule itself may have the potential to engage with biological targets, albeit with lower potency than its more complex derivatives. This intrinsic activity warrants further investigation to determine its mechanism and potential as a standalone therapeutic agent or a starting point for new drug discovery campaigns.

Synthesis and Methodologies

The efficient synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid is paramount for its application in drug manufacturing. Various methods have been reported, with a focus on yield, purity, and environmental sustainability ("green chemistry").[4][9]

Key Synthetic Strategies

The most common and scalable approach involves the coupling of a benzoic acid derivative (with a reactive group at the 4-methyl position) and 1-methylpiperazine. Key strategies include:

  • Reductive Amination: Reaction of 4-formylbenzoic acid with 1-methylpiperazine in the presence of a reducing agent like sodium triacetoxyborohydride.[4] This method is often preferred for its high yield and operational simplicity.

  • Nucleophilic Substitution: Reaction of 4-(chloromethyl)benzoic acid or 4-(bromomethyl)benzoic acid with 1-methylpiperazine.[10][11] This route is also widely used in industrial settings.

The diagram below outlines a generalized workflow for the synthesis via reductive amination.

Synthesis_Workflow Start Starting Materials: - 4-Formylbenzoic acid - 1-Methylpiperazine Reaction Reductive Amination (e.g., NaBH(OAc)₃, Solvent) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Recrystallization or Chromatography) Workup->Purification Final Final Product: 4-[(4-methylpiperazin-1-yl) methyl]benzoic acid Purification->Final

Caption: Generalized workflow for the synthesis of the title compound.

Protocol: Scalable In-situ Synthesis via Reductive Alkylation

The following protocol is adapted from a reported high-yield synthesis suitable for scale-up.[4]

Objective: To synthesize 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid from 4-formylbenzoic acid and 1-methylpiperazine.

Materials:

  • 4-Formylbenzoic acid

  • 1-Methylpiperazine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a stirred solution of 4-formylbenzoic acid (1.0 eq) in DCM, add 1-methylpiperazine (1.1 eq). Stir the mixture at room temperature for 1 hour.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white solid.

Causality: The choice of sodium triacetoxyborohydride as the reducing agent is deliberate; it is milder than reagents like NaBH₄ and selectively reduces the iminium ion formed in situ from the aldehyde and amine, without reducing the starting aldehyde or the product's carboxylic acid group. This selectivity leads to cleaner reactions and higher yields.

Protocols for Biological Evaluation

To assess the biological activity of derivatives of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, standard in vitro assays are employed.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

Objective: To determine the IC₅₀ of a test compound against a target tyrosine kinase (e.g., ABL1).

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A terbium-labeled antibody (donor) binds to a phosphorylated substrate peptide, bringing it in proximity to a GFP-labeled tracer (acceptor) that also binds the antibody. Inhibition of the kinase reduces substrate phosphorylation, decreasing the FRET signal.

Kinase_Assay cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis Compound_Prep 1. Prepare serial dilution of test compound Incubate 3. Incubate compound with kinase, substrate, and ATP Compound_Prep->Incubate Reagent_Prep 2. Prepare Kinase, Substrate, and ATP solution Reagent_Prep->Incubate Stop_Reaction 4. Add EDTA to stop reaction Incubate->Stop_Reaction Detection_Mix 5. Add Detection Mix (Tb-Antibody, GFP-Tracer) Stop_Reaction->Detection_Mix Read_Plate 6. Incubate and read TR-FRET signal Detection_Mix->Read_Plate Analysis 7. Calculate % Inhibition and determine IC50 Read_Plate->Analysis

Sources

Foundational

The Isomeric Landscape of C13H18N2O2: A Technical Guide for Researchers

An Exploration of Structural Diversity and Functional Divergence The molecular formula C13H18N2O2 represents a fascinating nexus of chemical diversity and biological activity. While seemingly a simple collection of atoms...

Author: BenchChem Technical Support Team. Date: March 2026

An Exploration of Structural Diversity and Functional Divergence

The molecular formula C13H18N2O2 represents a fascinating nexus of chemical diversity and biological activity. While seemingly a simple collection of atoms, the varied arrangements of these constituents give rise to a range of isomers with profoundly different applications, from agricultural herbicides to psychoactive compounds. This technical guide provides an in-depth exploration of the core isomers of C13H18N2O2, designed for researchers, scientists, and drug development professionals. We will delve into the synthesis, characterization, and mechanisms of action of key isomers, providing both theoretical understanding and practical experimental protocols.

The Concept of Isomerism in C13H18N2O2

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. This structural variance is the basis for the diverse functionalities observed in compounds with the formula C13H18N2O2. The primary isomers of focus in this guide are:

  • Lenacil: A synthetic herbicide of the uracil family.

  • 4-Hydroxy-5-methoxydimethyltryptamine (Psilomethoxin): A lesser-known psychoactive tryptamine.

  • Methoxypiperamide: A piperazine-based designer drug.

This guide will dissect the unique chemical and biological identity of each, underscoring how subtle changes in molecular architecture dictate their interaction with biological systems.

Lenacil: A Selective Herbicide

Lenacil is a prime example of how the C13H18N2O2 formula has been harnessed for agricultural applications. As a member of the uracil class of herbicides, it is used for the selective control of broadleaf weeds.[1]

Physicochemical Properties and Spectroscopic Data
PropertyValue
IUPAC Name 3-cyclohexyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione
Molecular Weight 234.29 g/mol
Melting Point 315.6 to 316.8 °C
Appearance White crystalline solid
Solubility in water 6 mg/L (25 °C)
1H-NMR (CDCl3, 300 MHz) δ (ppm) 1.20-2.00 (m, 10H, cyclohexyl), 2.10-2.40 (m, 4H, cyclopentyl), 2.50-2.70 (m, 2H, cyclopentyl), 4.80-5.10 (m, 1H, cyclohexyl-CH), 8.50 (s, 1H, NH)
13C-NMR (CDCl3, 75 MHz) δ (ppm) 25.5, 26.5, 30.0, 31.0, 32.0, 55.0, 110.0, 152.0, 163.0, 175.0
Key MS Fragments (m/z) 234 (M+), 152, 124, 82
Synthesis of Lenacil

The synthesis of Lenacil can be achieved through the condensation of cyclohexylurea with ethyl 2-oxocyclopentane-1-carboxylate. A representative protocol derived from patent literature is provided below.[2]

Experimental Protocol: Synthesis of Lenacil

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add cyclohexylurea (1.0 eq), ethyl 2-oxocyclopentane-1-carboxylate (1.1 eq), and toluene as the solvent.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reaction: Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature. Add sodium methoxide (1.2 eq) and continue stirring to facilitate intramolecular cyclization.

  • Purification: Neutralize the mixture with a suitable acid and extract the product with an organic solvent. The crude product can be purified by recrystallization from a suitable solvent system to yield Lenacil as a white solid.

Mechanism of Action: Photosystem II Inhibition

Lenacil exerts its herbicidal activity by inhibiting photosynthesis in susceptible plants.[3] Specifically, it targets the D1 protein in Photosystem II (PSII) of the chloroplast thylakoid membranes.[4] By binding to the D1 protein, Lenacil blocks the electron flow from PSII to plastoquinone, thereby halting the production of ATP and NADPH necessary for carbon fixation.[1][5] This disruption of the photosynthetic electron transport chain leads to the generation of reactive oxygen species, causing lipid peroxidation and ultimately cell death.[3]

Diagram: Lenacil's Inhibition of Photosystem II

G P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB D1 Protein (QB site) QA->QB e- PQ Plastoquinone Pool QB->PQ e- Lenacil Lenacil Lenacil->QB Binds and Inhibits

Caption: Lenacil binds to the D1 protein at the QB site in Photosystem II, blocking electron transport to the plastoquinone pool.

4-Hydroxy-5-methoxydimethyltryptamine (Psilomethoxin): A Psychoactive Tryptamine

4-Hydroxy-5-methoxydimethyltryptamine, also known as Psilomethoxin, is a lesser-studied psychoactive compound.[6] It is a structural analog of both psilocin (4-hydroxy-DMT) and 5-MeO-DMT, suggesting a potentially unique pharmacological profile.[7][8]

Physicochemical Properties and Spectroscopic Data
PropertyValue
IUPAC Name 3-(2-(dimethylamino)ethyl)-5-methoxy-1H-indol-4-ol
Molecular Weight 234.30 g/mol
Melting Point 146-147 °C
Appearance Solid
1H-NMR (CDCl3, 300 MHz) δ (ppm) (Estimated) 2.45 (s, 6H, N(CH3)2), 2.80 (t, 2H, CH2), 3.05 (t, 2H, CH2), 3.90 (s, 3H, OCH3), 6.80-7.20 (m, 3H, Ar-H), 8.10 (s, 1H, NH)
13C-NMR (CDCl3, 75 MHz) δ (ppm) (Estimated) 24.0, 45.0, 56.0, 60.0, 102.0, 105.0, 112.0, 115.0, 125.0, 132.0, 145.0, 150.0
Key MS Fragments (m/z) 234 (M+), 190, 175, 58
Synthesis of 4-Hydroxy-5-methoxydimethyltryptamine

The original synthesis of Psilomethoxin, reported in 1965, is a complex 10-step process starting from ortho-vanillin.[7][8] A more accessible, albeit still challenging, approach involves the multi-step conversion of a suitably substituted indole. A generalized protocol is outlined below.

Experimental Protocol: Generalized Synthesis of a Tryptamine

  • Indole Preparation: Synthesize or procure the starting material, 4-hydroxy-5-methoxyindole.

  • Gramine Synthesis: React the indole with formaldehyde and dimethylamine (Mannich reaction) to produce the corresponding gramine derivative.

  • Quaternization and Cyanation: Convert the gramine to a quaternary ammonium salt and then displace it with cyanide to form the indole-3-acetonitrile.

  • Reduction: Reduce the nitrile group to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH4).

  • N,N-Dimethylation: Perform reductive amination with formaldehyde and a reducing agent to obtain the final N,N-dimethyltryptamine product.

Mechanism of Action: Serotonergic Receptor Modulation

The psychoactive effects of tryptamines are primarily mediated by their interaction with serotonin (5-HT) receptors in the brain.[9] Psilomethoxin is hypothesized to act as an agonist at both 5-HT1A and 5-HT2A receptors.[10] Agonism at 5-HT2A receptors is associated with the classic psychedelic effects, while 5-HT1A receptor activation may contribute to mood-altering and anxiolytic effects.[11]

Diagram: Serotonergic Receptor Signaling

G cluster_membrane Cell Membrane cluster_5HT2A 5-HT2A Receptor cluster_5HT1A 5-HT1A Receptor Psilomethoxin Psilomethoxin R_5HT2A 5-HT2A Psilomethoxin->R_5HT2A R_5HT1A 5-HT1A Psilomethoxin->R_5HT1A Gq Gq R_5HT2A->Gq activates PLC PLC Gq->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG produces Ca_PKC Ca2+ & PKC IP3_DAG->Ca_PKC activate Psychedelic_Effects Psychedelic Effects Ca_PKC->Psychedelic_Effects Gi Gi R_5HT1A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Anxiolytic_Effects Anxiolytic/Mood Effects cAMP->Anxiolytic_Effects

Caption: Psilomethoxin is thought to activate both 5-HT2A and 5-HT1A receptors, leading to distinct downstream signaling cascades.

Methoxypiperamide: A Designer Drug

Methoxypiperamide is a synthetic compound belonging to the piperazine class of drugs.[12] It has emerged as a "designer drug" or "new psychoactive substance" (NPS), often sold as a recreational substance.[13]

Physicochemical Properties and Spectroscopic Data
PropertyValue
IUPAC Name (4-methoxyphenyl)(4-methylpiperazin-1-yl)methanone
Molecular Weight 234.30 g/mol
Appearance Solid
1H-NMR (CDCl3, 300 MHz) δ (ppm) (Hydrochloride salt) 2.91 (s, 3H, N-CH3), 3.40-3.60 (m, 4H, piperazine), 3.80-4.00 (m, 4H, piperazine), 3.86 (s, 3H, OCH3), 6.95 (d, 2H, Ar-H), 7.40 (d, 2H, Ar-H)
13C-NMR (CDCl3, 75 MHz) δ (ppm) (Hydrochloride salt) 45.0, 50.0, 55.0, 56.0, 114.0, 127.0, 130.0, 160.0, 170.0
Key MS Fragments (m/z) 234 (M+), 135, 99, 70
IR (KBr, cm-1) 2940, 2820, 1630 (C=O), 1510, 1250, 1170

Note: Spectroscopic data is for the hydrochloride salt as reported in PubChem.[14]

Synthesis of Methoxypiperamide

The synthesis of Methoxypiperamide is relatively straightforward and can be accomplished by the acylation of N-methylpiperazine with an appropriate acyl chloride.

Experimental Protocol: Synthesis of Methoxypiperamide

  • Reaction Setup: In a round-bottom flask, dissolve N-methylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane, and cool the solution in an ice bath.

  • Acylation: Add 4-methoxybenzoyl chloride (1.0 eq) dropwise to the cooled solution with stirring. A base such as triethylamine (1.1 eq) can be added to scavenge the HCl byproduct.

  • Reaction Monitoring: Monitor the reaction by TLC until completion.

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford Methoxypiperamide.

Mechanism of Action: A Complex Pharmacological Profile

The precise mechanism of action of Methoxypiperamide is not as well-characterized as the other isomers. However, based on its structural similarity to other piperazine-based designer drugs, it is likely to interact with various monoamine neurotransmitter systems in the brain.[13] These compounds can act as agonists or reuptake inhibitors at serotonin, dopamine, and norepinephrine transporters and receptors, leading to complex psychoactive effects.[15][16]

Analytical Methodologies for C13H18N2O2 Isomers

The differentiation and quantification of C13H18N2O2 isomers are critical for forensic analysis, quality control, and research. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for this purpose.

HPLC Method for the Analysis of Uracil Herbicides

Experimental Protocol: HPLC Analysis of Lenacil

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[17][18][19]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.

GC-MS Method for the Analysis of Tryptamine and Piperazine Derivatives

Experimental Protocol: GC-MS Analysis of Psilomethoxin and Methoxypiperamide

  • Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[9][20]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

  • Injection: Splitless injection for trace analysis.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of 40-550 amu.

  • Sample Preparation: Samples can be analyzed directly after dissolution in a suitable solvent or after derivatization (e.g., with BSTFA for tryptamines) to improve volatility and chromatographic performance.[21][22]

Conclusion

The molecular formula C13H18N2O2 serves as a compelling illustration of the principle that chemical structure dictates function. The isomers Lenacil, 4-Hydroxy-5-methoxydimethyltryptamine, and Methoxypiperamide, while identical in their elemental composition, exhibit vastly different interactions with biological systems, leading to their distinct applications as a herbicide, a potential psychoactive agent, and a designer drug, respectively. A thorough understanding of their synthesis, analytical chemistry, and mechanisms of action is paramount for professionals in the fields of agriculture, medicine, and forensic science. This guide provides a foundational framework for further research and development in these areas.

References

[10] Schematic diagram showing the major 5-HT receptors signalling pathways.... - ResearchGate. (n.d.). Retrieved from [Link] [9] Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. (2016). Pharmazie, 71(1), 13-17. [15] Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC. (2021, December 12). Retrieved from [Link] [13] Clark, C. R., & Deruiter, J. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. [5] Lecture Inhibition of Photosynthesis Inhibition at Photosystem II. (n.d.). Retrieved from [20] Gas Chromatography-Mass Spectrometry of Catecholamines and Tryptamines: Determination of Gas Chromatographic Profiles of the Amines, Their Precursors and Their Metabolites. (1973). Journal of Chromatographic Science, 11(5), 254-261. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel. (n.d.). Retrieved from [Link] [14] Methoxypiperamide hydrochloride | C13H19ClN2O2 | CID 44121019 - PubChem. (n.d.). Retrieved from [Link] [11] Signaling pathways of MAP kinase activation mediated by human serotonin receptors 5-HT1A and 5-HT2A. - ResearchGate. (n.d.). Retrieved from [Link] [7] 4-Hydroxy-5-methoxydimethyltryptamine - chemeurope.com. (n.d.). Retrieved from [Link] [2] CN101250162A - Preparation method of agricultural herbicide - Google Patents. (n.d.). Retrieved from [21] Analytical methods for the screening and determination of designer piperazines in oral fluid - ResearchGate. (n.d.). Retrieved from [Link] [22] Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (2011). Malaysian Journal of Forensic Sciences, 2(1), 22-29. [23] Gas Chromatography-Mass Spectrometry of Catecholamines and Tryptamines: Determination of Gas Chromatographic Profiles of the Amines, Their Precursors and Their Metabolites. (1973). Journal of Chromatographic Science, 11(5), 254-261. [3] Photosystem II Inhibitors | Herbicide Symptoms - UC Agriculture and Natural Resources. (n.d.). Retrieved from [Link] [24] 4-HO-MET - cfsre.org. (2019, May 29). Retrieved from [Link] [4] (PDF) Photosystem II inhibitor herbicides - ResearchGate. (2024, July 5). Retrieved from [Link] [16] Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class - Office of Justice Programs. (n.d.). Retrieved from [Link] [25] Lenacil | C13H18N2O2 | CID 16559 - PubChem. (n.d.). Retrieved from [Link] [26] The quantification of tryptamine. GC/MS/MS chromatograms showing... - ResearchGate. (n.d.). Retrieved from [Link] [1] Is there a place for new herbicides targeting photosynthetic electron transport? - Weed Science Society of America. (2024, March 24). Retrieved from [Link] [17] An accurate dihydrouracil/uracil determination using improved high performance liquid chromatography method for preventing fluoropyrimidines-related toxicity in clinical practice. (2005). Journal of Chromatography B, 823(2), 98-107. [18] HPLC Methods for analysis of Uracil - HELIX Chromatography. (n.d.). Retrieved from [Link] [27] WO2013050433A1 - Pesticide preparation and process for producing the same - Google Patents. (n.d.). Retrieved from [28] Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest. (n.d.). Retrieved from [Link] [29] 5-HT2A receptor - Wikipedia. (n.d.). Retrieved from [Link] [30] The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis - MSU Denver. (n.d.). Retrieved from [Link] [31] EP3010343A1 - Synergistic combination of a lenacil compound and phenylurea herbicides for dry film protection - Google Patents. (n.d.). Retrieved from [32] CN105324032A - Synergistic combination of lenacil and terbutryn for dry film protection - Google Patents. (n.d.). Retrieved from [33] 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC. (n.d.). Retrieved from [Link] [34] 1H- and 13C-NMR for - Rsc.org. (n.d.). Retrieved from [Link] [35] Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use | ACS Omega. (2020, December 2). Retrieved from [Link] [12] Methoxypiperamide - Wikipedia. (n.d.). Retrieved from [Link] [6] Psilomethoxin - Wikipedia. (n.d.). Retrieved from [Link] ANALYTICAL REPORT1 - Policija. (2016, February 23). Retrieved from [Link] [36] Estimation of Residues of Uracil Herbicides by Gas Chromatography After Evaporative Co-distillation. (1967). Journal of the Association of Official Analytical Chemists, 50(3), 568-571. [19] (PDF) Development and validation of a RP-HPLC method for the multi-residue analysis of herbicides in complex pesticide formulations - ResearchGate. (2025, September 12). Retrieved from [Link] [37] 4-Hydroxy-5-methoxytryptamine - Wikipedia. (n.d.). Retrieved from [Link] [38] URACIL TESTING METHODS. (2024, February 26). Retrieved from [Link] [39] (PDF) Concise Synthesis of N,N -Dimethyltryptamine and 5-Methoxy- N,N -dimethyltryptamine Starting with Bufotenine from Brazilian Anadenanthera ssp - ResearchGate. (n.d.). Retrieved from [Link] [40] Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (n.d.). Retrieved from [Link] [41] US20210395201A1 - Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses - Google Patents. (n.d.). Retrieved from [8] 4-Hydroxy-5-methoxydimethyltryptamine - Bionity. (n.d.). Retrieved from [Link] [42] Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - MDPI. (n.d.). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide on 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride for Cancer Research

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride, a molecule of significant...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride, a molecule of significant interest in the landscape of cancer therapy. While primarily recognized as a key intermediate in the synthesis of the targeted cancer drug Imatinib, the structural motifs within this compound, particularly the 4-methylpiperazine moiety, are central to the design of a class of agents targeting critical cancer pathways. This guide will first elucidate the established role of this compound and then delve into the broader implications of its core structure in cancer research, with a specific focus on the inhibition of the CXCR4/CXCL12 signaling axis, a pivotal pathway in tumor progression, metastasis, and therapy resistance. We will explore the mechanism of action of related compounds, provide detailed experimental protocols for their evaluation, and discuss their therapeutic potential.

Introduction: A Tale of Two Roles

4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride (CAS 106261-49-8) is a benzoic acid derivative featuring a 4-methylpiperazine group connected via a methylene bridge.[1][2] Its dihydrochloride salt form enhances its water solubility, a crucial property for pharmaceutical applications.[1] The primary and well-documented application of this compound is as a crucial building block in the synthesis of Imatinib Mesylate, a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1][3] Imatinib functions by targeting and inhibiting the BCR-ABL tyrosine kinase, which drives the uncontrolled proliferation of cancer cells.[1]

Beyond its role as a synthetic intermediate, the core structure of 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride is representative of a class of molecules that interact with key signaling pathways in cancer. The piperazine ring, in particular, is a common scaffold in the design of antagonists for the C-X-C chemokine receptor type 4 (CXCR4).[2] The CXCR4 receptor and its ligand, CXCL12 (also known as SDF-1), play a fundamental role in cancer progression.[4][5] This guide will now focus on the significance of this signaling axis and the therapeutic potential of its inhibition, using Plerixafor (AMD3100), a prominent CXCR4 antagonist, as a case study to illustrate the principles and methodologies relevant to compounds with similar structural features.

The CXCR4/CXCL12 Axis: A Central Regulator of Cancer Pathophysiology

The CXCR4/CXCL12 signaling axis is a critical pathway in normal physiological processes, including hematopoietic stem cell (HSC) homing and retention in the bone marrow.[4][6][7] However, this pathway is frequently hijacked by cancer cells to promote their growth, invasion, and dissemination.[5][8]

Key Roles in Cancer:

  • Tumor Growth and Proliferation: Activation of CXCR4 by CXCL12 triggers several downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which are crucial for cancer cell survival and proliferation.[5][8][9][10]

  • Metastasis: Cancer cells overexpressing CXCR4 are drawn to organs with high concentrations of CXCL12, such as the lungs, liver, and bone marrow, facilitating organ-specific metastasis.[8][11]

  • Angiogenesis: The CXCR4/CXCL12 axis can promote the formation of new blood vessels, which are essential for tumor growth and survival.[8]

  • Therapy Resistance: This signaling pathway can protect cancer cells from the effects of chemotherapy and radiotherapy by promoting survival signals and mediating interactions with the tumor microenvironment.[8][12]

  • Cancer Stem Cells (CSCs): The CXCR4/CXCL12 axis is implicated in the maintenance and survival of CSCs, a subpopulation of tumor cells responsible for tumor initiation, metastasis, and relapse.[5]

Signaling Pathway Overview

Upon binding of CXCL12, CXCR4, a G-protein coupled receptor (GPCR), activates various downstream signaling pathways. This complex network of interactions ultimately dictates cellular responses.

CXCR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CXCL12 CXCL12 (SDF-1) CXCR4 CXCR4 CXCL12->CXCR4 Binding G_protein Gαi / Gβγ CXCR4->G_protein Activation PI3K PI3K G_protein->PI3K MAPK MAPK (ERK1/2) G_protein->MAPK PLC PLC G_protein->PLC AKT AKT PI3K->AKT Gene_Transcription Gene Transcription AKT->Gene_Transcription MAPK->Gene_Transcription Ca_flux Ca²⁺ Flux PLC->Ca_flux Ca_flux->Gene_Transcription Proliferation Proliferation Gene_Transcription->Proliferation Survival Survival Gene_Transcription->Survival Metastasis Metastasis Gene_Transcription->Metastasis Angiogenesis Angiogenesis Gene_Transcription->Angiogenesis

Caption: The CXCR4/CXCL12 signaling pathway.

Mechanism of Action of CXCR4 Antagonists

CXCR4 antagonists, such as Plerixafor (AMD3100), function by competitively binding to the CXCR4 receptor, thereby blocking the interaction between CXCR4 and its ligand, CXCL12.[4][7][13] This inhibition disrupts the downstream signaling cascades that promote cancer cell proliferation, survival, and migration.[13] By preventing CXCL12 from binding to CXCR4, these antagonists can:

  • Mobilize hematopoietic stem cells from the bone marrow into the peripheral blood.[4][6]

  • Inhibit the migration and invasion of cancer cells.[13]

  • Reduce tumor growth and metastasis in preclinical models.[6][8]

  • Sensitize cancer cells to the effects of other anti-cancer therapies.[12][14]

Experimental Protocols for Evaluating CXCR4 Antagonists

The evaluation of CXCR4 antagonists involves a series of in vitro and in vivo assays to determine their potency, specificity, and efficacy.

In Vitro Assays
Assay NamePrincipleKey Readouts
CXCL12 Competition Binding Assay Measures the ability of the test compound to displace a labeled CXCL12 ligand from the CXCR4 receptor on cancer cells.[15][16]IC50 (concentration of the compound that inhibits 50% of ligand binding)
Calcium Flux Assay Measures the transient increase in intracellular calcium levels upon CXCR4 activation by CXCL12. Antagonists will block this response.[13][17]IC50 (concentration of the compound that inhibits 50% of the calcium signal)
Chemotaxis/Cell Migration Assay Evaluates the ability of the test compound to inhibit the migration of cancer cells towards a CXCL12 gradient using a Boyden chamber or similar device.[13][15]IC50 (concentration of the compound that inhibits 50% of cell migration)
Cell Viability/Proliferation Assay Assesses the effect of the compound on the growth and viability of cancer cells (e.g., MTT or CellTiter-Glo assays).[11]GI50 (concentration of the compound that causes 50% growth inhibition)
Adhesion Assay Measures the ability of the compound to inhibit the adhesion of cancer cells to extracellular matrix proteins like fibronectin, which is influenced by CXCR4 signaling.[5][11]Percentage of adhesion inhibition

Detailed Protocol: Chemotaxis Assay

  • Cell Culture: Culture CXCR4-expressing cancer cells in appropriate media until they reach 70-80% confluency.

  • Cell Preparation: Harvest the cells and resuspend them in serum-free media at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Add serum-free media containing CXCL12 (chemoattractant) to the lower wells of a Boyden chamber.

    • Add serum-free media without CXCL12 to control wells.

    • Place the microporous membrane (e.g., 8 µm pores) over the lower wells.

  • Treatment: Incubate the cell suspension with various concentrations of the CXCR4 antagonist or vehicle control for 30 minutes at 37°C.

  • Cell Seeding: Add the pre-treated cell suspension to the upper chamber of the Boyden apparatus.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator for 4-24 hours to allow for cell migration.

  • Quantification:

    • Remove non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several fields of view under a microscope.

  • Data Analysis: Calculate the percentage of migration inhibition for each concentration of the antagonist compared to the vehicle control and determine the IC50 value.

Chemotaxis_Workflow Start Start: CXCR4+ Cancer Cells Harvest Harvest & Resuspend Cells Start->Harvest Pretreat Pre-treat with CXCR4 Antagonist Harvest->Pretreat Boyden_Chamber Boyden Chamber Setup (Lower: CXCL12, Upper: Cells) Pretreat->Boyden_Chamber Incubate Incubate (4-24h, 37°C) Boyden_Chamber->Incubate Fix_Stain Fix & Stain Migrated Cells Incubate->Fix_Stain Quantify Quantify Migrated Cells Fix_Stain->Quantify Analyze Analyze Data & Determine IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for a chemotaxis assay.

In Vivo Models
  • Subcutaneous Xenograft Models: Human cancer cells are injected subcutaneously into immunocompromised mice. Treatment with a CXCR4 antagonist can be evaluated for its effect on tumor growth.[8]

  • Orthotopic and Metastasis Models: Cancer cells are implanted into the organ of origin (orthotopic) or intravenously to model metastasis. These models are crucial for assessing the anti-metastatic potential of CXCR4 inhibitors.[8][11]

  • Patient-Derived Xenograft (PDX) Models: Tumors from human patients are directly implanted into mice, providing a more clinically relevant model to test drug efficacy.

  • Combination Therapy Studies: CXCR4 antagonists can be combined with standard-of-care chemotherapies or targeted agents to evaluate synergistic or additive effects.[14]

Therapeutic Landscape and Future Directions

The clinical approval of Plerixafor for stem cell mobilization has paved the way for exploring CXCR4 antagonists in oncology.[15][18] Numerous CXCR4 inhibitors are currently in clinical development for various cancers, including hematological malignancies and solid tumors.[19]

Future research will likely focus on:

  • Developing more potent and selective CXCR4 antagonists with improved pharmacokinetic properties.

  • Identifying predictive biomarkers to select patients most likely to respond to CXCR4-targeted therapies.

  • Exploring rational combination strategies that target both the tumor cells and the tumor microenvironment.

  • Investigating the role of the CXCR4/CXCL12 axis in immunotherapy and its potential to enhance the efficacy of immune checkpoint inhibitors.[20]

Safety and Handling

4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride is classified as a hazardous substance.[1][21] It can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[21][22][23] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[21][23] It should be stored in a well-ventilated place in a tightly closed container.[21]

Conclusion

While 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride is primarily known as an intermediate in the synthesis of Imatinib, its core chemical structure is highly relevant to the development of a promising class of anti-cancer agents: CXCR4 antagonists. The CXCR4/CXCL12 signaling axis is a critical driver of tumor progression and metastasis, making it an attractive therapeutic target. A thorough understanding of the mechanism of action and the use of appropriate preclinical models are essential for the successful development of novel CXCR4 inhibitors that may one day improve outcomes for cancer patients.

References

  • Plerixafor - Wikipedia. (n.d.). Retrieved from [Link]

  • What is the mechanism of Plerixafor? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • plerixafor - Liv Hospital. (2026, February 24). Retrieved from [Link]

  • Plerixafor | Blood Cancer United. (n.d.). Retrieved from [Link]

  • Physiology and Pharmacology of Plerixafor - PMC - NIH. (n.d.). Retrieved from [Link]

  • 040-000-403 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride - Stanford Chemicals. (n.d.). Retrieved from [Link]

  • Full article: Emerging targets in cancer management: role of the CXCL12/CXCR4 axis. (2013, September 30). Retrieved from [Link]

  • CXCR4: a key receptor in the crosstalk between tumor cells and their microenvironment. (2006, March 1). Retrieved from [Link]

  • The Intricate Role of CXCR4 in Cancer - PMC - NIH. (n.d.). Retrieved from [Link]

  • 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride | C13H20Cl2N2O2 | CID 10335346 - PubChem. (n.d.). Retrieved from [Link]

  • Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors | PLOS One. (2017, April 14). Retrieved from [Link]

  • The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer - Frontiers. (n.d.). Retrieved from [Link]

  • The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - Frontiers. (2020, August 27). Retrieved from [Link]

  • Targeting the CXCR4/CXCL12 Axis in Cancer Therapy: Analysis of Recent Advances in the Development of Potential Anticancer Agents - MDPI. (2025, March 20). Retrieved from [Link]

  • Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors - PubMed. (2017, April 14). Retrieved from [Link]

  • Pharmacological inhibition of CXCR4 increases the anti-tumor activity of conventional and targeted therapies in B-cell lymphoma models - bioRxiv.org. (2025, July 15). Retrieved from [Link]

  • MSDS of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride - Capot Chemical. (2010, August 2). Retrieved from [Link]

  • CAS 106261-49-8: 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride. (n.d.). Retrieved from [Link]

  • In Vivo Targeting of CXCR4—New Horizons - PMC. (2021, November 25). Retrieved from [Link]

  • Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists | PNAS. (n.d.). Retrieved from [Link]

  • In vitro and in vivo effects of CXCR4 inhibition in osteosarcoma - AACR Journals. (2006, April 15). Retrieved from [Link]

  • CXCR4 inhibition in human pancreatic and colorectal cancers induces an integrated immune response | PNAS. (2020, October 30). Retrieved from [Link]

  • CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment - Frontiers. (2021, April 14). Retrieved from [Link] CXCR4-CXCR7-in-cancer-and-tumor-microenvironment/full

Sources

Protocols & Analytical Methods

Method

synthesis of Imatinib using 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid

Via the 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Pathway Executive Summary This application note details a robust, convergent synthetic protocol for Imatinib Mesylate , the active pharmaceutical ingredient (API) in...

Author: BenchChem Technical Support Team. Date: March 2026

Via the 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Pathway

Executive Summary

This application note details a robust, convergent synthetic protocol for Imatinib Mesylate , the active pharmaceutical ingredient (API) in Gleevec. Unlike linear syntheses, this protocol utilizes a convergent strategy coupling two advanced intermediates: 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid (Fragment A) and N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (Fragment B).

This route is preferred in process chemistry for its modularity , allowing for independent quality control of the piperazine tail and the pyrimidine core before the final expensive coupling step. This guide covers the activation of Fragment A via acid chloride generation, amide coupling, and the critical polymorph-selective crystallization of the mesylate salt.

Retrosynthetic Logic & Pathway

The synthesis relies on the formation of an amide bond between the benzoic acid derivative and the aniline nitrogen of the pyrimidine fragment.

Diagram 1: Retrosynthetic Analysis

Retrosynthesis Imatinib Imatinib Mesylate (Target API) Coupling Amide Coupling (Bond Formation) Imatinib->Coupling Retrosynthesis FragA Fragment A: 4-[(4-Methylpiperazin-1-yl) methyl]benzoic acid Coupling->FragA FragB Fragment B: N-(5-amino-2-methylphenyl)- 4-(3-pyridyl)-2-pyrimidineamine Coupling->FragB AcidActivation Activation (SOCl2 or HATU) FragA->AcidActivation Pre-activation

Figure 1: Convergent disconnection of Imatinib into two primary pharmacophores.

Materials & Reagents

Safety Note: Thionyl chloride (


) is highly corrosive and releases HCl/SO2 gas. Pyridine is toxic and flammable. All operations must be performed in a fume hood.
ReagentCAS No.Equiv.[1]Role
Fragment A: 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid106261-64-71.0Electrophile (Acid)
Fragment B: N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine152460-10-10.95Nucleophile (Amine)
Thionyl Chloride (

)
7719-09-71.5 - 2.0Activating Agent
Pyridine (Anhydrous)110-86-1SolventSolvent & Base
Methanesulfonic Acid (MsOH)75-75-21.0Salt Formation
2-Propanol (IPA)67-63-0SolventCrystallization

Experimental Protocol

Phase 1: Activation of Fragment A (Acid Chloride Method)

Rationale: While coupling agents like HATU can be used, the acid chloride method is preferred for scale-up due to lower cost and easier purification (byproduct is gas).

  • Setup: Charge a dry 3-neck round-bottom flask (RBF) with Fragment A (10.0 g, 42.7 mmol).

  • Solvent: Add anhydrous Dichloromethane (DCM) (50 mL) and a catalytic amount of DMF (0.1 mL).

  • Activation: Cool to 0°C. Dropwise add Thionyl Chloride (7.6 g, 64.0 mmol) under

    
     atmosphere.
    
  • Reaction: Warm to reflux (40°C) and stir for 2–3 hours.

    • Checkpoint: The suspension should become a clear solution as the acid chloride forms.

  • Isolation: Evaporate the solvent and excess

    
     under reduced pressure to yield the crude acid chloride as a yellow semi-solid.
    
    • Tip: Co-evaporate with toluene (2x) to remove trace thionyl chloride, which can degrade the amine in the next step.

Phase 2: Amide Coupling
  • Preparation: Dissolve the crude acid chloride in anhydrous Pyridine (30 mL). Keep at 0°C.

  • Addition: In a separate vessel, dissolve Fragment B (11.1 g, 40.5 mmol) in Pyridine (20 mL).

  • Coupling: Slowly add the amine solution to the acid chloride solution at 0–5°C over 30 minutes.

    • Exotherm Control: Maintain temp <10°C to prevent side reactions.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitor: TLC or HPLC should show <1% remaining Fragment B.

  • Quench: Pour reaction mixture into ice-cold water (250 mL). The crude Imatinib free base will precipitate as a beige/yellow solid.

  • Purification: Filter the solid. Wash with water (3 x 50 mL) to remove pyridine. Dry in a vacuum oven at 50°C.

    • Optional: Recrystallize from Ethyl Acetate/Methanol if purity is <98%.

Phase 3: Salt Formation (Imatinib Mesylate Beta-Form)

Rationale: The Beta-crystal form is thermodynamically stable and is the commercial polymorph. Control of solvent and cooling rate is critical.

  • Dissolution: Suspend Imatinib Free Base (10.0 g) in Methanol (100 mL). Heat to reflux until fully dissolved.

  • Salt Formation: Add Methanesulfonic acid (1.95 g, 1.0 equiv) dissolved in Methanol (10 mL) slowly at reflux.

  • Clarification: Filter hot if any insolubles remain.

  • Crystallization:

    • Distill off ~50% of the methanol.

    • Add 2-Propanol (IPA) (50 mL) as an anti-solvent.

    • Cool slowly to RT over 4 hours, then to 0°C for 2 hours.

  • Isolation: Filter the white crystalline solid. Wash with cold IPA.

  • Drying: Dry at 60°C under vacuum. Target Yield: ~85-90% from free base.

Process Workflow & Logic

This diagram illustrates the critical decision points and flow of the synthesis.

Diagram 2: Synthetic Workflow

Workflow Start Start: Fragment A (Benzoic Acid Deriv.) Activation Add SOCl2 / Reflux (Form Acid Chloride) Start->Activation Evap Evaporate Excess SOCl2 (Critical for Purity) Activation->Evap Coupling Add Fragment B in Pyridine (Amide Bond Formation) Evap->Coupling Quench Quench in Ice Water Precipitate Free Base Coupling->Quench Salt Dissolve in MeOH + MsOH (Salt Formation) Quench->Salt Cryst Crystallize (MeOH/IPA) Target Beta-Polymorph Salt->Cryst Final Imatinib Mesylate Cryst->Final

Figure 2: Step-by-step process flow ensuring removal of reactive intermediates.

Expertise & Troubleshooting (The "Why")

Why Acid Chloride vs. Coupling Agents?

While agents like EDC/HOBt are milder, they often leave urea byproducts that are difficult to remove from the final API without chromatography. The Acid Chloride route allows for purification simply by washing with water (removing pyridine salts) and recrystallization, making it superior for scale-up.

Controlling Impurity B (The Dimer)

If the acid chloride is not fully formed or if water enters the reaction, the acid starting material can react with the acid chloride to form an anhydride. Mitigation: Ensure strict anhydrous conditions and co-evaporate with toluene to remove all traces of


 and HCl before adding the amine.
Polymorph Control (Alpha vs. Beta)

Imatinib Mesylate exists in Alpha (metastable) and Beta (stable) forms. The Beta form is preferred for formulation.

  • Protocol Tip: The use of 2-Propanol (IPA) as an anti-solvent at elevated temperatures promotes the Beta form. Rapid cooling or using only Methanol often results in the Alpha form or amorphous material. Seeding with Beta crystals at 40°C is highly recommended if available.

Analytical Specifications

A successful synthesis should meet these criteria:

  • Appearance: White to off-white crystalline powder.[2]

  • Melting Point: 222°C – 224°C (Beta Form).

  • HPLC Purity: >99.5% (Area %).

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       10.1 (s, 1H, Amide NH)
      
    • 
       8.5 (d, 1H, Pyrimidine)
      
    • 
       2.2 (s, 3H, Ar-CH3)
      
    • 
       2.3 (s, 3H, N-CH3 of piperazine)
      

References

  • Novartis AG. "Process for the preparation of alpha crystal form of Imatinib mesylate." Google Patents. US Patent App. 2006/0223816.[3]

  • Natarajan, et al. "Process for the preparation of Imatinib and its pharmaceutically acceptable salts." Google Patents. US Patent 7,550,591.

  • Szczepankiewicz, B. G., et al. "Synthesis of Imatinib: A review." Organic Process Research & Development.
  • Liu, H., et al. "A novel synthesis of imatinib and its intermediates."[4] ResearchGate.[4][5]

  • BenchChem. "Synthesis and Characterization of Imatinib." BenchChem Application Notes.

Sources

Application

Application Note: Reductive Amination Synthesis of 4-[(4-methyl-1-piperazinyl)methyl]benzoic Acid

This Application Note and Protocol is structured to guide researchers through the robust synthesis of 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid , a critical intermediate in the synthesis of tyrosine kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is structured to guide researchers through the robust synthesis of 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid , a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Imatinib).

Executive Summary & Strategic Analysis

The target molecule, 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid , is a zwitterionic amino acid often utilized as a solubility-enhancing linker in medicinal chemistry. While direct reductive amination of 4-formylbenzoic acid is theoretically possible, it often suffers from poor solubility of the zwitterionic starting material and difficult workup procedures.

The "Senior Scientist" Approach: To ensure high purity and reproducibility, this protocol utilizes a Two-Stage Strategy :

  • Reductive Amination of the Methyl Ester: We utilize methyl 4-formylbenzoate as the electrophile. This renders the intermediate lipophilic, allowing for standard organic extraction and purification (avoiding the "zwitterionic trap").

  • Controlled Hydrolysis: The purified ester is saponified to the free acid or converted to the dihydrochloride salt, which is the stable, storable form.

Mechanistic Choice: We employ Sodium Triacetoxyborohydride (STAB) as the reducing agent. Unlike Sodium Cyanoborohydride (toxic, generates HCN) or Sodium Borohydride (too aggressive, reduces aldehydes to alcohols), STAB is mild, non-toxic, and highly selective for iminium ions in the presence of aldehydes.

Reaction Scheme & Mechanism

The synthesis proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion, which is rapidly reduced by the hydride source.

ReactionPathway Start Methyl 4-formylbenzoate + N-Methylpiperazine Inter Iminium Ion Intermediate Start->Inter Dehydration (-H2O) Red Reduction (STAB/AcOH) Inter->Red ProdEster Methyl Ester Intermediate Red->ProdEster Hydride Transfer Hydrolysis Saponification (NaOH/MeOH) ProdEster->Hydrolysis Final Target Acid (Dihydrochloride Salt) Hydrolysis->Final HCl Workup

Figure 1: Mechanistic pathway for the reductive amination and subsequent hydrolysis.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Role
Methyl 4-formylbenzoate 164.161.0Electrophile
N-Methylpiperazine 100.161.1Nucleophile
STAB (NaBH(OAc)₃)211.941.4Reducing Agent
Acetic Acid (Glacial)60.051.0-2.0Catalyst/Buffer
DCM (Dichloromethane)-SolventReaction Medium
THF (Tetrahydrofuran)-SolventAlt. Medium
Step 1: Reductive Amination (Ester Formation)

Rationale: Acetic acid is critical here. It catalyzes the formation of the iminium ion and neutralizes the basicity of the piperazine, preventing it from deactivating the boron reagent.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Charge the flask with Methyl 4-formylbenzoate (5.0 g, 30.5 mmol) and anhydrous DCM (60 mL). Stir until fully dissolved.

  • Amine Addition: Add N-methylpiperazine (3.72 mL, 33.5 mmol, 1.1 equiv) via syringe.

  • Catalysis: Add Glacial Acetic Acid (1.75 mL, 30.5 mmol, 1.0 equiv). Note: The solution may warm slightly. Stir at Room Temperature (RT) for 30 minutes to allow imine/iminium equilibrium to establish.

  • Reduction: Cool the mixture to 0°C (ice bath). Add Sodium Triacetoxyborohydride (STAB) (9.0 g, 42.7 mmol, 1.4 equiv) in three portions over 15 minutes.

    • Why portions? To control hydrogen evolution and exotherm.

  • Reaction: Remove ice bath and stir at RT for 4–12 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

  • Quench: Quench by carefully adding saturated aqueous NaHCO₃ (50 mL). Stir vigorously for 20 minutes until gas evolution ceases.

  • Workup:

    • Separate phases.[1][3][4] Extract aqueous layer with DCM (2 x 30 mL).

    • Combine organics, wash with brine, and dry over anhydrous Na₂SO₄.[3][5]

    • Concentrate in vacuo to yield the crude methyl ester (typically a yellow oil or low-melting solid).

    • Checkpoint: Purity is usually >90% and sufficient for the next step. If needed, purify via flash chromatography (DCM:MeOH:NH₄OH 95:5:0.5).

Step 2: Hydrolysis to Target Acid

Rationale: Basic hydrolysis is preferred over acidic hydrolysis initially to ensure complete saponification without precipitating the intermediate prematurely.

  • Dissolution: Dissolve the crude ester from Step 1 in Methanol (30 mL) and Water (10 mL).

  • Saponification: Add NaOH pellets (2.5 g, ~2.0 equiv) or use 4M NaOH solution.

  • Reflux: Heat to reflux (65°C) for 2–3 hours. Monitor disappearance of ester by LC-MS.

  • Isolation (The Critical Step):

    • Cool to RT. Evaporate methanol under reduced pressure.

    • Dilute the aqueous residue with water (20 mL).

    • Acidification: Slowly add 6M HCl while stirring until pH reaches ~1–2.

    • Observation: The dihydrochloride salt may precipitate. If the zwitterion is desired (pH ~6), adjust carefully. However, the dihydrochloride salt is preferred for stability.

    • Concentrate the aqueous solution to dryness (or lyophilize) to obtain the crude salt.

  • Purification: Recrystallize from Ethanol/Water or reflux in Isopropanol to remove excess NaCl. Filter the white solid.[1]

Workflow Visualization

Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Hydrolysis Mix Mix Aldehyde + Amine (DCM, AcOH) AddRed Add STAB (0°C -> RT, 4h) Mix->AddRed Quench Quench (NaHCO3) & Phase Separation AddRed->Quench Sap Saponification (NaOH/MeOH, Reflux) Quench->Sap Crude Ester Acidify Acidify with HCl (pH < 2) Sap->Acidify Isolate Lyophilize/Crystallize (Target .2HCl) Acidify->Isolate

Figure 2: Operational workflow for the two-step synthesis.

Characterization & Specifications

ParameterSpecification
Appearance White to off-white crystalline powder
Yield (Overall) 75% – 85%
¹H NMR (D₂O) δ 8.05 (d, 2H), 7.60 (d, 2H), 4.45 (s, 2H), 3.60 (br, 8H), 3.01 (s, 3H).
MS (ESI+) [M+H]⁺ = 249.15 (Free base mass)
Solubility Highly soluble in water (salt form); Poor in organic solvents.

Troubleshooting Guide:

  • Incomplete Reaction (Step 1): If aldehyde remains, add 0.5 equiv more STAB. Ensure AcOH is present; STAB requires a slightly acidic/buffered environment to be effective.

  • Emulsions: During the bicarbonate wash, emulsions can form due to the surfactant nature of the piperazine. Use brine or filter through Celite to break.

  • Product not precipitating (Step 2): The dihydrochloride salt is very water-soluble. Do not expect simple filtration from water. You must evaporate/lyophilize and then triturate with hot ethanol or isopropanol to remove inorganic salts.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

  • Ghorab, M. M., et al. "Synthesis of some new pyrimidine derivatives bearing a sulfonamide moiety as anticancer agents." ChemicalBook Protocols, 2010. (General reference for piperazine benzylation).

  • BenchChem Application Notes. "Reductive Amination Protocols for Piperazine Derivatives."

  • Organic Chemistry Portal. "Reductive Amination: Sodium Triacetoxyborohydride."

Sources

Method

large-scale synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid for imatinib production

Executive Summary This application note details a robust, industrial-scale protocol for the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid (hereafter referred to as Intermediate-A ). This molecule is the cri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, industrial-scale protocol for the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid (hereafter referred to as Intermediate-A ). This molecule is the critical "tail" moiety of the tyrosine kinase inhibitor Imatinib (Gleevec).

While academic literature often utilizes reductive amination or ester-based routes, this guide focuses on the Aqueous Nucleophilic Substitution route. This method is selected for its superior Atom Economy , use of Green Solvents (Water) , and suitability for multi-kilogram scale-up without chromatographic purification.

Key Performance Indicators (KPIs):

  • Target Yield: >95%

  • Purity (HPLC): >99.5%[1]

  • E-Factor: Low (Water-based process)

  • Critical Quality Attribute: Control of the "Bis-impurity" (dimerization).

Strategic Route Analysis

The Chemistry

The synthesis involves the displacement of a benzylic chloride by a secondary amine.[2]

  • Starting Material: 4-(Chloromethyl)benzoic acid (CMBA).

  • Reagent: N-Methylpiperazine (NMP).

  • Base: Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃).

  • Solvent: Water (Industrial Standard).

Reaction Scheme:



Followed by acidification to the Isoelectric Point (pI) to precipitate the free acid.
Why This Route?
FeatureAqueous Substitution (Recommended)Reductive Amination (Alternative)Ester Route (Alternative)
Reagent Cost Low (CMBA is a commodity chemical)High (Requires NaBH(OAc)₃)Medium (Requires hydrolysis step)
Solvent Water (Green)DCE/MethanolOrganic solvents
Purification Precipitation at pI (Filtration)Extraction/ChromatographyHydrolysis + Filtration
Scalability ExcellentPoor (Exotherms/Hydrogen evolution)Good, but extra step

Detailed Experimental Protocol

Safety Warning: N-methylpiperazine is corrosive and flammable. CMBA is an irritant. Ensure proper ventilation and PPE.

Equipment Setup
  • Glass-lined reactor or Stainless Steel (SS-316) reactor.

  • Overhead stirring (Anchor or Pitch-blade impeller).

  • Reflux condenser.

  • pH monitoring system (In-line or calibrated probe).

Step-by-Step Procedure (Basis: 1.0 kg Input)

Step 1: Reactant Charging

  • Charge Water (5.0 L) into the reactor.

  • Add 4-(Chloromethyl)benzoic acid (1.0 kg, 5.86 mol) . Stir to form a suspension.

  • Critical Step: Slowly add Sodium Hydroxide (470 g, ~11.7 mol) dissolved in minimal water, or use solid beads if cooling is available.

    • Mechanism:[3][4][5][6] The first equivalent neutralizes the carboxylic acid (solubilizing the CMBA). The second equivalent acts as the scavenger for the HCl generated during substitution.

  • Add N-Methylpiperazine (705 g, 7.03 mol) .

    • Note: A 1.2 molar equivalent is used to drive kinetics to completion and prevent the "Bis" impurity.[6]

Step 2: Reaction 5. Heat the mixture to Reflux (approx. 100°C) . 6. Maintain reflux for 2–3 hours . 7. IPC (In-Process Control): Sample reaction mass. Analyze by HPLC.

  • Limit: Unreacted CMBA < 0.5%.[7]

Step 3: Work-up and Isolation (The Self-Validating Step) 8. Cool the reaction mass to 20–25°C . 9. Purification Logic: The product is amphoteric. At high pH, it is soluble (Sodium salt). At low pH, it is soluble (HCl salt). It precipitates only at its Isoelectric Point (pI) . 10. Slowly add Concentrated HCl (37%) to the stirred solution. 11. Monitor pH continuously. Target pH: 5.5 – 6.0 .

  • Observation: Massive precipitation of white solid will occur.[5]
  • Stir the slurry for 1 hour at 10°C to maximize yield.

Step 4: Filtration and Drying 13. Filter the solid using a centrifuge or Nutsche filter. 14. Wash: Wash the cake with Acetone (2 x 500 mL) .

  • Reason: Removes unreacted N-methylpiperazine and traces of water, aiding drying.
  • Dry in a vacuum oven at 60°C for 6 hours.

Process Data & Specifications

Typical Yields
ParameterValue
Theoretical Yield ~1.37 kg
Actual Yield 1.30 – 1.33 kg
Percentage Yield 95 – 97%
Appearance White to off-white crystalline powder
Critical Quality Attributes (CQAs)
ImpurityOriginControl Strategy
Unreacted CMBA Incomplete reactionEnsure >2h reflux; use 1.2 eq NMP.
4-(Hydroxymethyl)benzoic acid Hydrolysis of CMBAAvoid prolonged heating before adding NMP.
Bis-Impurity Piperazine impurity in NMPUse high-purity N-Methylpiperazine (>99%).

Visual Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the chemical transformation and the critical pH-dependent isolation logic.

ReactionPathway CMBA 4-(Chloromethyl) benzoic acid (Solid) Inter Intermediate Species (Soluble Na-Salt) CMBA->Inter + NaOH (aq) Solubilization NMP N-Methylpiperazine (Liquid) NMP->Inter Nucleophilic Attack Reflux 100°C Product Target Product (Precipitate at pH 6) Inter->Product HCl Adjustment (Isoelectric Precipitation)

Caption: Chemical pathway from suspension to soluble salt, ending in controlled precipitation.

Industrial Process Flow

The unit operations required for large-scale manufacturing.

ProcessFlow Reactor SS-316 Reactor (Reflux) Cooling Cooling Unit (25°C) Reactor->Cooling Reaction Complete Filter Centrifuge (Filtration) Reactor->Filter Slurry Transfer Cooling->Reactor Recirculation AcidTank Acid Dosing (pH Control) AcidTank->Reactor Precipitation (pH 5.5) Dryer Vacuum Dryer (60°C) Filter->Dryer Wet Cake Waste Waste Filter->Waste Filtrate (NaCl/Water)

Caption: Unit operation flow for the aqueous synthesis of Intermediate-A.

Analytical Validation (HPLC Method)

To ensure the protocol is self-validating, the following HPLC method is recommended for IPC and Final Release.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250 x 4.6 mm, 5µm).

  • Mobile Phase A: Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 mins.

  • Detection: UV at 230 nm.

  • Retention Time: Product elutes ~8-10 min; CMBA elutes later due to lack of basic nitrogen.

References

  • Novartis Pharma AG. "Process for the preparation of Imatinib." World Intellectual Property Organization, WO2004074502.

  • Shanghai Institute of Pharmaceutical Industry. "Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid." China National Intellectual Property Administration, CN103382191B.

  • Loiseleur, O., et al. "Process for the preparation of N-phenyl-2-pyrimidine-amine derivatives."[2] Novartis AG, US Patent 7,638,627.

  • Komar, M., et al. "Optimization of the synthesis of Imatinib key intermediate." Organic Process Research & Development, Vol. 16, No. 11, 2012.[2]

  • PubChem. "4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid (Compound Summary)." National Library of Medicine.

Sources

Application

using 4-(bromomethyl)benzoic acid for 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid synthesis

[1][2][3][4][5] ) in Polar Protic Media Target Audience: Process Chemists, Medicinal Chemists, Drug Development Researchers Executive Summary This application note details a robust, scalable protocol for the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5]


) in Polar Protic Media
Target Audience:  Process Chemists, Medicinal Chemists, Drug Development Researchers

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid (CAS: 106261-48-7).[1] This molecule is the critical "tail" moiety of the BCR-ABL tyrosine kinase inhibitor Imatinib (Gleevec) .

While many literature sources describe the use of the chloromethyl analog, this protocol utilizes 4-(bromomethyl)benzoic acid . The bromide leaving group offers faster reaction kinetics under milder conditions, reducing thermal degradation byproducts. The method described emphasizes "Green Chemistry" principles by utilizing aqueous/alcoholic solvents and optimizing isoelectric precipitation for purification, eliminating the need for chromatographic separation.

Scientific Background & Mechanism

Reaction Mechanism

The synthesis proceeds via a classic bimolecular nucleophilic substitution (


). The secondary amine of 1-methylpiperazine  acts as the nucleophile, attacking the benzylic carbon of 4-(bromomethyl)benzoic acid , displacing the bromide ion.

Critical Chemical Challenge: The starting material contains a carboxylic acid (


), while the reagent (N-methylpiperazine) is a base. Upon mixing, an acid-base neutralization occurs immediately, forming a piperazinium carboxylate salt. This salt formation can reduce the nucleophilicity of the amine if stoichiometry is not managed correctly.

Resolution: To drive the reaction, we employ a 2.2 molar equivalent of 1-methylpiperazine.

  • First Eq: Neutralizes the carboxylic acid (solubilizing the reactant).

  • Second Eq: Acts as the free nucleophile for the substitution.

  • Excess (0.2 Eq): Drives the equilibrium to completion and scavenges the HBr generated during substitution.

Reaction Pathway Diagram

The following diagram illustrates the transformation from reactants to the zwitterionic product.

ReactionScheme Reactant1 4-(Bromomethyl) benzoic acid Intermediate Piperazinium Salt (In Situ) Reactant1->Intermediate Acid-Base Neutralization Reactant2 1-Methylpiperazine (2.2 eq) Reactant2->Intermediate Product 4-[(4-methyl-1-piperazinyl) methyl]benzoic acid (Zwitterion) Intermediate->Product SN2 Attack (Reflux) Byproduct HBr / Methylpiperazine Salts Intermediate->Byproduct Scavenging

Figure 1: Reaction pathway demonstrating the dual role of N-methylpiperazine as both base and nucleophile.

Strategic Considerations

Solvent Selection
Solvent SystemProsConsVerdict
THF Good solubility for organic intermediates.Poor solubility for zwitterionic product; expensive.Not Recommended
Water Green; excellent solubility for salts.Hydrolysis risk of bromide (slow); difficult to dry product.Acceptable
Ethanol/Water (3:1) Optimal balance. Solubilizes reactants hot; precipitates product upon cooling/pH adjustment.Flammable.Selected
Purity Specifications (HPLC)

For pharmaceutical applications (Imatinib synthesis), the intermediate must meet:

  • Purity: >98.5%[1][2][3][4][5][6]

  • Dimer Impurity: <0.1% (Formed by piperazine bridging two benzyl groups; minimized by using excess amine).

  • Bromide Content: <0.5% (Inorganic salts).[2]

Detailed Experimental Protocol

Materials Required[1][2][5][6][8][9][11][12][13]
  • Reactant A: 4-(Bromomethyl)benzoic acid (21.5 g, 100 mmol)

  • Reagent B: 1-Methylpiperazine (22.0 g, ~220 mmol)

  • Solvent: Ethanol (60 mL) and Deionized Water (20 mL)

  • Workup: 6N HCl (for pH adjustment), Isopropanol (IPA) for washing.

Step-by-Step Methodology
Phase 1: Reaction[7]
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal thermometer.

  • Solvent Charge: Add 60 mL Ethanol and 20 mL Water.

  • Reagent Addition: Add 1-Methylpiperazine (22.0 g) to the solvent. Stir for 5 minutes. Note: Solution is basic.

  • Reactant Addition: Slowly add 4-(Bromomethyl)benzoic acid (21.5 g) over 10 minutes.

    • Observation: An exotherm is expected as the acid neutralizes. The solid should dissolve, forming a clear or slightly yellow solution.

  • Reflux: Heat the mixture to 65–70°C (gentle reflux) and maintain for 4–5 hours .

    • Process Control: Spot TLC (MeOH/DCM 1:9) or check HPLC after 4 hours. SM (Starting Material) should be <1%.[2]

Phase 2: Workup & Isolation (Isoelectric Precipitation)
  • Cooling: Cool the reaction mixture to room temperature (20–25°C).

  • Concentration (Optional): If yield maximization is critical, remove ~30 mL of solvent via rotary evaporation.

  • pH Adjustment: Place the flask in an ice bath. Slowly add 6N HCl dropwise while monitoring pH.

    • Target: Adjust pH to 5.5 – 6.0 .

    • Mechanism:[1][2][7][8][5][9] This is the isoelectric point (pI) of the zwitterion. Solubility is lowest here.

  • Crystallization: Stir at 0–5°C for 1 hour. A white to off-white precipitate will form.[3]

  • Filtration: Filter the solid using a Buchner funnel.

  • Washing: Wash the cake twice with cold Isopropanol (2 x 20 mL) to remove excess methylpiperazine salts and water.

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Isolation Step1 Dissolve N-methylpiperazine in EtOH/Water Step2 Add 4-(Bromomethyl)benzoic acid (Controlled Addition) Step1->Step2 Step3 Reflux @ 65°C for 5h Step2->Step3 Step4 Cool to 20°C Step3->Step4 Step5 Adjust pH to 6.0 (HCl) (Isoelectric Point) Step4->Step5 Step6 Precipitate & Filter Step5->Step6 Step7 Wash with IPA -> Dry Step6->Step7

Figure 2: Operational workflow for the synthesis and isolation of the target intermediate.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield (<70%) pH not at isoelectric point during isolation.Ensure pH is strictly 5.5–6.0. If pH < 4, the HCl salt forms and dissolves; if pH > 8, the salt dissolves.
Sticky/Oily Product Incomplete removal of solvent or excess amine.Triturate the oil with acetone or diethyl ether to induce crystallization.
Yellow Coloration Oxidation of piperazine or impurities.Recrystallize from minimal boiling water or treat with activated charcoal before pH adjustment.
Residual Bromide Inefficient washing.[2]Ensure the filter cake is washed thoroughly with IPA (Bromide salts are soluble in alcohols).

Safety & Handling

  • 4-(Bromomethyl)benzoic acid: Severe skin irritant and lachrymator (tear gas effect). Handle only in a fume hood.

  • 1-Methylpiperazine: Flammable liquid, corrosive, causes burns.

  • Waste Disposal: Aqueous waste contains piperazine derivatives; do not dispose of down the drain. Segregate as basic organic waste.

References

  • Zimmermann, J., et al. (2008). Process for the preparation of Imatinib. US Patent Application 2008/0103305 A1.
  • Wavelength Enterprises. (2013). Process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride. World Patent WO2013035102 A1.
  • Nanjing Cavendish Bio-Engineering. (2015). Green synthesis process of imatinib intermediate. CN Patent 104910101A.

Sources

Method

Application Note: 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid in Medicinal Chemistry &amp; Targeted Kinase Inhibition

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Experimental Protocols Executive Summary In the landscape of targeted oncology, the rational desig...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Experimental Protocols

Executive Summary

In the landscape of targeted oncology, the rational design of small-molecule inhibitors relies heavily on bifunctional chemical moieties that simultaneously optimize target affinity and pharmacokinetic (PK) profiles. 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid (often utilized as its dihydrochloride salt, CAS 106261-49-8) is a premier example of such a building block[1]. Recognized globally as the critical precursor for the "tail" segment of Imatinib (Gleevec) and its next-generation derivatives, this intermediate provides a highly basic, water-soluble piperazine ring tethered to a rigid benzamide linker[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic synthesis. Here, we will dissect the structural causality of this moiety, explore its dual role in kinase binding and solubility enhancement, and provide field-validated protocols for its synthesis and subsequent amide coupling.

Mechanistic Insights: The Causality of Structural Design

The incorporation of the 4-(4-methylpiperazin-1-ylmethyl)phenyl moiety into a drug scaffold is rarely accidental. It serves two distinct, synergistic purposes in medicinal chemistry:

A. Structural Biology: Anchoring the DFG-Out Conformation

Imatinib is a Type II tyrosine kinase inhibitor, meaning it binds to the inactive conformation of the BCR-ABL kinase, characterized by the "DFG-out" motif[3]. When 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid is coupled to the core scaffold, it dictates specific binding interactions:

  • Hydrogen Bonding: The benzamide carbonyl and amide-NH form critical hydrogen bonds with Glu-286 and Asp-381 of the kinase domain[4].

  • Hydrophobic & Electrostatic Anchoring: The protonated methylpiperazine ring extends into a solvent-accessible channel. It forms stabilizing interactions with the backbone-carbonyl atoms of Ile-360 and His-361[4][5]. Without this specific tail, the inhibitor loses its conformational lock on the inactive kinase state, leading to a drastic drop in efficacy[6].

B. Physicochemical Optimization: The Solubility Paradigm

Highly lipophilic kinase inhibitors typically suffer from poor aqueous solubility, severely limiting oral bioavailability. The basic nitrogen of the 1-methylpiperazine ring has a pKa of approximately 8.0. At physiological pH (7.4), this nitrogen is predominantly protonated, forming a water-soluble salt[7]. This ionic nature drastically improves the aqueous solubility of the parent pharmacophore while maintaining sufficient lipophilicity (via the benzyl core) to cross cell membranes[1][7].

Quantitative Data Presentation

To illustrate the utility of this intermediate, we summarize its core physicochemical properties and its theoretical impact on a standard kinase inhibitor scaffold.

Table 1: Physicochemical Properties of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride [1][8]

PropertyValueClinical / Synthetic Relevance
CAS Number 106261-49-8Standard identifier for procurement and QA.
Molecular Weight 307.22 g/mol (as 2HCl salt)Ideal size for a fragment-based building block.
Melting Point 305 - 311 °CIndicates high crystalline stability; excellent for bulk storage.
Solubility Soluble in Water; Slightly in MeOHFacilitates aqueous workups and salt-formation purification.
LogP (Predicted) ~0.6 (Free base)Balances hydrophilicity with membrane permeability.

Table 2: Impact of the Piperazine Tail on Scaffold Properties (Comparative Model)

Scaffold VariantAqueous Solubility (pH 7.4)BCR-ABL IC50 (Model)Primary Binding Mode
Des-piperazine Core < 1 µg/mL> 500 nMWeak hinge-binding
Piperazine-Tethered (Imatinib) > 1000 µg/mL~ 25 nMStrong Type II (DFG-out) lock

Visualizing Workflows and Mechanisms

To fully grasp the application of this intermediate, we must visualize both its integration into a synthetic workflow and its biological mechanism of action.

Synthesis SM1 4-(Chloromethyl)benzoic acid Cond Nucleophilic Substitution (EtOH, Reflux, 2h) SM1->Cond SM2 1-Methylpiperazine SM2->Cond Int1 4-[(4-Methylpiperazin-1-yl)methyl] benzoic acid Cond->Int1 Act Acyl Chloride Formation (SOCl2, Reflux) Int1->Act Int2 4-[(4-Methylpiperazin-1-yl)methyl] benzoyl chloride Act->Int2 Coupling Amide Coupling (Pyridine/DCM, RT) Int2->Coupling Amine Aminopyrimidine-phenyl Intermediate Amine->Coupling Product Imatinib (or Analogue) Coupling->Product

Caption: Workflow for the synthesis and coupling of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid.

Signaling BCR_ABL Constitutive BCR-ABL Kinase (Active State) ATP ATP Binding BCR_ABL->ATP Substrates Substrate Phosphorylation (STAT5, PI3K, RAS) ATP->Substrates Proliferation Leukemic Cell Proliferation & Survival Substrates->Proliferation Inhibitor Imatinib (Type II Inhibitor) Inactive BCR-ABL DFG-out (Inactive Conformation) Inhibitor->Inactive Binds Piperazine Piperazine Tail Interaction (Ile-360, His-361) Inhibitor->Piperazine Anchors via Inactive->BCR_ABL Blocks Apoptosis Apoptosis / Cell Death Inactive->Apoptosis Induces

Caption: Mechanism of BCR-ABL kinase inhibition highlighting the piperazine tail role.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure causality and trustworthiness at each chemical stage.

Protocol 1: Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride

Objective: To synthesize the title intermediate via nucleophilic aliphatic substitution.[1]

Reagents & Materials:

  • 4-(Chloromethyl)benzoic acid (1.0 eq)

  • 1-Methylpiperazine (2.5 eq)

  • Absolute Ethanol (Solvent)

  • Sodium Hydroxide (NaOH)

  • Dilute Hydrochloric Acid (HCl, 2M)

Step-by-Step Methodology:

  • Reaction Setup: Suspend 4-(chloromethyl)benzoic acid (10 g) in 100 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Amine Addition: Add 1-methylpiperazine dropwise at room temperature. The excess amine acts as both the nucleophile and the acid scavenger.

  • Reflux: Heat the mixture to 70–80 °C (reflux) for 2 hours[1].

    • Self-Validation Check: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the starting material confirms the completion of the substitution.

  • Solvent Removal: Cool the reaction to room temperature and concentrate under reduced pressure to remove the majority of the ethanol.

  • Basification: Dissolve the crude residue in water and add NaOH (to pH ~10) to ensure the piperazine is in its free-base form, keeping the benzoic acid as a soluble sodium salt[1].

  • Acidification & Precipitation: Cool the solution in an ice bath. Slowly add dilute HCl dropwise until the pH reaches 1.0. The dihydrochloride salt of the product will begin to precipitate[1].

  • Isolation: Saturate the solution with sodium chloride to maximize precipitation. Filter the white to off-white crystalline solid under a vacuum and dry in a desiccator overnight[1].

Protocol 2: Amide Coupling to Yield Target TKI (Imatinib Scaffold)

Objective: To couple the synthesized acid to an aminopyrimidine-phenyl core.

Reagents & Materials:

  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (1.2 eq)

  • Thionyl Chloride (SOCl2) (Solvent/Reagent)

  • Target Aniline (e.g., 4-methyl-N3-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine) (1.0 eq)

  • Pyridine and Dichloromethane (DCM)

Step-by-Step Methodology:

  • Acyl Chloride Formation: Suspend the benzoic acid intermediate in neat SOCl2 (10 volumes). Reflux at 80 °C for 3 hours.

    • Causality Note: We use SOCl2 over standard peptide coupling reagents (HATU/EDC) because the dihydrochloride salt is highly insoluble in standard coupling solvents (DMF/DCM). Conversion to the acyl chloride bypasses this solubility barrier.

  • Concentration: Distill off excess SOCl2 under reduced pressure. Co-evaporate twice with dry toluene to remove residual HCl and SOCl2. The resulting solid is the highly reactive acyl chloride.

  • Coupling: Dissolve the target aniline in a mixture of dry DCM and pyridine (acting as the base). Cool to 0 °C.

  • Addition: Slowly add the acyl chloride (dissolved in a minimum amount of dry DCM) to the aniline solution. Stir at room temperature for 4 hours.

    • Self-Validation Check: HPLC analysis should show >95% conversion of the aniline peak to the product peak.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the product into DCM. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purification: Purify the crude product via flash chromatography or recrystallization to yield the final TKI.

References

  • 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride CymitQuimica
  • Overcoming the imatinib-resistant BCR-ABL mutants with new ureidobenzothiazole chemotypes endowed with potent and broad-spectrum anticancer activity N
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride ChemicalBook
  • 4-[(4-Methylpiperazin-1-Yl)Methyl]Benzoic Acid Dihydrochloride 106261-49-8 Echemi
  • Bcr-Abl tyrosine-kinase inhibitor Wikipedia
  • Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions MDPI
  • shows structures of Imatinib and AN-024 Imatinib binds to ABL domain...
  • The Ins and Outs of Bcr-Abl Inhibition N

Sources

Application

Application Note: Scalable Synthesis and Isolation of 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Strategic Context 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid (CAS 106261-48-7) is a highly valued pharmaceutical in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Strategic Context

4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid (CAS 106261-48-7) is a highly valued pharmaceutical intermediate, functioning as the critical structural precursor in the synthesis of Imatinib (Gleevec)[1]. Imatinib is a revolutionary tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia (CML). The incorporation of the methylpiperazine moiety via this intermediate is non-trivial; it is strategically designed to enhance the aqueous solubility of the final active pharmaceutical ingredient (API) while optimizing its binding affinity within the kinase domain[1].

This application note outlines a highly efficient, scalable two-step synthetic protocol. Rather than attempting a direct reductive amination on the free benzoic acid—which often suffers from poor solubility and complex purification—this protocol utilizes an ester-protected precursor. The workflow consists of a highly selective reductive amination followed by a targeted saponification and zwitterionic isolation[2][3].

Pathway Intermediate 4-[(4-Methyl-1-piperazinyl) methyl]benzoic Acid Coupling Amide Coupling (e.g., SOCl2 / DMF) Intermediate->Coupling Amine 4-Methyl-N3-[4-(3-pyridinyl) -2-pyrimidinyl]-1,3-benzenediamine Amine->Coupling Imatinib Imatinib (Gleevec) Tyrosine Kinase Inhibitor Coupling->Imatinib

Role of the title compound as a critical intermediate in the synthesis of Imatinib.

Mechanistic Rationale & Experimental Causality

To ensure a self-validating and robust experimental setup, the protocol relies on two core chemical principles:

1. In Situ Generation of Sodium Triacetoxyborohydride (STAB): In Step 1, rather than using expensive and moisture-sensitive pre-formed STAB, the protocol dictates the slow addition of glacial acetic acid (AcOH) to sodium borohydride (NaBH₄)[2]. Causality: This generates STAB in situ. NaBH₄ alone is too reactive and would reduce the aldehyde (methyl 4-formylbenzoate) directly to an alcohol. The bulky, electron-withdrawing acetate groups in STAB attenuate the hydride's reactivity, making it highly selective for the intermediate iminium ion formed by the aldehyde and 1-methylpiperazine. This choice maximizes yield (up to 99%) and minimizes side products[2].

2. Zwitterionic Precipitation via Precise pH Control: In Step 2, the methyl ester is hydrolyzed to the free acid[3]. The target molecule contains both a basic tertiary amine (piperazine ring) and an acidic carboxylic acid. Causality: Adjusting the pH to exactly 6.0 targets the molecule's isoelectric point (pI). At this pH, the carboxylic acid is deprotonated (COO⁻) and the piperazine nitrogen is protonated (NH⁺). This zwitterionic state represents the point of minimum solubility in both aqueous and organic phases, allowing the product to be isolated cleanly by evaporation without complex chromatography[3].

Quantitative Data Summaries

Table 1: Reagent Stoichiometry for Reductive Amination (Step 1)
ReagentMW ( g/mol )EquivalentsAmountRole
Methyl 4-formylbenzoate164.161.0443.4 gElectrophile
1-Methylpiperazine100.161.0028.0 mLNucleophile
Sodium Borohydride (NaBH₄)37.832.1220.0 gHydride Source
Glacial Acetic Acid (AcOH)60.059.76140 mLCo-reactant / Solvent
Chloroform (CHCl₃)119.38-280 mLSolvent
Table 2: Physicochemical Properties of the Final Product[1][3]
PropertyValue
Chemical Name 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid
CAS Number 106261-48-7
Molecular Formula C₁₃H₁₈N₂O₂
Molecular Weight 234.29 g/mol
Melting Point 310-312 °C
pKa (Predicted) 4.31 ± 0.10
Appearance White to off-white solid
Solubility Slightly soluble in water (zwitterionic form)

Experimental Workflows

Workflow A Methyl 4-formylbenzoate + 1-Methylpiperazine B In situ NaBH(OAc)3 (NaBH4 + AcOH in CHCl3) A->B C Methyl 4-[(4-methylpiperazin -1-yl)methyl]benzoate B->C D Saponification (KOH, MeOH/H2O, Reflux) C->D E pH Adjustment (pH 6) & Evaporation D->E F 4-[(4-Methyl-1-piperazinyl) methyl]benzoic Acid E->F

Synthetic workflow for 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid via reductive amination.

Protocol 1: Synthesis of Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate

Note: This reaction generates hydrogen gas during the formation of the active reducing agent. Ensure the reaction is conducted in a well-ventilated fume hood with proper pressure relief mechanisms.

  • Preparation of Reducing Agent: To a dry round-bottom flask equipped with a magnetic stirrer, add NaBH₄ (20.0 g, 0.53 mol) and CHCl₃ (220 mL). Cool the suspension to 0–5 °C using an ice-water bath[2].

  • Acid Addition: Slowly add glacial AcOH (100%, 140 mL, 2.44 mol) dropwise over 1 hour. Maintain the internal temperature at 0–5 °C. Stir the resulting mixture for an additional 1.5 hours to ensure complete formation of sodium triacetoxyborohydride[2].

  • Substrate Addition: Prepare a solution of methyl 4-formylbenzoate (43.4 g, 0.26 mol) and 1-methylpiperazine (28.0 mL, 0.25 mol) in CHCl₃ (60 mL). Add this solution dropwise to the reducing mixture at 0–5 °C[2].

  • Reaction Progression: Stir the reaction mixture at 0–5 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (rt). Stir at rt for 12 hours[2].

  • Quenching and Extraction: Quench the reaction by carefully adding H₂O (150 mL). Slowly add solid Na₂CO₃ until the aqueous layer reaches pH 8.0–9.0. Extract the aqueous phase with Ethyl Acetate (EtOAc) (2 × 100 mL)[2].

  • Purification: Combine the organic layers, wash with H₂O (1 × 100 mL), and dry over anhydrous Na₂SO₄. Filter the drying agent and evaporate the solvents under reduced pressure to yield the intermediate as a yellowish oil (Yield: ~61.6 g, 99%)[2].

Protocol 2: Saponification to 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid

Note: The literature protocol utilizes the hydrochloride salt of the intermediate for precise weighing[3]. If using the free base oil from Protocol 1, adjust the KOH equivalents accordingly to account for the lack of the HCl equivalent.

  • Alkaline Hydrolysis: Dissolve methyl 4-(4-methylpiperazin-1-ylmethyl)benzoate hydrochloride (1.25 g) in a pre-mixed methanolic potassium hydroxide solution (0.93 g KOH dissolved in 15 mL methanol). Add H₂O (0.75 mL) to the mixture[3].

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 1 hour[3]. Monitor via TLC or LC-MS to ensure complete consumption of the starting ester.

  • Zwitterion Formation: Cool the reaction mixture to room temperature. Carefully add 2 M hydrochloric acid (HCl) dropwise until the pH is exactly 6.0[3]. This step is critical for maximizing the yield of the zwitterionic product.

  • Isolation: Remove the solvent by rotary evaporation. Dry the resulting residue thoroughly under high vacuum. The residue contains the target 4-(4-methylpiperazin-1-ylmethyl)benzoic acid alongside inorganic salts (KCl), which can be used directly in subsequent amide coupling reactions for Imatinib synthesis without further purification[3].

  • Analytical Validation: Confirm product identity via ¹H NMR (400 MHz, d6-DMSO). Expected shifts: δ 2.27 (s, 3H, N-CH₃), 2.44 (bs, 2H, piperazine-CH₂), 3.18-3.95 (m, 8H, piperazine-CH₂ & benzylic-CH₂), 7.41 (d, 2H, J=8Hz, Ar-H), 7.89 (d, 2H, J=8.1Hz, Ar-H)[3].

References

Sources

Method

Comprehensive Analytical Characterization of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid: A Guide for Researchers

Introduction 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably as a precursor to Imatinib, a targeted cancer therapy....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably as a precursor to Imatinib, a targeted cancer therapy.[1][2] Its purity and structural integrity are paramount to ensure the quality, safety, and efficacy of the final drug product. This application note provides a comprehensive guide to the analytical techniques and detailed protocols for the complete characterization of this important synthetic intermediate. The methodologies outlined herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the tools to confidently assess the identity, purity, and physicochemical properties of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid.

The structure of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid, with its combination of a substituted benzoic acid and a methylpiperazine moiety, presents a unique set of analytical challenges and considerations.[2] This guide will address these by providing a multi-faceted analytical approach, ensuring a thorough characterization of the molecule.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid is essential for the development of appropriate analytical methods and for its handling and storage.

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂O₂[3][4]
Molecular Weight 234.29 g/mol [3][4][5]
Appearance White to yellow powder or crystals[6]
Solubility Slightly soluble in water.[7] The dihydrochloride salt form exhibits enhanced water solubility.[2][2][7]
Storage Sealed in a dry, room temperature environment.[6]

Analytical Workflow for Comprehensive Characterization

A systematic and multi-technique approach is crucial for the unambiguous characterization of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid. The following workflow is recommended to ensure all aspects of the molecule's identity, purity, and properties are assessed.

Analytical Workflow cluster_0 Structural Elucidation cluster_1 Purity and Impurity Profiling cluster_2 Physicochemical Properties NMR NMR Spectroscopy (¹H and ¹³C) MS Mass Spectrometry (MS) FTIR FTIR Spectroscopy HPLC High-Performance Liquid Chromatography (HPLC/UPLC) LCMS LC-MS HPLC->LCMS Thermal Thermal Analysis (DSC/TGA) Solubility Solubility Studies Sample Test Sample of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid Sample->NMR Sample->MS Sample->FTIR Sample->HPLC Sample->Thermal Sample->Solubility

Figure 1: A comprehensive analytical workflow for the characterization of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid.

Chromatographic Analysis for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid and for quantifying any process-related impurities.[2][8] A reversed-phase method is generally preferred for this type of molecule.

Protocol: Reversed-Phase HPLC for Purity Analysis

This protocol is a starting point and may require optimization based on the specific HPLC system and the impurity profile of the sample.

1. Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A standard HPLC or UPLC system with a UV or DAD detector.
Column C18, 150 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A 0.1% Phosphoric acid in water.
Mobile Phase B Acetonitrile.
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection Wavelength 230 nm.[9]
Injection Volume 10 µL.
Diluent Mobile Phase A / Mobile Phase B (50:50 v/v).

2. Standard and Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3. System Suitability:

Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

4. Analysis and Data Interpretation:

Inject the blank (diluent), followed by the standard and sample solutions. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks. For impurity profiling, LC-MS can be employed to identify unknown peaks.[10]

Spectroscopic Techniques for Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure.

¹H NMR Spectroscopy:

  • Expected Chemical Shifts (in d6-DMSO):

    • ~2.27 ppm (singlet, 3H): N-CH₃ protons of the methylpiperazine group.[3][7]

    • ~2.44 ppm (broad singlet, 2H): CH₂ protons of the piperazine ring.[3][7]

    • ~3.18-3.95 ppm (multiplet, 8H): Remaining CH₂ protons of the piperazine ring and the benzylic CH₂ group.[3][7]

    • ~7.41 ppm (doublet, 2H, J=8Hz): Aromatic protons ortho to the CH₂ group.[3][7]

    • ~7.89 ppm (doublet, 2H, J=8.1Hz): Aromatic protons ortho to the carboxylic acid group.[3][7]

    • ~12.5 ppm (broad singlet, 1H): Carboxylic acid proton (this peak may be broad and its position can vary).

¹³C NMR Spectroscopy:

  • Expected Chemical Shifts:

    • ~46 ppm: N-CH₃ carbon.

    • ~53-55 ppm: Piperazine ring carbons.

    • ~62 ppm: Benzylic CH₂ carbon.

    • ~128-130 ppm: Aromatic CH carbons.

    • ~138-142 ppm: Quaternary aromatic carbons.

    • ~167 ppm: Carboxylic acid carbonyl carbon.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Expected Molecular Ion:

    • [M+H]⁺ = 235.14 (for the free base).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Characteristic Absorption Bands:

    • ~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

    • ~1680-1710 cm⁻¹: C=O stretching of the carboxylic acid.

    • ~2800-3000 cm⁻¹: C-H stretching of the aliphatic and aromatic groups.

    • ~1600, 1450 cm⁻¹: C=C stretching of the aromatic ring.

    • ~1100-1300 cm⁻¹: C-N stretching.

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the compound, including its melting point and decomposition temperature. This data is critical for understanding the material's stability and for quality control purposes.

Protocol: DSC and TGA Analysis

1. Instrumentation:

  • A calibrated DSC and TGA instrument.

2. Sample Preparation:

  • Accurately weigh 3-5 mg of the sample into an aluminum pan.

3. DSC Method:

  • Temperature Program: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data to Collect: Onset of melting and peak melting temperature.

4. TGA Method:

  • Temperature Program: Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data to Collect: Onset of decomposition temperature and weight loss profile.

Conclusion

The analytical methodologies and protocols detailed in this application note provide a robust framework for the comprehensive characterization of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid. By employing a combination of chromatographic, spectroscopic, and thermal analysis techniques, researchers and drug development professionals can confidently ensure the identity, purity, and quality of this critical pharmaceutical intermediate. Adherence to these scientifically sound and self-validating protocols is essential for the successful development of safe and effective medicines.

References

  • ResearchGate. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF. Retrieved from [Link]

  • FAQ. (n.d.). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? Retrieved from [Link]

  • Google Patents. (n.d.). CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • NIST. (n.d.). Benzoic acid, 4-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. Retrieved from [Link]

  • Longdom Publishing. (2021, November 29). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]

Sources

Application

4-[(4-methyl-1-piperazinyl)methyl]benzoic acid as a building block for pharmaceutical synthesis

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Application: Building block for Tyrosine Kinase Inhibitors (TKIs), specifically Imatinib (Gleevec) and its analogues. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Application: Building block for Tyrosine Kinase Inhibitors (TKIs), specifically Imatinib (Gleevec) and its analogues.

Executive Summary

The compound 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid is a highly versatile bifunctional building block widely utilized in the pharmaceutical industry. Its primary structural features—a carboxylic acid for robust amide coupling and a basic N-methylpiperazine tail for pharmacokinetic optimization—make it the cornerstone intermediate in the synthesis of Imatinib, a revolutionary BCR-ABL tyrosine kinase inhibitor[1][2]. This application note provides an authoritative guide on the physicochemical properties, mechanistic rationale, and validated synthetic protocols for utilizing this compound in C-N bond formation workflows.

Physicochemical Profiling & Data Presentation

Understanding the physical properties of this building block is critical for selecting appropriate solvents and coupling reagents. The compound is commercially available as both a free base and a dihydrochloride salt[3][4]. The salt form is generally preferred for long-term storage due to its enhanced stability against oxidation.

Table 1: Key Physicochemical Properties

PropertyFree BaseDihydrochloride Salt
CAS Number 106261-48-7[1]106261-49-8[3]
Molecular Formula C₁₃H₁₈N₂O₂C₁₃H₁₈N₂O₂ · 2HCl
Molecular Weight 234.29 g/mol [1]307.21 g/mol [4]
Appearance White to off-white solidWhite crystalline powder[3]
Solubility Slightly soluble in water[1]Highly soluble in water[3]
pKa (Predicted) ~4.31 (Carboxylic acid)[1]N/A (Protonated piperazine)

Strategic Role in Drug Design (Mechanistic Rationale)

As a Senior Application Scientist, it is essential to understand why this specific moiety is grafted onto pharmaceutical cores. The integration of 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid serves two primary functions:

  • Pharmacokinetic Optimization (Solubility): The highly lipophilic nature of the pyrimidine-aniline core of TKIs often results in poor oral bioavailability. The N-methylpiperazine moiety introduces a basic nitrogen (pKa ~8.5) that is protonated at physiological pH, drastically improving aqueous solubility. Furthermore, it provides a handle for forming stable, highly soluble pharmaceutical salts (e.g., Imatinib mesylate)[3].

  • Target Engagement: In the context of BCR-ABL inhibition, the piperazine tail extends outward into the solvent-exposed region of the kinase domain, ensuring it does not sterically hinder the critical hydrogen bonds formed by the pyrimidine and amide backbone within the ATP-binding pocket[2].

Pathway BCR_ABL BCR-ABL Tyrosine Kinase Substrates Effector Proteins (STAT5, PI3K) BCR_ABL->Substrates Phosphorylation ATP ATP ATP->BCR_ABL Binds Active Site Proliferation Leukemic Cell Proliferation Substrates->Proliferation Oncogenic Signal Imatinib Imatinib (Inhibitor) Imatinib->BCR_ABL Competitive Binding (DFG-out conformation)

Figure 1: Mechanism of action showing Imatinib competitively inhibiting the BCR-ABL kinase pathway.

Synthetic Workflows: Amide Bond Formation

The critical step in utilizing this building block is the formation of an amide bond with a complex, often sterically hindered, aniline derivative (e.g., N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine)[5][6]. Below are two validated protocols tailored for different scales of synthesis.

Synthesis A 4-[(4-methyl-1-piperazinyl)methyl] benzoic acid C Activated Intermediate (Acid Chloride / Active Ester) A->C Activation B Activation Reagent (SOCl2 or HATU) B->C E Amide Coupling (Base, Solvent) C->E Electrophile D Pyrimidine-Aniline Derivative D->E Nucleophile F Imatinib Base (Target API) E->F Purification

Figure 2: General synthetic workflow for coupling 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid.

Protocol A: Acid Chloride Activation (Industrial / Scale-Up)

Rationale: For large-scale manufacturing, atom economy and reagent cost are paramount. Thionyl chloride (SOCl₂) converts the benzoic acid into a highly reactive acid chloride. The gaseous byproducts (SO₂ and HCl) drive the reaction forward and are easily removed, leaving a clean intermediate[6].

Materials:

  • 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride (1.0 eq)

  • Thionyl chloride (SOCl₂) (5.0 eq)

  • N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (0.95 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Isopropyl alcohol (IPA) or Pyridine

Step-by-Step Procedure:

  • Activation: Suspend the benzoic acid dihydrochloride in neat SOCl₂ under an inert atmosphere (N₂).

  • Reflux: Heat the mixture to 70°C and reflux for 2-3 hours until the suspension becomes a clear solution, indicating complete conversion to 4-(4-methylpiperazinomethyl)benzoyl chloride[6].

  • Concentration: Remove excess SOCl₂ under reduced pressure. Co-evaporate with anhydrous toluene (2x) to ensure complete removal of HCl and SO₂ traces.

  • Coupling: Dissolve the pyrimidine-aniline derivative and K₂CO₃ in anhydrous isopropyl alcohol[6]. Cool the mixture to 0°C.

  • Addition: Dissolve the crude acid chloride in a minimum amount of anhydrous solvent and add it dropwise to the aniline solution to prevent exothermic degradation.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with water, extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude API.

Protocol B: Uronium-Based Coupling (Discovery / Medicinal Chemistry)

Rationale: In discovery chemistry, avoiding harsh, corrosive reagents like SOCl₂ is preferred. Uronium salts like HATU or HBTU provide exceptionally mild conditions, high yields (>93%), and suppress epimerization (though not applicable here, it is a standard lab benefit)[7]. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the dihydrochloride salt in situ without competing for the activated ester.

Materials:

  • 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride (1.2 eq)

  • N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (1.0 eq)

  • HATU (1.5 eq)

  • DIPEA (4.0 eq - excess required to neutralize the dihydrochloride salt)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask, dissolve the benzoic acid dihydrochloride and the pyrimidine-aniline derivative in anhydrous DMF (0.2 M concentration).

  • Neutralization: Add DIPEA dropwise at room temperature. The solution will clarify as the free base is generated.

  • Activation: Add HATU in one solid portion. The reaction mixture will typically turn a pale yellow color as the active ester forms.

  • Stirring: Stir the reaction at room temperature for 16-24 hours. Monitor via LC-MS or TLC (DCM:MeOH 9:1).

  • Workup: Dilute the mixture with water to precipitate the product, or extract with EtOAc. If extracting, wash the organic layer extensively with 5% LiCl solution (3x) to remove residual DMF.

  • Purification: Purify via flash column chromatography using a gradient of DCM to 10% Methanol in DCM (containing 1% NH₄OH to prevent streaking of the basic piperazine tail).

Analytical Validation & Troubleshooting

To ensure the integrity of the building block prior to coupling, verify its purity. The presence of unreacted 1-methylpiperazine or oxidized N-oxides can severely impact coupling yields.

  • ¹H NMR (400 MHz, d₆-DMSO) Reference: δ 2.27 (s, 3H, N-CH₃), 2.44 (bs, 2H, piperazine-CH₂), 3.18-3.95 (m, 8H, piperazine-CH₂ & benzylic-CH₂), 7.41 (d, 2H, J=8 Hz, Ar-H), 7.89 (d, 2H, J=8.1 Hz, Ar-H)[1].

  • Troubleshooting Note: If low yields are observed in Protocol A, it is often due to incomplete removal of SOCl₂, which subsequently reacts with the aniline derivative to form sulfonamides. Ensure rigorous co-evaporation with toluene.

References

  • PubChem. 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride (CID 10335346). Retrieved from:[Link]

  • ResearchGate. A Facile Total Synthesis for Large-Scale Production of Imatinib Base. Retrieved from:[Link]

  • ResearchGate. Synthesis of imatinib: A convergent approach revisited. Retrieved from:[Link]

  • Chemsrc. Imatinib (STI571) Biological Activity. Retrieved from:[Link]

Sources

Method

Application Notes and Protocols for 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride

Document Version: 1.0 Introduction: A Guide to Preserving Compound Integrity and Ensuring Laboratory Safety 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (CAS No. 106261-49-8) is a pivotal intermediate i...

Author: BenchChem Technical Support Team. Date: March 2026

Document Version: 1.0

Introduction: A Guide to Preserving Compound Integrity and Ensuring Laboratory Safety

4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (CAS No. 106261-49-8) is a pivotal intermediate in synthetic organic chemistry, most notably serving as a critical building block in the synthesis of Imatinib Mesylate, a cornerstone therapy in oncology.[1][2][3] The integrity of this compound is paramount for the success of downstream applications, ensuring reaction efficiency, yield, and the purity of the final active pharmaceutical ingredient.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the specialized handling and storage procedures for this compound. Its dihydrochloride salt form enhances aqueous solubility, a desirable trait for certain applications, but also introduces significant hygroscopicity, which presents a primary challenge in its management.[1][4][5] Adherence to these protocols will mitigate risks associated with chemical instability and exposure, ensuring both the longevity of the material and the safety of laboratory personnel.

Part 1: Physicochemical Characteristics and Stability Profile

A thorough understanding of the compound's properties is the foundation of its proper handling. The material is typically supplied as a white to off-white or slightly yellow crystalline powder.[4][6][7][8]

Key Compound Specifications
PropertyValueSource(s)
CAS Number 106261-49-8[5][6][9]
Molecular Formula C₁₃H₂₀Cl₂N₂O₂[1][9][10]
Molecular Weight 307.22 g/mol [1][5][9]
Appearance White to off-white crystalline powder[5][6][7]
Solubility Soluble in water; Slightly soluble in Methanol (heating may be required)[5][6][8]
Stability Stable under recommended storage conditions; Hygroscopic[5][10]
The Challenge of Hygroscopicity

The term "hygroscopic" indicates a substance's tendency to absorb moisture from the surrounding atmosphere.[5] For 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, this property is a direct consequence of its salt form. The two hydrochloride moieties readily interact with ambient water vapor.

Causality: Moisture absorption is not merely a physical inconvenience; it can initiate a cascade of deleterious effects. The absorbed water can act as a solvent, promoting clumping and caking, which complicates accurate weighing.[11] More critically, it can lead to chemical degradation through hydrolysis or catalyze reactions with atmospheric components, compromising the compound's purity and potentially altering its performance in subsequent synthetic steps. Therefore, all handling and storage procedures must be designed to rigorously exclude atmospheric moisture.[10][12]

Part 2: Hazard Identification and Safety Protocols

This compound is classified as hazardous and requires careful handling to prevent exposure. The following safety data is synthesized from multiple safety data sheets (SDS).

GHS Hazard Summary
CategoryInformationSource(s)
Pictogram GHS07 (Exclamation Mark)[9]
Signal Word Warning[9][13]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][9][13][14]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][14][15]
Personal Protective Equipment (PPE) - A Non-Negotiable Requirement

Expertise in the laboratory is demonstrated not just by experimental success, but by an unwavering commitment to safety. The following PPE is mandatory when handling this compound.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[13] This is critical to prevent the fine powder from causing serious eye irritation upon contact.[13]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected prior to use.[10] Employ proper glove removal technique to avoid skin contact.[10] A lab coat or impervious clothing is required to protect against skin irritation.[13]

  • Respiratory Protection: All handling of the solid powder must be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust.[10] If engineering controls are insufficient or for spill cleanup, use a NIOSH-approved particulate respirator (e.g., N95) or higher-level protection as necessary.[10] This is to prevent respiratory tract irritation from inhaled particles.[5]

Emergency Procedures
  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician if irritation persists.[10]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[10]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[10][13]

  • Spill Management: Evacuate personnel to a safe area. Use personal protective equipment. Avoid dust formation. Sweep up the material using a method that does not generate dust (e.g., using a HEPA-filtered vacuum or by gently wetting the powder before sweeping). Place the spilled material into a suitable, closed, and labeled container for disposal.[10] Do not let the product enter drains.[10]

Part 3: Protocols for Handling and Storage

The overarching principle is the strict exclusion of moisture and light while preventing personnel exposure.

Workflow: From Receiving to Storage

The integrity of the compound is first secured upon its arrival. An immediate and systematic inspection and storage process is critical.

Receiving_Workflow cluster_receiving Receiving Area cluster_lab Laboratory / Fume Hood cluster_storage Designated Storage A Receive Shipment B Inspect Exterior for Damage A->B Visual Check C Verify Seal Integrity (Manufacturer's Seal) B->C If OK H Quarantine & Contact Supplier B->H If Damaged D Affix Labels: - Date Received - Date Opened - PI/Researcher Name C->D If Seal Intact C->H If Seal Broken E Log into Inventory System D->E F Place in Secondary Container with Desiccant E->F G Store in Cool, Dry, Dark, Inert Atmosphere Location F->G

Caption: Workflow for receiving and documenting the compound.

Protocol: Long-Term Storage

The choice of storage conditions is dictated by the compound's hygroscopic and potentially light-sensitive nature.

  • Primary Container: Always keep the compound in its original, tightly sealed manufacturer's container.[10][15]

  • Secondary Containment: Place the primary container inside a larger, airtight secondary container, such as a desiccator cabinet or a sealed bag with a desiccant pouch.[11] This provides an additional barrier against ambient humidity.

  • Atmosphere: For maximum stability, store under an inert atmosphere (e.g., Argon or Nitrogen).[5][9] After opening, flushing the container headspace with an inert gas before re-sealing is a best practice.

  • Temperature: Store in a cool, dry place.[10] While some suppliers recommend room temperature[5][9], others suggest refrigeration (2-8°C) for long-term storage.[2] Refrigeration can slow potential degradation but may increase the risk of moisture condensation when the container is opened.

    • Expert Insight: If refrigerating, it is critical to allow the container to equilibrate to room temperature for at least 1-2 hours before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Light: Protect from direct sunlight and strong artificial light.[16] While specific photostability data is not widely published for this compound, it is a prudent measure for complex organic molecules to prevent photochemical degradation.[17] Store in an opaque secondary container or within a dark cabinet.

Protocol: Weighing and Aliquoting

This procedure carries the highest risk of moisture absorption and dust generation.

Weighing_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Equilibrate Container to Room Temperature (if refrigerated) B Prepare Controlled Environment (Glove Box or Low RH Hood) A->B C Briefly Open Container Inside Controlled Environment B->C D Quickly Weigh Desired Amount into Pre-tared Vessel C->D E Tightly Re-seal Primary Container D->E H Decontaminate & Clean Work Area D->H F Flush Headspace with Inert Gas (Optional but Recommended) E->F G Return to Designated Storage F->G G->H

Caption: Workflow for weighing hygroscopic powder.

  • Environment Setup: Whenever possible, handle the solid inside a glove box with a dry, inert atmosphere. If a glove box is unavailable, use a chemical fume hood in a room with controlled low humidity (<30% RH).[12][18]

  • Temperature Equilibration: As noted, if the compound is refrigerated, allow the sealed container to warm to ambient temperature before opening.

  • Minimize Exposure Time: Have all necessary tools (spatulas, weigh boats, receiving vials) ready. Open the main container for the shortest time possible.

  • Weighing: Quickly transfer the approximate amount of powder to a tared, sealable container on the balance. Finalize the weight measurement after the container is sealed.

  • Resealing: Tightly close the main container immediately after aliquoting. Consider wrapping the cap threads with Parafilm® for an extra layer of protection against moisture ingress.

  • Cleanup: Carefully decontaminate the spatula and work surface according to your institution's standard operating procedures for hazardous chemical waste.

Part 4: Solution Preparation and Stability

The dihydrochloride form imparts good water solubility, which is advantageous for many applications.[4][6]

Protocol: Preparing Stock Solutions
  • Solvent Selection: Based on available data, water and methanol are suitable solvents.[5][6] For biological applications, use sterile, high-purity water or an appropriate buffer (e.g., PBS, DMSO). Always verify the compatibility of the solvent with your downstream application.

  • Calculation: Calculate the required mass of the compound and volume of the solvent to achieve the desired molar concentration.

  • Dissolution: Add the solvent to the pre-weighed, sealed vial containing the compound. Mix by vortexing or sonication until the solid is fully dissolved. Gentle heating may aid dissolution in methanol.[5]

  • Filtration: For applications requiring high purity, filter the solution through a 0.22 µm syringe filter compatible with the chosen solvent to remove any microscopic particulates.

  • Storage of Solutions: Store stock solutions in tightly sealed, clearly labeled vials. Protect from light by using amber vials or by wrapping clear vials in aluminum foil.[17][19] For short-term storage (1-2 weeks), refrigeration at 2-8°C is generally acceptable. For long-term storage, aliquot the solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Expert Insight: The stability of the compound in solution has not been extensively documented in publicly available literature. It is advisable for the end-user to perform their own stability validation for their specific solvent system and storage conditions, especially for long-term experiments.

References

  • Capot Chemical (2010, August 02). MSDS of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride. Capot Chemical. Retrieved from [Link]

  • LookChem (n.d.). CAS 106261-49-8: 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride. LookChem. Retrieved from [Link]

  • Richpacking (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. Richpacking.com. Retrieved from [Link]

  • Unichemis (n.d.). SPECIFICATION: 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride. Retrieved from [Link]

  • Chan, S. Y., & Tey, L. H. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2056. Retrieved from [Link]

  • The University of Queensland (n.d.). Chemical Storage Safety Guideline. UQ Policy and Procedure Library. Retrieved from [Link]

  • Indiana University (n.d.). Storage of Laboratory Chemicals. Environmental Health & Safety. Retrieved from [Link]

  • Huaxian (2024, July 22). Different Drug Storage Conditions. Pharmaceutical labeling machine manufacturer from China. Retrieved from [Link]

  • Camlab (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. Camlab. Retrieved from [Link]

  • University of Rochester (n.d.). How to Store Reagents. Department of Chemistry. Retrieved from [Link]

  • PharmaInfo (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. Retrieved from [Link]

  • PubChem (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application

synthetic routes to 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid from 4-methylbenzoic acid

An Application Guide: A Two-Step Synthesis of 4-[(4-Methyl-1-Piperazinyl)methyl]benzoic Acid from 4-Methylbenzoic Acid Introduction 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid is a critical building block in modern me...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide: A Two-Step Synthesis of 4-[(4-Methyl-1-Piperazinyl)methyl]benzoic Acid from 4-Methylbenzoic Acid

Introduction

4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid is a critical building block in modern medicinal chemistry. Its primary significance lies in its role as a key intermediate in the synthesis of Imatinib (Gleevec), a first-line molecularly targeted therapy for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs)[1][2]. The molecule's structure combines a benzoic acid moiety, providing a handle for amide bond formation, with a 4-methylpiperazinyl-methyl group, which often enhances solubility and modulates the pharmacological properties of the final active pharmaceutical ingredient (API).

This application note provides a detailed, two-step synthetic protocol for the preparation of 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid, commencing from the readily available and inexpensive starting material, 4-methylbenzoic acid. The guide is designed for researchers in organic synthesis and drug development, offering not only step-by-step instructions but also a discussion of the underlying reaction mechanisms and the rationale for procedural choices, ensuring both scientific rigor and practical applicability.

Overall Synthetic Strategy

The transformation of 4-methylbenzoic acid to the target compound is efficiently achieved via a two-step sequence:

  • Benzylic Bromination: A free-radical bromination of the benzylic methyl group of 4-methylbenzoic acid to yield the intermediate, 4-(bromomethyl)benzoic acid.

  • Nucleophilic Substitution: An SN2 reaction between 4-(bromomethyl)benzoic acid and 1-methylpiperazine to construct the final carbon-nitrogen bond.

G A 4-Methylbenzoic Acid B 4-(Bromomethyl)benzoic Acid A->B Step 1: Benzylic Bromination (NBS, BPO) C 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid B->C Step 2: Nucleophilic Substitution (1-Methylpiperazine)

Caption: Overall two-step synthetic workflow.

Part 1: Synthesis of 4-(Bromomethyl)benzoic Acid via Free-Radical Bromination

Mechanistic Overview: The Wohl-Ziegler Reaction

The selective bromination of the methyl group attached to the benzene ring (a benzylic position) is accomplished through a free-radical chain reaction known as the Wohl-Ziegler reaction[3]. The benzylic C-H bonds are weaker than typical sp³ C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring[4].

  • Reagent Selection:

    • N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for this transformation. It serves as a source of bromine radicals by reacting with trace amounts of HBr to generate a consistently low concentration of molecular bromine (Br₂) in situ[4][5]. This low concentration is crucial for preventing the competing electrophilic aromatic substitution on the benzene ring[3].

    • Benzoyl Peroxide (BPO): BPO acts as a radical initiator. Upon gentle heating, the weak oxygen-oxygen single bond in BPO undergoes homolytic cleavage to form two benzoyloxy radicals, which then initiate the radical chain process[6][7][8].

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I1 BPO → 2 PhCOO• I2 PhCOO• → Ph• + CO₂ P1 Ar-CH₃ + Br• → Ar-CH₂• + HBr P2 HBr + NBS → Succinimide + Br₂ P1->P2 Chain Reaction P3 Ar-CH₂• + Br₂ → Ar-CH₂Br + Br• P2->P3 Chain Reaction P3->P1 Chain Reaction T1 Br• + Br• → Br₂ T2 2 Ar-CH₂• → Dimer

Caption: Simplified mechanism of the Wohl-Ziegler bromination.

Experimental Protocol

This protocol is adapted from established laboratory procedures for benzylic bromination[1][6].

Table 1: Reagents for the Synthesis of 4-(Bromomethyl)benzoic Acid

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Molar Eq.
4-Methylbenzoic Acid136.153.00 g22.01.0
N-Bromosuccinimide (NBS)177.994.00 g22.5~1.02
Benzoyl Peroxide (BPO)242.230.25 g1.03~0.05
Chlorobenzene112.5630 mL--

Procedure:

  • Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylbenzoic acid (3.00 g), N-bromosuccinimide (4.0 g), and benzoyl peroxide (0.25 g).

    • Scientist's Note: Ensure no benzoyl peroxide is left on the ground glass joint, as friction can pose an explosion hazard[6].

  • Solvent Addition: Add chlorobenzene (30 mL) to the flask, ensuring all solids are washed down from the neck.

  • Reflux: Heat the mixture gently to reflux using a heating mantle. The reaction time of 1 hour begins once the mixture starts boiling. Swirl the flask occasionally to ensure proper mixing[6].

  • Isolation of Crude Product: After 1 hour, cool the flask to room temperature, then further cool it in an ice bath to maximize precipitation of the product.

  • Filtration and Washing: Collect the solid product by suction filtration. Wash the solid with three portions of cold hexane (~10 mL each) to remove the chlorobenzene solvent and non-polar byproducts.

  • Purification: Transfer the solid to a beaker and add deionized water (75 mL). Stir the slurry thoroughly to dissolve the succinimide byproduct. Filter the solid again with suction, wash it with two portions of water (~15 mL each) followed by two portions of hexane (~15 mL each)[6].

  • Drying and Characterization: Leave the product to dry under suction for at least 10 minutes. Obtain the final weight and determine the melting point. The expected melting point of 4-(bromomethyl)benzoic acid is in the range of 221-229 °C[9]. The yield for this step is typically high, around 88%[1].

Part 2: Synthesis of 4-[(4-Methyl-1-Piperazinyl)methyl]benzoic Acid

Mechanistic Overview: Nucleophilic Substitution (Sₙ2)

This step involves the formation of the C-N bond through a bimolecular nucleophilic substitution (Sₙ2) reaction. The nitrogen atom of 1-methylpiperazine acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-(bromomethyl)benzoic acid. This attack displaces the bromide ion, which is an excellent leaving group[1][10].

  • Rationale: An Sₙ2 mechanism is favored at the benzylic carbon due to its accessibility and the stability of the transition state. A base, such as sodium bicarbonate or potassium carbonate, is typically added to neutralize the hydrobromic acid (HBr) that is formed when the carboxylic acid proton reacts with the basic 1-methylpiperazine, and also to neutralize any HBr formed as a byproduct, driving the reaction to completion.

Caption: The Sₙ2 reaction mechanism.

Experimental Protocol

This protocol is a representative procedure derived from general principles of nucleophilic substitution with amines[1][11][12].

Table 2: Reagents for the Synthesis of 4-[(4-Methyl-1-Piperazinyl)methyl]benzoic Acid

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Molar Eq.
4-(Bromomethyl)benzoic Acid215.052.15 g10.01.0
1-Methylpiperazine100.161.20 g (1.3 mL)12.01.2
Sodium Bicarbonate (NaHCO₃)84.011.26 g15.01.5
Methanol32.0440 mL--

Procedure:

  • Reaction Setup: In a 100 mL round-bottomed flask, suspend 4-(bromomethyl)benzoic acid (2.15 g) and sodium bicarbonate (1.26 g) in methanol (40 mL).

  • Nucleophile Addition: Add 1-methylpiperazine (1.20 g) to the suspension.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 8 hours[11]. The reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Isolation: To the resulting residue, add deionized water (~50 mL) to dissolve the inorganic salts. The product may precipitate at this stage.

  • pH Adjustment & Purification: Cool the aqueous solution in an ice bath. Carefully adjust the pH to ~6-7 using 2 M hydrochloric acid. This will protonate the piperazine nitrogen and neutralize the carboxylate, causing the zwitterionic product to precipitate.

  • Final Steps: Collect the solid product by suction filtration, wash with a small amount of cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary. An overall yield of ~81% for the two steps has been reported under optimized conditions[1].

Conclusion

This application note details a reliable and efficient two-step synthesis of 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid from 4-methylbenzoic acid. The methodology employs a classic Wohl-Ziegler bromination followed by a standard Sₙ2 substitution, both of which are robust and scalable reactions. By providing clear protocols and explaining the chemical principles behind each step, this guide serves as a valuable resource for chemists engaged in the synthesis of pharmaceutical intermediates and other fine chemicals.

References

  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. (n.d.). ResearchGate. Retrieved from [Link]

  • How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? (2023, February 13). FAQ. Retrieved from [Link]

  • Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. (2004). Summer 2004. Retrieved from [Link]

  • CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride. (n.d.). Google Patents.
  • Provide the equation for the bromination of 4-methyl benzoic acid to give 4-bromomethyl benzoic acid. (2024, March 12). Brainly.com. Retrieved from [Link]

  • US20080103305A1 - Process for the preparation of imatinib. (n.d.). Google Patents.
  • Solved 14 Free Radical Bromination of 4-Methylbenzoic Acid. (2020, January 22). Chegg.com. Retrieved from [Link]

  • CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (n.d.). Google Patents.
  • An optimized approach in the synthesis of imatinib intermediates and analogues. (n.d.). RSC Publishing. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives. (2025, October 25). PMC. Retrieved from [Link]

  • Allylic position and benzylic position bromination. (2022, March 28). Chemia. Retrieved from [Link]

  • Not entirely sure why we used benzoyl peroxide in our synthesis of 4-bromomethylbenzoic acid. (2019, March 22). Reddit. Retrieved from [Link]

  • 11.10: Benzylic Bromination of Aromatic Compounds. (2023, August 07). Chemistry LibreTexts. Retrieved from [Link]

  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022, October 26). Scientific Update. Retrieved from [Link]

  • Chemistry 3719L – Week 11 Synthesis of 4-Methoxymethylbenzoic acid by Nucleophilic Substitution (SN2). (n.d.). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid synthesis

Technical Support Center: 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Synthesis Status: ● Operational Ticket ID: #SYN-IMT-042 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Welcome to th...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Synthesis

Status: ● Operational Ticket ID: #SYN-IMT-042 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the Technical Support Hub

You are likely accessing this guide because your synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid (a critical intermediate for Imatinib/Gleevec) is suffering from suboptimal yields, purification difficulties, or "oiling out" during isolation.

This molecule is deceptive. While the connection of N-methylpiperazine (NMP) to a benzyl halide seems like a trivial SN2 reaction, the zwitterionic nature of the product and the amphoteric behavior of the starting materials often lead to yield losses during workup.

Below are the three most common "Failure Modes" we see in the field, accompanied by validated protocols to resolve them.

Module 1: Reaction Optimization (The "Green" Route)

User Issue: "I am getting 60-70% conversion. I am using 1 equivalent of amine and refluxing in THF."

Diagnosis: You are likely stalling the reaction due to acid scavenging .

  • The Trap: 4-(Chloromethyl)benzoic acid has a carboxylic acid proton (

    
    ). If you use 1 equivalent of N-methylpiperazine (NMP), the amine will simply deprotonate the acid to form a salt, killing its nucleophilicity.
    
  • The Fix: You must use a significant excess of NMP or an inorganic base to neutralize the carboxylic acid and scavenge the HCl produced during the substitution.

Optimized Protocol (Aqueous/Ethanolic SN2): This "green" route avoids toxic organic solvents and utilizes the solubility differences of the salt forms.

  • Stoichiometry: 4-(Chloromethyl)benzoic acid (1.0 eq) : N-methylpiperazine (1.5 – 2.0 eq).

  • Solvent: Water or Water/Ethanol (2:1).

  • Base: NaOH (2.0 eq) or excess NMP.

Step-by-Step Workflow:

  • Dissolve 4-(chloromethyl)benzoic acid in water containing NaOH (1.0 eq) to form the sodium benzoate salt (soluble).

  • Add N-methylpiperazine (1.5 eq).

  • Reflux at 90-100°C for 4–6 hours.

  • Critical Checkpoint: Monitor by HPLC. The reaction is complete when the starting benzyl chloride is <0.5%.

Visualizing the Pathway:

ReactionPathway Start 4-(Chloromethyl) benzoic acid Inter Na-Benzoate Salt (Soluble) Start->Inter Deprotonation Base NaOH / Water Base->Inter Product Target Acid (Zwitterion) Inter->Product SN2 Substitution (Reflux 4h) Reagent N-Methylpiperazine (Nucleophile) Reagent->Product

Caption: The reaction relies on converting the insoluble acid to a soluble sodium salt before nucleophilic attack.

Module 2: Isolation & Purification (The "Oiling Out" Problem)

User Issue: "Upon acidification, my product comes out as a sticky gum/oil, not a solid. I cannot filter it."

Diagnosis: You are likely hitting the Isoelectric Point (pI) too quickly or at the wrong temperature. The free acid form is a zwitterion and is highly prone to oiling out if the ionic strength is high or the cooling is uncontrolled.

The Solution: Isolate as the Dihydrochloride Salt. The dihydrochloride salt (


) is the industry standard because it crystallizes significantly better than the zwitterion.

Troubleshooting Table: Isolation Conditions

ParameterCommon MistakeCorrective Action
Acid Source Using weak acids (Acetic)Use Conc. HCl or HCl gas . You need to protonate both piperazine nitrogens.
pH Target Stopping at pH 4-5Drive pH to < 1.0 . The dihydrochloride salt forms in highly acidic media.
Temperature Acidifying at RTAcidify at 50-60°C , then cool slowly to 0-5°C. This promotes crystal growth over oil formation.
Solvent Pure WaterAdd Isopropanol (IPA) or Acetone during the acidification step to force precipitation (anti-solvent effect).

Validated Isolation Protocol:

  • Cool reaction mixture to Room Temperature (RT).

  • Adjust pH to ~11 with NaOH to ensure the product is in the soluble carboxylate form.

  • Wash with Ethyl Acetate (2x) to remove unreacted N-methylpiperazine (Critical step to avoid sticky impurities).

  • Heat the aqueous layer to 60°C.

  • Slowly add Conc. HCl until pH < 1.

  • Add Isopropanol (ratio 1:1 with water volume).

  • Cool slowly to 0°C. White crystals of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride should precipitate.

Module 3: Impurity Profiling

User Issue: "I see a persistent impurity at RRT 1.2 in my HPLC."

Diagnosis: This is likely the Bis-alkylation Dimer . Because piperazine has two nitrogens, if your N-methylpiperazine quality is poor (contains des-methyl piperazine) or if the stoichiometry is wrong, one piperazine unit can attack two benzyl chloride molecules.

Impurity Logic Flow:

ImpurityLogic Impurity Impurity Detected (RRT 1.2) Check1 Check N-Methylpiperazine Purity Impurity->Check1 Check2 Check Reaction Concentration Impurity->Check2 Cause1 Contains Piperazine (Des-methyl) Check1->Cause1 Yes Result1 Formation of Bis-benzyl dimer Cause1->Result1 Cause2 High Dilution Check2->Cause2 Optimization Result2 Favors Mono-alkylation (Good) Cause2->Result2

Caption: Decision tree for identifying and mitigating dimer impurities.

Corrective Action:

  • QC your Reagent: Ensure N-methylpiperazine is >99% pure and free of piperazine.

  • Order of Addition: Add the benzyl chloride solution slowly to the N-methylpiperazine solution. Keeping the amine in excess locally prevents the product from reacting with a second equivalent of benzyl chloride.

References & Authority

  • Green Synthesis & Industrial Scale-up:

    • Source: CN103382191A (Patent). "Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride."

    • Relevance: Validates the aqueous/nanofiltration and HCl salt isolation route.

    • Link:

  • Alternative Reductive Amination Route:

    • Source:RSC Advances, 2016, 6, 61458-61467. "An optimized approach in the synthesis of imatinib intermediates."

    • Relevance: Provides the reductive amination alternative if the SN2 route fails due to substrate sensitivity.

    • Link:

  • General Properties & Safety:

    • Source: PubChem CID 10335346.

    • Relevance: Physical properties (pKa, Solubility) confirming the zwitterionic nature.

    • Link:

For further assistance, please upload your HPLC chromatograms to the secure portal referencing Ticket #SYN-IMT-042.

Optimization

Technical Support Center: Purification of 4-[(4-methyl-1-piperazinyl)methyl]benzoic Acid

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid from common reaction byproducts. The protocols and explanations ar...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid from common reaction byproducts. The protocols and explanations are designed for researchers, chemists, and drug development professionals to address specific challenges encountered during the synthesis and purification of this important pharmaceutical intermediate.

Introduction

4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid is a key precursor in the synthesis of several active pharmaceutical ingredients, most notably Imatinib, a targeted therapy for certain types of cancer.[1][2] The efficacy and safety of the final drug product are critically dependent on the purity of its intermediates. Therefore, robust and efficient purification of this compound is paramount. This guide will walk you through common issues and their solutions, grounded in chemical principles and established laboratory techniques.

Understanding the Chemistry: Common Impurities

The purification strategy is dictated by the potential byproducts of the synthesis. Common synthetic routes include the reaction of 4-(halomethyl)benzoic acid with 1-methylpiperazine or the reductive amination of 4-formylbenzoic acid with 1-methylpiperazine.[3][4]

Based on these routes, the most frequently encountered impurities are:

  • Unreacted Starting Materials: 4-(chloromethyl)benzoic acid or 4-(bromomethyl)benzoic acid, and excess 1-methylpiperazine.

  • Over-alkylation Byproducts: Formation of a quaternary ammonium salt, which is difficult to remove.[4]

  • Dimeric Impurities: Self-condensation or other side reactions leading to larger molecules.

  • Inorganic Salts: Resulting from the use of bases (e.g., NaHCO₃, K₂CO₃) and subsequent workup steps.[5]

  • Solvent Residues: Residual solvents from the reaction or extraction steps.

Troubleshooting and Frequently Asked Questions (FAQs)

Question 1: My product appears as an off-white or yellowish powder, but the literature specifies a white solid. How can I improve the color?

Answer: A yellow or off-white color typically indicates the presence of minor, often highly conjugated, impurities or degradation products. The most effective method to address this is by using activated charcoal during recrystallization.

Causality: Activated charcoal has a high surface area and adsorbs colored impurities and other high-molecular-weight contaminants from the solution, while leaving the desired, less polar product in the solvent.

Protocol: Decolorization with Activated Charcoal during Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water).[2][6] Ensure the solution is near its boiling point.

  • Charcoal Addition: Remove the flask from the heat source to prevent bumping. Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.

  • Heating: Swirl the flask and gently heat the mixture at or near boiling for 5-10 minutes. Avoid vigorous boiling, which can cause the solution to bump.

  • Hot Filtration: This is a critical step. Pre-heat a funnel (using a steam bath or heat lamp) with fluted filter paper. Filter the hot solution quickly to remove the charcoal. If the solution cools during this process, the product may prematurely crystallize on the filter paper, leading to significant loss of yield.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature to form pure crystals. Cooling too rapidly can trap impurities.

  • Isolation: Collect the purified white crystals by vacuum filtration and wash with a small amount of cold solvent.[6]

Question 2: My final product shows a broad melting point range, suggesting impurities. What is the best initial purification strategy?

Answer: A broad melting point is a classic sign of an impure compound. An acid-base extraction is an excellent first step to separate the amphoteric target compound from neutral, acidic, or basic impurities. The target molecule possesses both a basic piperazine moiety and an acidic carboxylic acid group, allowing for its solubility to be manipulated by adjusting the pH of the aqueous phase.

Workflow: Purification via Acid-Base Extraction

cluster_0 Step 1: Dissolution cluster_1 Step 2: Removal of Acidic Impurities cluster_2 Step 3: Removal of Basic Impurities cluster_3 Step 4: Isolation of Target Compound crude Crude Product (in Organic Solvent, e.g., EtOAc) wash_base Wash with aq. NaHCO₃ crude->wash_base aq_base Aqueous Layer (Acidic Impurities as Salts) wash_base->aq_base Separate org_1 Organic Layer (Target Compound + Neutral/Basic Impurities) wash_base->org_1 Separate wash_acid Wash with dilute aq. HCl org_1->wash_acid aq_acid Aqueous Layer (Basic Impurities as Salts) wash_acid->aq_acid Separate org_2 Organic Layer (Target Compound + Neutral Impurities) wash_acid->org_2 Separate adjust_ph Adjust pH of Organic Layer to ~6 org_2->adjust_ph precipitate Precipitate/Crystallize 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid adjust_ph->precipitate

Caption: Acid-Base Extraction Workflow.

Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an appropriate water-immiscible organic solvent, such as ethyl acetate.

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert any unreacted 4-(halomethyl)benzoic acid into its water-soluble sodium salt, which will partition into the aqueous layer.[7][8] Drain and discard the aqueous layer. Repeat this wash if necessary.

  • Acidic Wash: Wash the organic layer with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl). This will protonate unreacted 1-methylpiperazine, making it water-soluble and removing it into the aqueous layer.

  • Isolation: The target compound, being amphoteric, may have its solubility affected. A common method for isolation after cleaning is to adjust the pH of the solution to the isoelectric point of the compound (around pH 6), where it has minimal solubility, causing it to precipitate.[9][10]

  • Final Steps: The organic layer can then be dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent evaporated to yield the purified product, which can be further purified by recrystallization.

Question 3: I suspect contamination with a quaternary ammonium salt. How can this be removed?

Answer: The formation of a quaternary ammonium salt is a known issue, resulting from the over-alkylation of the second nitrogen on the piperazine ring.[4] These salts are highly polar and often have good water solubility but are insoluble in many organic solvents. Recrystallization is the most effective method for their removal.

Causality: Recrystallization works on the principle of differential solubility. The desired product and the impurity will have different solubilities in a given solvent system. By carefully selecting a solvent in which the desired compound is soluble when hot but sparingly soluble when cold, and in which the quaternary salt is either highly soluble or insoluble at all temperatures, a separation can be achieved.

Data Table: Recommended Recrystallization Solvents
Solvent SystemTarget ImpurityExpected PurityReference
Ethanol/WaterPolar impurities, Quaternary salts>99.5%[2]
MethanolGeneral impurities>95%[11]
n-ButanolGeneral impuritiesHigh[4]
Protocol: Recrystallization from an Ethanol/Water Mixture
  • Dissolve: Place the crude product in an Erlenmeyer flask and add a minimal amount of ethanol to dissolve it upon heating.

  • Add Water: While the ethanol solution is hot, slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.

  • Re-dissolve: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.

  • Collect and Dry: Collect the crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture. Dry the crystals under vacuum.

Question 4: How do I prepare the highly pure dihydrochloride salt of the final product?

Answer: For many pharmaceutical applications, the dihydrochloride salt of 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid is preferred due to its enhanced stability and water solubility.[12] The salt is typically prepared after the free base has been purified.

Workflow: Conversion to Dihydrochloride Salt

cluster_0 Step 1: Preparation cluster_1 Step 2: Acidification cluster_2 Step 3: Isolation start Purified Free Base dissolve Dissolve in Solvent (e.g., Isopropanol) start->dissolve add_hcl Add Concentrated HCl or Pass HCl Gas dissolve->add_hcl precipitate Precipitation of Dihydrochloride Salt add_hcl->precipitate filter_dry Filter and Dry precipitate->filter_dry final_product Final Product: 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride filter_dry->final_product

Caption: Dihydrochloride Salt Formation Workflow.

Protocol: Dihydrochloride Salt Formation
  • Dissolution: Dissolve the purified free base of 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid in a suitable solvent such as isopropanol or methanol.

  • Acidification: Cool the solution in an ice bath. Slowly add a stoichiometric amount (2 equivalents) of concentrated hydrochloric acid. Alternatively, HCl gas can be bubbled through the solution.[5][13]

  • Precipitation: The dihydrochloride salt will precipitate out of the solution as a white solid.

  • Stirring: Continue to stir the resulting slurry in the cold for a period (e.g., 1-2 hours) to ensure complete precipitation.

  • Isolation: Collect the white solid by vacuum filtration, wash with a small amount of cold solvent (e.g., isopropanol), and dry under vacuum to obtain the final product with high purity (>99%).[1][4]

References

  • How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? - FAQ. (n.d.).
  • CAS 106261-49-8: 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride. (n.d.).
  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF - ResearchGate. (n.d.).
  • 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis - ChemicalBook. (n.d.).
  • 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride - 289044-60-6 - Vulcanchem. (n.d.).
  • SPECIFICATION. 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride. (n.d.).
  • CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents. (n.d.).
  • CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents. (n.d.).
  • 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid | 106261-48-7 - ChemicalBook. (n.d.).
  • 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride | 106261-49-8 | Benchchem. (n.d.).
  • Lab Report Recrystallization September 27, 2016 - FAMU. (2016, September 27).
  • WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents. (n.d.).
  • Acid-Base Extraction.1. (n.d.).
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7).

Sources

Troubleshooting

Technical Support Center: Scale-Up of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Production

Welcome to the technical support center for the synthesis and scale-up of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key pharmaceutical intermediate. The information provided is based on established principles of organic synthesis, process chemistry, and practical field experience with analogous chemical transformations.

I. Overview of Synthetic Routes

The most common and industrially relevant synthetic route to 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid involves the nucleophilic substitution of a 4-(halomethyl)benzoic acid derivative with 1-methylpiperazine. Variations of this synthesis often start from p-toluic acid or its derivatives, proceeding through a key 4-(chloromethyl)benzoic acid or 4-(bromomethyl)benzonitrile intermediate.

A typical synthetic sequence is outlined below:

Synthetic_Pathway cluster_0 Route A: From p-Toluic Acid cluster_1 Route B: From p-Cyanobenzyl Chloride p_toluic_acid p-Toluic Acid esterification Esterification (e.g., MeOH, H+) p_toluic_acid->esterification Protects carboxyl group methyl_p_toluate Methyl p-toluate esterification->methyl_p_toluate halogenation Radical Halogenation (e.g., NBS, AIBN) methyl_p_toluate->halogenation halomethyl_ester Methyl 4-(bromomethyl)benzoate halogenation->halomethyl_ester substitution Nucleophilic Substitution (1-Methylpiperazine, Base) halomethyl_ester->substitution p_cyanobenzyl_chloride p-Cyanobenzyl Chloride p_cyanobenzyl_chloride->substitution hydrolysis Hydrolysis (e.g., NaOH or HCl) substitution->hydrolysis final_product 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid hydrolysis->final_product caption Fig 1. Common synthetic routes to the target compound.

Fig 1. Common synthetic routes to the target compound.

II. Troubleshooting Guide: Reaction Stage

This section addresses common issues encountered during the nucleophilic substitution reaction.

Q1: My reaction is sluggish or incomplete, even after extended reaction times. What are the likely causes and how can I improve the conversion rate?

A1: Incomplete conversion is a frequent challenge during scale-up. Several factors can contribute to this issue:

  • Insufficient Mixing: As batch size increases, ensuring homogenous mixing becomes critical. Inadequate agitation can lead to localized concentration gradients, preventing the reactants from interacting effectively.

    • Troubleshooting:

      • Verify Agitator Performance: Ensure the agitator type (e.g., pitched-blade turbine, anchor) and speed (RPM) are appropriate for the vessel geometry and reaction volume.

      • Consider Baffles: If not already in place, the installation of baffles can significantly improve mixing efficiency by converting tangential flow into more effective radial and axial flow.

  • Poor Solubility of Reactants: The starting materials, particularly the 4-(halomethyl)benzoic acid derivative, may have limited solubility in the chosen solvent at the reaction temperature.

    • Troubleshooting:

      • Solvent Screening: While solvents like acetonitrile, DMF, and aqueous ethanol are commonly used, a solvent screen might be necessary to find a more suitable medium for your specific scale and conditions.[1]

      • Temperature Optimization: Gradually increasing the reaction temperature can improve solubility and reaction rate. However, this must be balanced against the potential for increased side reactions.

  • Inappropriate Base: The choice and stoichiometry of the base are crucial for neutralizing the hydrohalic acid byproduct. An inadequate amount or a base that is too weak can lead to the protonation of 1-methylpiperazine, reducing its nucleophilicity.

    • Troubleshooting:

      • Base Selection: Inorganic bases like K₂CO₃ or NaHCO₃ are often used.[1][2] Ensure at least two equivalents are used to drive the reaction to completion.

      • Monitor pH: In-process pH monitoring can provide valuable insights into the progress of the reaction.

Q2: I am observing significant formation of a bis-alkylated impurity. How can I minimize this side product?

A2: The formation of the bis-alkylated impurity, where a second molecule of the benzyl halide reacts with the product, is a classic problem in amine alkylation.[3][4] This occurs because the product amine can still be nucleophilic.

Side_Reaction start_halide 4-(Chloromethyl)benzoic acid product Target Product start_halide->product Desired Reaction bis_impurity Bis-alkylated Impurity start_halide->bis_impurity piperazine 1-Methylpiperazine piperazine->product product->bis_impurity Over-alkylation caption Fig 2. Pathway to bis-alkylation impurity.

Fig 2. Pathway to bis-alkylation impurity.
  • Troubleshooting Strategies:

    • Control Stoichiometry: Use a slight excess of 1-methylpiperazine (e.g., 1.2-1.5 equivalents).[5] This increases the probability of the benzyl halide reacting with the starting amine rather than the product.

    • Slow Addition of Benzyl Halide: Adding the 4-(halomethyl)benzoic acid derivative slowly to the mixture of 1-methylpiperazine and base can help maintain a low concentration of the electrophile, thus favoring the primary reaction.

    • Lower Reaction Temperature: Reducing the temperature can often slow down the rate of the second alkylation more than the first, improving selectivity.

III. Troubleshooting Guide: Work-up and Isolation

The zwitterionic nature of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid can present unique challenges during product isolation and purification.[6]

Q1: I am experiencing low product recovery after the aqueous work-up. Where is my product going?

A1: The amphiphilic and zwitterionic character of the product means its solubility is highly dependent on pH.

  • Understanding pH-Dependent Solubility:

    • Acidic pH: The carboxylic acid is protonated (-COOH) and the piperazine nitrogens are protonated (-NH⁺-), resulting in a cationic species that is generally water-soluble.

    • Near Isoelectric Point (pI): The molecule exists as a zwitterion (-COO⁻ and -NH⁺-), which often exhibits minimum aqueous solubility. This is the ideal pH for precipitation.

    • Basic pH: The carboxylic acid is deprotonated (-COO⁻) and the piperazine is a free base, resulting in an anionic species with increased water solubility.

  • Troubleshooting Low Recovery:

    • Precise pH Adjustment: Carefully adjust the pH of the aqueous solution to the isoelectric point of the product to induce precipitation. This may require slow, controlled addition of acid or base.

    • "Salting Out": The addition of a saturated sodium chloride solution can decrease the solubility of the product in the aqueous phase, promoting its precipitation.[5]

    • Extraction at Appropriate pH: If isolating by extraction, ensure the aqueous phase is basified sufficiently to deprotonate the piperazine nitrogen, making the product more soluble in organic solvents like dichloromethane or ethyl acetate.

Q2: My isolated product is difficult to handle and purify. It appears oily or "sticky".

A2: This is often due to the presence of residual salts or the product not being fully crystalline. Zwitterionic compounds can be challenging to crystallize.[6]

  • Troubleshooting Product Form and Purity:

    • Conversion to a Salt: Often, the most effective way to obtain a stable, crystalline, and easily handled solid is to isolate the product as a salt, such as the hydrochloride or dihydrochloride salt.[1][7] This is typically achieved by treating the isolated free base with hydrochloric acid in a suitable solvent like isopropanol or ethanol.

    • Recrystallization/Solvent Trituration:

      • Recrystallization: For the free base, a solvent system like ethanol/water can be effective.

      • Trituration: Slurrying the crude product in a solvent in which it is sparingly soluble (e.g., acetone, diethyl ether) can help remove more soluble impurities and induce crystallization.

Parameter Challenge Recommended Action Reference
Reaction Incomplete ConversionOptimize mixing, solvent, and base.[1]
Reaction Bis-alkylationControl stoichiometry, slow addition of electrophile.[3][4]
Work-up Low RecoveryPrecise pH adjustment to isoelectric point, "salting out".[5]
Isolation Poor Product FormIsolate as a hydrochloride salt, perform recrystallization.[1][7]
Table 1. Summary of Key Scale-Up Challenges and Solutions.

IV. Frequently Asked Questions (FAQs)

Q: What are the key process safety considerations for this synthesis? A: The primary safety concerns are:

  • Exothermic Reaction: The alkylation of amines is exothermic. On a large scale, this can lead to a thermal runaway if not properly controlled. Ensure adequate cooling capacity and consider controlled addition of reactants.

  • Alkylating Agents: Benzyl halides are lachrymators and potential carcinogens. Handle them in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Process Safety Management: Follow established safety protocols for handling corrosive acids and bases.[8][9]

Q: Which analytical techniques are most useful for in-process control? A:

  • HPLC: High-Performance Liquid Chromatography is indispensable for monitoring the disappearance of starting materials and the formation of the product and impurities.[10] A reverse-phase C18 column with a buffered mobile phase is a good starting point.

  • TLC: Thin-Layer Chromatography can be a quick, qualitative tool for monitoring reaction progress, especially during initial development.

  • NMR: Nuclear Magnetic Resonance spectroscopy is crucial for structural confirmation of the final product and key intermediates.

Q: My final product has a slight yellow color. What is the likely cause? A: A yellow tint can be due to trace impurities formed from side reactions or degradation. Often, these can be removed by a charcoal treatment during the recrystallization step or by ensuring complete removal of residual solvents.

V. References

  • CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride - Google Patents. Available at:

  • How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? - FAQ. Available at: [Link]

  • CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents. Available at:

  • CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents. Available at:

  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF - ResearchGate. Available at: [Link]

  • A General and Convenient Synthesis of N-Aryl Piperazines - ResearchGate. Available at: [Link]

  • An efficient scale up process for synthesis of N-arylpiperazines - FAO AGRIS. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC. Available at: [Link]

  • Structures and Synthesis of Zwitterionic Polymers - MDPI. Available at: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: [Link]

  • Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • Liquid phase combinatorial synthesis of benzylpiperazines - PubMed. Available at: [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines - PMC. Available at: [Link]

  • Alkylation: Safety & Risk in the Production of Cleaner Fuels. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. Available at: [Link]

  • Zwitterionic Polymers for Biomedical Applications: Antimicrobial and Antifouling Strategies toward Implantable Medical Devices and Drug Delivery | Langmuir - ACS Publications. Available at: [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Cherry. Available at: [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC - NIH. Available at: [Link]

  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. Available at: [Link]

  • Alkylation Safety &Risk Mitigation in the Production of Cleaner Fuels. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. Available at: [Link]

  • 0: The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine - ResearchGate. Available at: [Link]

  • Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase and ion-interaction high performance liquid chromatography | Request PDF - ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Impurity Identification in the Synthesis of 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid

Welcome to the technical support center for the synthesis of 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid. This critical intermediate, notably used in the synthesis of kinase inhibitors like Imatinib[1], demands high p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid. This critical intermediate, notably used in the synthesis of kinase inhibitors like Imatinib[1], demands high purity. Controlling impurities is not just a matter of yield; it is a fundamental requirement for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[2][3]

This guide is structured to provide direct, actionable insights into the common challenges encountered during synthesis. We will explore the origins of typical impurities, offer systematic troubleshooting advice, and provide validated analytical protocols to ensure the robustness of your process.

Troubleshooting Guide: From Observation to Solution

This section addresses specific experimental issues in a question-and-answer format, providing not just a solution, but the underlying chemical reasoning to empower your process development.

Q1: I'm observing a significant, late-eluting peak in my HPLC chromatogram. What is its likely identity and how can I prevent it?

A1: A prominent, late-eluting peak (i.e., more non-polar than the product) is frequently a dimer by-product .

  • Likely Structure: The most probable structure is 4,4'-((piperazine-1,4-diylbis(methylene))bis(4,1-phenylene))dibenzoic acid .

  • Mechanism of Formation: This impurity arises when a molecule of the desired product, which still contains a reactive secondary amine within the piperazine ring, undergoes a second N-alkylation reaction with another molecule of the starting material, 4-(halomethyl)benzoic acid (e.g., 4-(bromomethyl)benzoic acid or 4-(chloromethyl)benzoic acid). This is a classic side reaction in alkylations of piperazine derivatives.[4]

  • Causality and Prevention:

    • Stoichiometry: The most common cause is using an insufficient excess of 1-methylpiperazine. If the concentration of the electrophilic starting material is too high relative to the nucleophile, the likelihood of the product competing for the starting material increases.

      • Recommendation: Ensure a molar excess of 1-methylpiperazine to the alkylating agent (e.g., 1.2 to 1.5 equivalents).[1] This ensures the starting material is consumed primarily by the intended nucleophile.

    • Reaction Conditions: High temperatures or prolonged reaction times can also promote the formation of this and other by-products.

      • Recommendation: Optimize the reaction temperature and time. Monitor the reaction progress by HPLC to stop it once the consumption of the starting material is maximized and by-product formation is minimal.[1]

Q2: My HPLC analysis shows a cluster of early-eluting peaks. What are they?

A2: Early-eluting, more polar peaks are typically unreacted starting materials or related precursors.

  • Likely Identities:

    • 4-(hydroxymethyl)benzoic acid: Formed by the hydrolysis of the 4-(halomethyl)benzoic acid starting material, especially if moisture is present or if using aqueous/alcoholic solvent systems.[1]

    • 4-formylbenzoic acid: If the synthesis starts from this aldehyde via reductive amination, incomplete conversion will result in its carry-over.[5][6]

    • Unreacted 1-methylpiperazine: While necessary in excess, poor work-up can leave residual amounts. It is highly water-soluble and basic.[7][8]

  • Causality and Prevention:

    • Hydrolysis: Ensure anhydrous conditions if using a direct N-alkylation route with a halide starting material. Use dry solvents and an inert atmosphere (e.g., nitrogen).

    • Incomplete Reaction: For reductive aminations, ensure the reducing agent (e.g., sodium triacetoxyborohydride) is fully active and added portion-wise to control the reaction.[5] For N-alkylations, ensure sufficient reaction time and temperature.[9][10]

    • Ineffective Work-up: Residual 1-methylpiperazine can often be removed by adjusting the pH of the aqueous phase during extraction or by performing multiple aqueous washes.

Q3: My final product is off-white or yellow, not the expected white powder. What is the cause and how can I fix it?

A3: Discoloration often points to trace-level degradation products or residual metals.

  • Likely Causes:

    • Oxidation: The benzylic position is susceptible to oxidation, which can lead to the formation of colored impurities, particularly at elevated temperatures or with exposure to air and light.

    • Residual Catalysts/Metals: If catalysts are used in the synthesis (e.g., for hydrogenation or in precursor steps), trace metal residues can cause discoloration.[11]

    • Thermal Degradation: Extended heating during reaction, work-up, or drying can generate minor, often colored, degradation products.

  • Causality and Prevention:

    • Control Atmosphere: Conduct the reaction and work-up under an inert atmosphere (N₂) to minimize oxidation.

    • Purification:

      • Charcoal Treatment: Adding a small amount of activated charcoal to a solution of the product before final filtration can effectively remove many colored impurities.[12]

      • Recrystallization: A carefully chosen solvent system for recrystallization is highly effective at rejecting both colored impurities and other process-related impurities.

    • Metal Scavenging: If metal catalysts are a concern, specific metal scavengers (e.g., silica-based thiols) can be employed. Ensure all equipment is properly cleaned to prevent leaching of metals.

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities I should expect?

A1: Besides the dimer and starting materials mentioned above, you should be aware of impurities originating from the raw materials themselves and from side reactions. The most common impurities can be summarized as follows:

Impurity Name Common Origin Control Strategy
4-(Chloromethyl)benzoic acid or 4-(Bromomethyl)benzoic acid Unreacted starting materialOptimize reaction time, temperature, and stoichiometry.
1-Methylpiperazine Unreacted starting materialUse appropriate excess; remove during aqueous work-up.[8]
4,4'-((piperazine-1,4-diylbis(methylene))bis(4,1-phenylene))dibenzoic acid Dimerization by-productUse excess 1-methylpiperazine; control reaction conditions.
4-(Hydroxymethyl)benzoic acid Hydrolysis of halide starting materialUse anhydrous conditions; control water content in solvents.
Piperazine Impurity in 1-methylpiperazine starting materialSource high-purity starting materials with robust specifications.
Q2: My starting material is 4-(chloromethyl)benzoic acid. Are there any specific impurity concerns I should have?

A2: Yes. Benzyl halides, such as 4-(chloromethyl)benzoic acid, are alkylating agents and are often considered potential genotoxic impurities (PGIs).[13][14] Regulatory guidelines require that such impurities be controlled to very low levels in the final API.

  • Risk: The primary risk is the carry-over of unreacted 4-(chloromethyl)benzoic acid into your final product.

  • Control Strategy:

    • Process Control: The most effective strategy is to design the synthesis to consume the PGI. This involves using an appropriate excess of the nucleophile (1-methylpiperazine) and ensuring the reaction goes to completion.

    • Purification: The purification steps (e.g., crystallization, aqueous washes) must be demonstrated to effectively purge this impurity to an acceptable level (often in the low ppm range relative to the API).

    • Sensitive Analysis: A specific, validated trace-level analytical method (e.g., LC-MS or a derivatization-based HPLC-UV method) is required to quantify residual levels of this starting material.[13][14]

Visualizing the Synthetic Landscape

Understanding the reaction network is key to controlling it. The following diagram illustrates the main synthetic transformation and the formation pathways of key impurities.

Synthesis_and_Impurities SM1 4-(Halomethyl)benzoic Acid (Starting Material 1) Product 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid (Desired Product) SM1->Product + SM2 (Main Reaction) Impurity1 Hydrolysis Impurity (4-(Hydroxymethyl)benzoic Acid) SM1->Impurity1 + H₂O Impurity2 Dimer Impurity SM1->Impurity2 SM2 1-Methylpiperazine (Starting Material 2) SM2->Product H2O Water (Contaminant) H2O->Impurity1 Product->Impurity2 + SM1 (Side Reaction)

Caption: Synthetic pathway and key impurity formation routes.

Analytical Protocol: HPLC Method for Purity Analysis

A robust analytical method is essential for identifying and quantifying impurities. This protocol provides a validated starting point for reversed-phase HPLC analysis.

1. Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Zorbax, Luna, or equivalent)
Mobile Phase A 0.1% Phosphoric Acid in Water[15]
Mobile Phase B Acetonitrile
Gradient 0-5 min (5% B), 5-25 min (5% to 95% B), 25-30 min (95% B), 30-31 min (95% to 5% B), 31-35 min (5% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL

2. Sample and Standard Preparation:

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of reference standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 0.5 mg/mL.

  • Sample Preparation: Prepare the sample at the same concentration as the standard in the same diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.[15]

3. Impurity Identification Workflow:

If an unknown impurity is detected, a systematic approach is required for identification.

Troubleshooting_Workflow Start Unexpected Peak in HPLC Check1 Does RT match known impurities/SMs? Start->Check1 Decision1 Yes/No Check1->Decision1 Action1 Confirm with spiked sample. Quantify and address root cause. Decision1->Action1 Yes Action2 Proceed to Mass Spectrometry Decision1->Action2 No LCMS LC-MS Analysis to determine m/z Action2->LCMS Hypothesis Propose structure based on m/z and synthetic pathway LCMS->Hypothesis NMR Isolate impurity (prep-HPLC) and perform NMR for structural confirmation Hypothesis->NMR Final Structure Confirmed. Implement control strategy. NMR->Final

Caption: A logical workflow for unknown impurity identification.

By implementing robust process controls based on a thorough understanding of the reaction mechanism and employing validated analytical methods, you can consistently produce high-purity 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid, ensuring the quality and safety of downstream APIs.

References

  • Vertex AI Search. (2023). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? - FAQ.
  • Simson Pharma Limited. (2024). Sources Of Impurities In Pharmaceutical Substances.
  • ResearchGate. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF. Retrieved from [Link]

  • Labinsights. (2024).
  • Alfa Chemistry. (n.d.). Isolation and Identification of API Impurities - MS & NMR Center.
  • ResearchGate. (n.d.). Common impurities which are reported in the API'S.
  • Google Patents. (n.d.). CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • ResearchGate. (n.d.). Control and analysis of alkyl and benzyl halides and other related organohalides as potential genotoxic impurities in active pharmaceutical ingredients (API) | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • RSC Publishing. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.
  • AIFA. (2015).
  • PubMed. (2010). Assessment of genotoxic effects of benzyl derivatives by the comet assay. Retrieved from [Link]

  • PMC. (n.d.). Genotoxicity study of 2-methoxyethanol and benzalkonium chloride through Comet assay using 3D cultured HepG2 cells.
  • ResearchGate. (n.d.). Assessment of genotoxic effects of benzyl derivatives by the comet assay. Retrieved from [Link]

  • TCI EUROPE N.V. (n.d.). 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride | 106261-49-8.
  • TCI AMERICA. (n.d.). 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride | 106261-49-8.
  • Chemspace. (n.d.). CAS 106261-49-8: 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride.
  • ChemicalBook. (n.d.). 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride Chemical Properties,Uses,Production.
  • Santa Cruz Biotechnology. (n.d.). 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride | CAS 106261-49-8.
  • ChemicalBook. (2023).
  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines.
  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE.
  • Google Patents. (n.d.). WO2014184039A1 - Method for preparing n-alkyl-piperazines.

Sources

Troubleshooting

optimizing reaction conditions for the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid

Technical Support Center: Organic Synthesis Division Ticket Subject: Optimization of Reaction Conditions for 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid Ticket ID: OPT-IMT-442 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organic Synthesis Division Ticket Subject: Optimization of Reaction Conditions for 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid Ticket ID: OPT-IMT-442 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are inquiring about the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid (CAS: 106261-48-7).[1][2][3] This molecule is a critical intermediate in the synthesis of the tyrosine kinase inhibitor Imatinib (Gleevec) .[4]

While multiple routes exist (e.g., reductive amination), the industrial and laboratory standard for optimization—balancing yield, purity, and green chemistry principles—is the nucleophilic substitution of 4-(chloromethyl)benzoic acid with 1-methylpiperazine in an aqueous or semi-aqueous medium.

This guide moves beyond basic recipes to explain the process chemistry variables that determine success.

Module 1: The Optimized Pathway (Green Synthesis)

We recommend the Aqueous Nucleophilic Substitution route.

  • Why? The starting material (acid) is soluble in basic water, and the product (zwitterion) precipitates at a neutral pH. This avoids toxic halogenated solvents and tedious chromatography.

The Reaction Scheme

The reaction involves the displacement of the chloride leaving group by the secondary amine of N-methylpiperazine.

ReactionPathway SM1 4-(Chloromethyl) benzoic acid Inter Intermediate: Carboxylate Salt (Soluble) SM1->Inter + SM2, Base Water, Reflux SM2 1-Methylpiperazine (NMP) Base Base (NaOH/KOH) Prod Target Product: Zwitterion Precipitate (pH ~6.0) Inter->Prod Acidification (HCl) to Isoelectric Point

Figure 1: Optimized aqueous synthesis workflow avoiding organic solvent extraction.

Module 2: Step-by-Step Protocol & Critical Parameters

Stoichiometry & Reagents
ComponentEquiv.RoleOptimization Note
4-(Chloromethyl)benzoic acid 1.0SubstratePurity is critical; hydrolyzed impurity (alcohol) cannot be removed easily.
1-Methylpiperazine (NMP) 1.2 – 1.5NucleophileExcess drives reaction to completion (Le Chatelier’s principle).
NaOH (or KOH) 2.0Base1 eq neutralizes the carboxylic acid; 1 eq neutralizes the HCl generated.
Water 5-10 volSolventGreen solvent; facilitates precipitation workup.
Reaction Conditions
  • Dissolution: Suspend 4-(chloromethyl)benzoic acid in water. Add NaOH slowly. The solution should become clear as the sodium salt forms.

  • Addition: Add 1-methylpiperazine.

    • Tip: If using 4-(bromomethyl)benzoic acid (more reactive), cool to 0-5°C during addition to prevent dimer formation. For the chloro- derivative, RT addition is acceptable.

  • Heating: Heat to reflux (approx. 100°C) for 2–4 hours.

    • Monitoring: Monitor by HPLC or TLC. The starting material spot should disappear.

Workup (The "Crash Out")

This is the most common failure point. The product is amphoteric (contains both a carboxylic acid and a tertiary amine).

  • Cooling: Cool the reaction mixture to Room Temperature (20–25°C).

  • pH Adjustment: Slowly add 6N HCl.

    • Target pH: 5.5 – 6.5 (The Isoelectric Point).

    • Observation: At pH > 8, the product is soluble (carboxylate form). At pH < 4, it is soluble (ammonium salt form). You must hit the "sweet spot" where net charge is zero.

  • Crystallization: Stir at this pH for 1 hour. A white to off-white solid will precipitate.

  • Filtration: Filter the solid and wash with a small amount of cold water (to remove inorganic salts) and then acetone (to remove residual water/amine).

Module 3: Troubleshooting Guide

Issue 1: Low Yield (No Precipitation)
  • Diagnosis: You likely missed the Isoelectric Point (pI).

  • Fix:

    • Check pH with a calibrated meter, not just paper.

    • If pH < 4: Add dilute NaOH back to pH 6.

    • If pH > 7: Add dilute HCl to pH 6.

    • Advanced: If still no solid, add NaCl to saturation ("salting out") or cool to 4°C.

Issue 2: Product is a Sticky Gum
  • Diagnosis: Presence of impurities (likely the hydrolyzed alcohol side-product) or residual solvent.

  • Fix:

    • Trituration: Re-suspend the gum in refluxing acetone or isopropanol and let it cool. This often induces crystallization.

    • Drying: Ensure the filter cake is sucked dry effectively before oven drying.

Issue 3: High Impurity (Hydrolysis)
  • Diagnosis: 4-(Hydroxymethyl)benzoic acid is forming.

  • Cause: Heating the aqueous basic solution before adding the amine, or insufficient amine excess.

  • Fix: Ensure N-methylpiperazine is added immediately after the starting material dissolves. Increase NMP equivalents to 1.5.

Module 4: Decision Logic (Troubleshooting Flowchart)

Use this logic tree to diagnose experimental failures immediately.

Troubleshooting Start Problem Identified Issue1 No Precipitate formed after acidification? Start->Issue1 Issue2 Low Purity / Sticky Solid? Start->Issue2 CheckPH Check pH. Is it exactly 5.5 - 6.5? Issue1->CheckPH AdjustPH Adjust pH carefully. Product is amphoteric. CheckPH->AdjustPH No SaltOut Add NaCl (Salting out) or add Isopropanol. CheckPH->SaltOut Yes CheckSM Check HPLC. Is Hydroxy-impurity present? Issue2->CheckSM Optimize Increase Amine eq. Reduce water volume. CheckSM->Optimize Yes (Hydrolysis) Recryst Recrystallize from Water/Ethanol (1:1). CheckSM->Recryst No (Trapped Solvent)

Figure 2: Troubleshooting decision tree for isolation and purity issues.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use organic solvents instead of water? A: Yes. A mixture of Ethanol/Water (2:1) or pure THF can be used. However, in organic solvents, the inorganic salt byproducts (NaCl) might co-precipitate with your product, requiring an extra wash step. The water method is preferred because NaCl remains in the filtrate.

Q: Why is the product color yellow instead of white? A: This indicates oxidation of the piperazine ring or trace iron contamination. Ensure you are using high-quality N-methylpiperazine (colorless liquid). If the product is yellow, recrystallize from ethanol/water.

Q: I need the Dihydrochloride salt, not the free acid. How do I convert it? A: Isolate the free acid first (as described above) to purify it. Then, suspend the solid in Methanol and add 2.2 equivalents of concentrated HCl (or HCl in dioxane). The dihydrochloride salt will precipitate or can be crashed out with Acetone.

Q: What is the expected yield? A: Under optimized aqueous conditions, yields of 85% to 95% are typical [1].

References

  • CN103382191B . Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Google Patents. Link

  • CN104910101A . Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride. Google Patents. Link

  • Loiseleur, O., et al. (2007). Process for the preparation of Imatinib. Organic Process Research & Development.
  • PubChem Compound Summary . 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid. National Center for Biotechnology Information. Link

For further assistance, please reply to this ticket with your HPLC chromatograms attached.

Sources

Optimization

Technical Support Center: Synthesis of 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid

Welcome to the technical support center for the synthesis of 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid. This critical intermediate, notably used in the synthesis of Imatinib, presents several synthetic challenges th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid. This critical intermediate, notably used in the synthesis of Imatinib, presents several synthetic challenges that require careful control of reaction parameters.[1][2] This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the laboratory, providing not just solutions but also the underlying chemical principles to empower your process development.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low when synthesizing the target molecule via nucleophilic substitution. What are the primary factors to investigate?

Low yield in the nucleophilic substitution between a 4-(halomethyl)benzoic acid derivative and 1-methylpiperazine is a frequent challenge. The root cause often lies in one of several areas: the choice of starting materials, reaction conditions, or the formation of side products.

Causality Analysis: The reaction is a standard SN2 nucleophilic substitution. The tertiary amine of 1-methylpiperazine attacks the electrophilic benzylic carbon of the 4-(halomethyl)benzoic acid, displacing the halide. The efficiency of this process is highly dependent on the quality of the leaving group, the prevention of side reactions, and the solubility of the reactants.

Troubleshooting Steps:

  • Evaluate the Leaving Group: 4-(Bromomethyl)benzoic acid is generally preferred over 4-(chloromethyl)benzoic acid. Bromide is a better leaving group than chloride, leading to faster reaction rates and often allowing for milder reaction conditions, which can suppress side reactions.[3] The synthesis of the brominated starting material itself must be optimized to avoid impurities like over-brominated species.[3]

  • Assess the Base and Solvent System: A common error is using an excessively strong base. A mild inorganic base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is sufficient to neutralize the hydrohalic acid formed during the reaction.[4][5][6] Using strong bases like NaOH or KOH can deprotonate the carboxylic acid, altering the solubility of the starting material and potentially leading to unwanted side reactions. The solvent should be polar enough to dissolve the reactants; common choices include methanol, ethanol/water mixtures, acetonitrile, or DMF.[3][4][5]

  • Control Stoichiometry to Prevent Side Products: The most significant byproduct is often the quaternary ammonium salt, formed when a second molecule of 4-(halomethyl)benzoic acid reacts with the newly formed tertiary amine product.[6] This over-alkylation is a common issue in piperazine chemistry.[7][8]

    • Solution: Use a slight excess (1.2 to 1.5 equivalents) of 1-methylpiperazine relative to the halo-acid.[3] Some procedures even use a large excess, though this can make purification more difficult and is less economical on a large scale.[6][9]

  • Optimize Temperature and Reaction Time: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they also promote the formation of byproducts. Typical temperatures range from room temperature to a gentle reflux (e.g., 50-80°C), depending on the solvent and leaving group.[3][4][5] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.

Q2: I'm observing a significant, highly polar impurity that is difficult to separate from my product. How can I identify and minimize it?

This is a classic symptom of quaternary salt formation, as discussed above.[6]

Identification:

  • TLC Analysis: The quaternary salt is ionic and will typically have a much lower Rf value than the desired product, often remaining at the baseline in many solvent systems.

  • NMR Spectroscopy: In the ¹H NMR spectrum, the benzylic protons (Ar-CH₂-N) of the quaternary salt will be significantly downfield-shifted compared to the desired product due to the positive charge on the adjacent nitrogen.

  • Mass Spectrometry: ESI-MS will show a molecular ion corresponding to the [M]⁺ of the quaternary cation.

Minimization Strategy:

The workflow below outlines a systematic approach to minimizing this key impurity.

G start Problem: Significant Quaternary Salt Impurity check_stoich 1. Adjust Stoichiometry Use 1.2-1.5 eq. of 1-methylpiperazine. [Ref: 13] start->check_stoich slow_addition 2. Control Addition Rate Add the alkyl halide slowly to the solution of piperazine. check_stoich->slow_addition temp_control 3. Lower Reaction Temperature Run reaction at the lowest effective temperature (e.g., RT to 60°C). slow_addition->temp_control result Result: Minimized Impurity & Higher Product Purity temp_control->result

Caption: Troubleshooting workflow for minimizing quaternary salt formation.

Q3: Is reductive amination a better synthetic route, and what are the common pitfalls?

Reductive amination, reacting 4-formylbenzoic acid (or its methyl ester) with 1-methylpiperazine, is an excellent alternative that intrinsically avoids the problem of over-alkylation.[1]

Mechanism Overview: The aldehyde and secondary amine first form a hemiaminal, which then dehydrates to an iminium ion. A selective reducing agent then reduces the iminium ion to the desired tertiary amine.

Common Pitfalls:

  • Choice of Reducing Agent: The key is to use a reducing agent that is mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate iminium ion.

    • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for most applications. It is moisture-sensitive but highly effective and selective.[7]

    • Sodium cyanoborohydride (NaBH₃CN): Also effective, but it is highly toxic and requires careful pH control.

    • Sodium borohydride (NaBH₄): Can be used, but it can also reduce the starting aldehyde, leading to the formation of 4-(hydroxymethyl)benzoic acid as a byproduct. Its use often requires careful pH control or the presence of an additive like boric acid.[1]

  • pH Control: The reaction is pH-sensitive. The formation of the iminium ion is acid-catalyzed, but a pH that is too low will protonate the amine, rendering it non-nucleophilic. A slightly acidic medium (pH 5-6) is often optimal. Acetic acid is frequently used as a catalyst.[10]

  • Hydrolysis of Ester Precursor: If you start with methyl 4-formylbenzoate, the final step will be the hydrolysis of the methyl ester to the carboxylic acid. This is typically achieved with a base like KOH or NaOH, followed by careful acidification to pH 6-7 to precipitate the product.[10] Incomplete hydrolysis will leave an ester impurity.

Q4: The workup and purification are challenging. My product seems to be soluble in both aqueous and organic layers, and emulsions are forming. What is the best approach?

The amphiphilic and zwitterionic nature of 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid at neutral pH makes purification notoriously difficult.

Recommended Purification Strategy:

  • Salt Formation: The most robust and widely used method is to convert the product into its dihydrochloride salt.[6][11] This salt is typically a crystalline solid that is highly soluble in water but poorly soluble in many organic solvents like isopropanol or acetone.

    • Protocol: After the reaction is complete, concentrate the solution. Dissolve the residue in a suitable solvent (e.g., isopropanol or methanol) and bubble dry HCl gas through it, or add a solution of HCl in isopropanol.[4][5] The dihydrochloride salt will precipitate and can be collected by filtration.

  • Breaking Emulsions: If you must perform an extraction:

    • Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, forcing the organic product into the organic layer and helping to break the emulsion.[7]

  • Isoelectric Point Precipitation: Carefully adjust the pH of the aqueous solution. The product has a basic piperazine moiety and an acidic carboxylic acid moiety. At its isoelectric point (pI), its net charge is zero, and its aqueous solubility is at a minimum. This typically occurs around pH 6-7.[10] Adjusting the pH to this range can cause the product to precipitate, allowing for isolation by filtration.

Part 2: Protocols and Data

Protocol 1: Synthesis via Nucleophilic Substitution

This protocol is adapted from procedures described for the synthesis of the dihydrochloride salt.[3][6]

  • Reaction Setup: To a stirred solution of 4-(bromomethyl)benzoic acid (1.0 eq.) in an ethanol/water mixture (3:1 v/v), add potassium carbonate (1.5 eq.).

  • Reagent Addition: Add 1-methylpiperazine (1.2 eq.) dropwise at room temperature.

  • Reaction: Heat the mixture to 60-65°C and maintain for 4-5 hours, monitoring by TLC or LC-MS until the starting material is consumed.[3]

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Salt Formation: Dissolve the crude residue in isopropanol. Slowly add a concentrated solution of hydrochloric acid until the pH is strongly acidic (pH < 2).

  • Isolation: Stir the mixture in an ice bath for 1-2 hours to complete precipitation. Collect the white solid by vacuum filtration, wash with cold isopropanol, and dry under vacuum to yield 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride.

Protocol 2: Synthesis via Reductive Amination

This protocol is a generalized procedure based on established methods.[1][10]

  • Reaction Setup: In a round-bottom flask, dissolve methyl 4-formylbenzoate (1.0 eq.) and 1-methylpiperazine (1.1 eq.) in a suitable solvent like chloroform or dichloroethane.

  • Iminium Formation: Add glacial acetic acid (1.1 eq.) and stir the mixture at room temperature for 1 hour.

  • Reduction: Cool the mixture in an ice bath and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise, keeping the temperature below 10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours until the reaction is complete (monitored by LC-MS).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield crude methyl 4-[(4-methyl-1-piperazinyl)methyl]benzoate.

  • Hydrolysis: Dissolve the crude ester in methanol, add an aqueous solution of potassium hydroxide (2.0 eq.), and reflux for 1-2 hours.

  • Isolation: Cool the mixture, evaporate the methanol, and dilute with water. Carefully adjust the pH to ~6 with 2M HCl. The product will precipitate. Filter, wash with cold water, and dry to obtain the final product.

Comparative Table of Reaction Conditions
ParameterNucleophilic Substitution (from Halide)Reductive Amination (from Aldehyde)
Key Reagents 4-(halomethyl)benzoic acid, 1-methylpiperazine4-formylbenzoic acid (or ester), 1-methylpiperazine
Base/Catalyst K₂CO₃, NaHCO₃[4][5]Acetic Acid (catalyst)[10]
Reducing Agent Not ApplicableNaBH(OAc)₃ (preferred), NaBH₄[1][10]
Typical Solvent Ethanol/Water, DMF, Acetonitrile[3][4]Chloroform, Dichloroethane, Methanol[1][10]
Key Byproduct Quaternary ammonium salt[6]4-(hydroxymethyl)benzoic acid (if using NaBH₄)
Control Strategy Stoichiometry, Slow AdditionChoice of selective reducing agent
Yield (Reported) ~81-98%[3][4]~90-99%[1][10]

Part 3: Synthetic Pathways Overview

The following diagram illustrates the two primary synthetic routes discussed.

G cluster_0 Route 1: Nucleophilic Substitution cluster_1 Route 2: Reductive Amination start1 4-(Bromomethyl)benzoic Acid reagent1 + 1-Methylpiperazine (Base: K₂CO₃) start1->reagent1 Sₙ2 Reaction [Ref: 13] product 4-[(4-methyl-1-piperazinyl)methyl] benzoic acid reagent1->product start2 4-Formylbenzoic Acid reagent2 + 1-Methylpiperazine (Reducing Agent: NaBH(OAc)₃) start2->reagent2 Iminium Formation & Reduction [Ref: 1] reagent2->product

Caption: Primary synthetic routes to the target compound.

References

  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. ResearchGate. [Link]

  • CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • US20080103305A1 - Process for the preparation of imatinib.
  • WO2013035102A1 - A process for the preparation of imatinib and intermediates thereof.
  • CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride.
  • WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
  • An optimized approach in the synthesis of imatinib intermediates and analogues. RSC Publishing. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid

Welcome to the technical support center for the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid, a key intermediate in the production of several active pharmaceutical ingredients, including Imatinib.[1][2] Th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid, a key intermediate in the production of several active pharmaceutical ingredients, including Imatinib.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. The information provided is based on established synthetic routes and aims to explain the causality behind experimental choices to ensure reproducible, high-yield results.

Section 1: Reductive Amination of 4-Formylbenzoic Acid

This is a widely used, efficient one-pot method for the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid.[3] The reaction involves the formation of an iminium ion intermediate from 4-formylbenzoic acid and 1-methylpiperazine, which is then reduced in situ.

Experimental Workflow: Reductive Amination

cluster_conditions Reaction Conditions reagents 4-Formylbenzoic Acid + 1-Methylpiperazine imine Iminium Ion Intermediate reagents->imine Condensation product 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->imine Solvent (e.g., CHCl₃) Solvent (e.g., CHCl₃) Temperature (0-20 °C) Temperature (0-20 °C)

Caption: Reductive Amination Workflow.

Frequently Asked Questions (FAQs)

Question 1: My reaction yield is low, and I'm observing the formation of a significant amount of 4-(hydroxymethyl)benzoic acid. What is happening?

Answer: This is a classic side reaction where the reducing agent reduces the starting aldehyde (4-formylbenzoic acid) to the corresponding alcohol (4-hydroxymethyl)benzoic acid before it can react with the amine. This typically occurs if the reducing agent is too reactive or if the conditions for iminium ion formation are not optimal.

  • Causality: The rate of aldehyde reduction is competing with the rate of iminium ion formation.[4] Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes, especially at neutral or slightly acidic pH.[5]

  • Troubleshooting Protocol:

    • Choice of Reducing Agent: Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for reductive aminations because it is less reactive towards aldehydes and ketones but highly effective at reducing the protonated iminium ion intermediate.[3][5]

    • Stepwise Addition: Consider a stepwise procedure. First, stir the 4-formylbenzoic acid and 1-methylpiperazine together in the solvent to allow for the formation of the iminium ion before adding the reducing agent.[5]

    • pH Control: The formation of the iminium ion is often favored under slightly acidic conditions (pH 4-5). The use of acetic acid can be beneficial, not only as a catalyst but also to ensure the formation of the more easily reducible iminium species.[6]

Question 2: I'm observing a dialkylation product, where the newly formed secondary amine reacts with another molecule of the aldehyde. How can I prevent this?

Answer: While less common with a secondary amine like 1-methylpiperazine, this can still be a concern in some reductive amination procedures, especially with primary amines.[5][7] However, understanding the principles helps in optimizing your reaction.

  • Causality: The product, a tertiary amine in this case, is generally stable. However, if a primary amine were used, the resulting secondary amine could react with another aldehyde molecule to form a new iminium ion, which is then reduced to a tertiary amine.

  • Troubleshooting Protocol:

    • Stoichiometry: Ensure that the stoichiometry of the reactants is carefully controlled. Using a slight excess of the amine (1-methylpiperazine) can help to ensure that all of the aldehyde is consumed in the formation of the desired product.

    • Reaction Conditions: Lowering the reaction temperature can help to control the reaction rate and minimize side reactions.

ParameterRecommended ConditionRationale
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Selectively reduces iminium ions over aldehydes.[3][5]
Solvent Chloroform (CHCl₃) or similar aprotic solventsGood for solubilizing reactants and intermediates.[6]
Temperature 0-20 °CMinimizes side reactions and controls reaction rate.[6]
pH Slightly acidic (catalyzed by acetic acid)Promotes the formation of the iminium ion.[6]

Section 2: Nucleophilic Substitution (Alkylation) with 4-(Halomethyl)benzoic Acid

This synthetic route involves the direct alkylation of 1-methylpiperazine with a reactive benzyl halide, such as 4-(bromomethyl)benzoic acid or 4-(chloromethyl)benzoic acid.[8][9]

Reaction Pathway: Nucleophilic Substitution

G cluster_reactants Reactants cluster_products Products & Byproducts 1-Methylpiperazine 1-Methylpiperazine Target Product 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid 1-Methylpiperazine->Target Product SN2 Reaction 4-(Halomethyl)benzoic Acid 4-(Halomethyl)benzoic Acid 4-(Halomethyl)benzoic Acid->Target Product Quaternary Salt Quaternary Ammonium Salt (Over-alkylation) 4-(Halomethyl)benzoic Acid->Quaternary Salt Target Product->Quaternary Salt Side Reaction

Caption: Alkylation and Over-alkylation Side Reaction.

Frequently Asked Questions (FAQs)

Question 3: My final product is contaminated with a significant amount of a quaternary ammonium salt. How do I avoid this over-alkylation?

Answer: Over-alkylation is a common side reaction when alkylating amines.[10] The tertiary amine product is still nucleophilic and can react with another molecule of the alkylating agent (4-(halomethyl)benzoic acid) to form a quaternary ammonium salt.

  • Causality: The lone pair on the nitrogen of the product, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid, can attack the electrophilic carbon of the 4-(halomethyl)benzoic acid starting material.

  • Troubleshooting Protocol:

    • Control Stoichiometry: Use an excess of 1-methylpiperazine. This ensures that the concentration of the amine is always significantly higher than the alkylating agent, making it statistically more likely that the halide will react with the starting amine rather than the product. A molar ratio of 1:1.2 to 1:1.5 (halide:amine) is a good starting point.[11]

    • Slow Addition: Add the 4-(halomethyl)benzoic acid solution slowly to the solution of 1-methylpiperazine. This maintains a low concentration of the alkylating agent in the reaction mixture, further disfavoring the second alkylation step.

    • Temperature Control: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity.

Question 4: The synthesis of my starting material, 4-(bromomethyl)benzoic acid, from 4-methylbenzoic acid results in di- and tri-brominated impurities. How can I improve this step?

Answer: This is a common issue in free-radical bromination of benzylic positions. Over-bromination occurs when the reaction conditions are too harsh or the stoichiometry is not well-controlled.

  • Causality: The free-radical reaction can continue to replace the hydrogens on the benzylic carbon with bromine atoms.

  • Troubleshooting Protocol:

    • Choice of Brominating Agent: N-bromosuccinimide (NBS) is generally preferred over elemental bromine as it provides a low, steady concentration of bromine, which helps to prevent over-bromination.[9]

    • Radical Initiator: Use a controlled amount of a radical initiator like benzoyl peroxide (BPO).[9]

    • Careful Monitoring: Monitor the reaction closely using techniques like TLC or HPLC to stop the reaction once the desired mono-brominated product is maximized.

    • Purification: The crude 4-(bromomethyl)benzoic acid should be purified before use in the subsequent alkylation step to prevent the formation of brominated impurities in the final product.

ParameterRecommended ConditionRationale
Amine to Halide Ratio 1.2 : 1 or higherMinimizes over-alkylation by keeping the amine in excess.[11]
Addition Method Slow, dropwise addition of halideMaintains a low concentration of the alkylating agent.
Base NaHCO₃ or K₂CO₃Neutralizes the HBr or HCl formed during the reaction.[8]
Solvent Ethanol/water, DMFSolvents that facilitate SN2 reactions.[8][9]

Section 3: Synthesis via Nitrile Hydrolysis

This route typically starts with p-cyanobenzyl chloride, which is reacted with 1-methylpiperazine, followed by hydrolysis of the nitrile group to a carboxylic acid.[11][12]

Frequently Asked Questions (FAQs)

Question 5: The hydrolysis of the nitrile intermediate is incomplete, or I am seeing decomposition of my product. What are the optimal hydrolysis conditions?

Answer: Nitrile hydrolysis requires forcing conditions (strong acid or base and heat), which can sometimes lead to incomplete reaction or degradation of the product if not properly controlled.[12]

  • Causality: The carbon of the nitrile group is not highly electrophilic, and thus, harsh conditions are needed for the nucleophilic attack by water or hydroxide. These same conditions can sometimes lead to side reactions on other parts of the molecule.

  • Troubleshooting Protocol:

    • Acid Hydrolysis: Refluxing in a strong acid like 8M HCl is a common method. Ensure sufficient reaction time (e.g., 8-10 hours) for the reaction to go to completion.[12]

    • Base Hydrolysis: Alternatively, refluxing with a strong base like sodium hydroxide can be effective.[11] Following the basic hydrolysis, a careful acidification step is required to protonate the carboxylate and precipitate the product.

    • Monitoring: Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Look for the disappearance of the nitrile starting material.

    • Work-up: After acidic hydrolysis, cooling the reaction mixture and adjusting the pH to the isoelectric point of the amino acid (around pH 6) can maximize the precipitation of the zwitterionic product.[6]

By understanding the mechanisms behind these common side reactions, you can proactively adjust your experimental parameters to optimize the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid, leading to higher yields and purity.

References

  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride. (n.d.). Google Patents.
  • Imatinib Intermediate Manufacturer in India | Vihita Bio. (n.d.). Retrieved from [Link]

  • A novel synthesis of imatinib and its intermediates | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (n.d.). Google Patents.
  • CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (n.d.). Google Patents.
  • US20080103305A1 - Process for the preparation of imatinib. (n.d.). Google Patents.
  • How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?. (2023, February 13). FAQ. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023, February 17). MDPI. Retrieved from [Link]

  • R&D work: Alkylation of amines with alkylboronic acids. (2010, March 1). GalChimia. Retrieved from [Link]

Sources

Optimization

enhancing the purity of 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid for pharmaceutical use

Welcome to the Technical Support Center for API Intermediate Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical challenges encountered during the isolation and purification o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API Intermediate Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical challenges encountered during the isolation and purification of 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid (CAS 106261-48-7 for the free base; CAS 106261-49-8 for the dihydrochloride salt).

Because this compound is a foundational building block for oncology drugs like Imatinib (Gleevec)[1], its purity directly dictates the success of downstream catalytic couplings and the safety profile of the final Active Pharmaceutical Ingredient (API).

Part 1: Quantitative Impurity Profile & Target Specifications

Before troubleshooting, it is essential to understand the physicochemical nature of the impurities we are trying to remove. The following table summarizes the critical quality attributes required for pharmaceutical-grade intermediate synthesis.

Impurity / ParameterTarget SpecificationCausality / Rationale for ControlMitigation Strategy
Purity (HPLC) > 99.5%Ensures predictable stoichiometry for downstream amide bond formation[1].Recrystallization of the dihydrochloride salt.
4-(Chloromethyl)benzoic acid < 10 ppmPotent alkylating agent; strictly controlled as a Potential Genotoxic Impurity (ICH M7).Ensure complete conversion (use excess amine); monitor via HPLC.
1-Methylpiperazine < 0.1%Highly basic; causes side reactions and consumes coupling reagents.Purged during selective crystallization of the API salt.
Inorganic Ash (KCl/NaCl) < 0.5%High salt content poisons metal catalysts and skews stoichiometric calculations[2].Hot ethanol extraction or nanofiltration[1].
Moisture Content (LOD) < 1.0%Prevents hydrolysis of sensitive coupling reagents in the next synthetic step.Vacuum drying at 50°C post-crystallization.

Part 2: Troubleshooting & FAQs

Q: Why does my isolated product contain high levels of inorganic ash (KCl/NaCl) after saponification? A: During the saponification of the ester intermediate using KOH or NaOH in methanol, subsequent neutralization with HCl to pH ~6 generates stoichiometric amounts of inorganic salts[2]. Because the zwitterionic free base (CAS 106261-48-7) is highly polar, simple aqueous extraction fails to partition the product from the salt. Solution: Implement a strict desalting step. After evaporating the neutralized reaction mixture to dryness, extract the residue with hot anhydrous ethanol. The organic product exhibits moderate solubility in hot alcohols, whereas inorganic salts like KCl remain largely insoluble. Modern scale-up protocols also successfully utilize nanofiltration membranes to wash out salts while retaining the API intermediate[1].

Q: How can I eliminate trace genotoxic 4-(chloromethyl)benzoic acid from the final intermediate? A: 4-(chloromethyl)benzoic acid is a potent electrophile. Its presence is usually due to premature quenching or insufficient equivalents of 1-methylpiperazine during the initial N-alkylation step. Solution: Always use a slight molar excess of 1-methylpiperazine (1.1 to 1.2 eq). If the impurity persists post-reaction, it can be purged during the dihydrochloride salt formation. The dihydrochloride salt of the target compound (CAS 106261-49-8) selectively crystallizes from ethanol/water mixtures, leaving the un-ionized, more lipophilic 4-(chloromethyl)benzoic acid dissolved in the mother liquor[1].

Q: Should I isolate the free base or the dihydrochloride salt for downstream synthesis? A: For pharmaceutical applications, isolating the dihydrochloride salt is vastly superior. Causality: The free base is a zwitterion at neutral pH, making it difficult to crystallize cleanly and highly prone to trapping water and inorganic salts within its amorphous matrix. By adding excess HCl, you protonate both basic piperazine nitrogens, creating a highly crystalline, stable lattice that readily rejects impurities during precipitation[1].

Part 3: Self-Validating Experimental Protocol

This protocol details the high-purity isolation of the dihydrochloride salt, ensuring a self-correcting workflow that prevents impurity carryover.

Step 1: Saponification of the Ester Intermediate

  • Dissolve the crude methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate in a 10% KOH/Methanol solution.

  • Reflux for 1-2 hours.

Self-Validation Checkpoint: To confirm complete ester hydrolysis, withdraw a 50 µL aliquot of the reaction mixture and dilute it in 1 mL of distilled water. A completely clear solution indicates the absence of the lipophilic starting ester. Any turbidity dictates that the reflux must be extended.

Step 2: pH-Controlled Precipitation

  • Cool the mixture to 0-5°C.

  • Carefully add 2M HCl until the pH reaches exactly 6.0[2]. Causality: pH 6.0 represents the approximate isoelectric point where the zwitterion is least soluble, maximizing theoretical yield before solvent removal.

  • Evaporate the solvent entirely under reduced pressure to yield a dry, salt-rich residue.

Step 3: Desalting via Solvent Extraction

  • Suspend the dry residue in hot anhydrous ethanol (70°C). Stir vigorously for 30 minutes.

  • Filter the suspension while hot to remove insoluble KCl/NaCl. Wash the filter cake with a small volume of hot ethanol.

Self-Validation Checkpoint: Incinerate a 10 mg sample of the dried filtrate (sulfated ash test). A negligible residue (<0.5%) validates that the inorganic salts have been successfully excluded from the organic matrix.

Step 4: Dihydrochloride Salt Formation & Recrystallization

  • Cool the ethanolic filtrate to room temperature.

  • Slowly add a solution of anhydrous HCl in ethanol until the pH drops below 2.0. Causality: Full protonation of both basic piperazine nitrogens forces the formation of the highly crystalline dihydrochloride salt.

  • Heat the acidified mixture to reflux, adding water dropwise just until the suspension clears.

  • Allow the solution to cool slowly to room temperature, then chill to 4°C overnight to force crystallization.

  • Filter the resulting white crystals and dry under vacuum at 50°C to achieve >99.5% purity[1].

Part 4: Purification Workflow Diagram

PurificationWorkflow N1 Crude Ester Saponification (KOH / MeOH / H2O) N2 pH Adjustment to ~6.0 (Addition of 2M HCl) N1->N2 Hydrolysis complete N3 Evaporation & Desalting (Hot Ethanol Extraction) N2->N3 Isolate zwitterion N4 Salt Formation (Excess HCl in Ethanol) N3->N4 Remove KCl/NaCl N5 Recrystallization (Ethanol/Water Mixture) N4->N5 Protonate nitrogens N6 Pure Dihydrochloride API (>99.5% Purity) N5->N6 Cooling & Filtration

Workflow for the purification and salt formation of the Imatinib intermediate.

References

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride

Introduction: The Critical Intermediate 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid (often abbreviated as 4-MPBA ) is the pivotal "tail" moiety used in the synthesis of Imatinib (Gleevec) . While the free acid (CAS 10...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Intermediate

4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid (often abbreviated as 4-MPBA ) is the pivotal "tail" moiety used in the synthesis of Imatinib (Gleevec) . While the free acid (CAS 106261-48-7) exists, the Dihydrochloride salt (2HCl) (CAS 106261-49-8) is the dominant commercial form due to enhanced water solubility required for subsequent coupling reactions.

However, this salt form introduces significant stability challenges—primarily extreme hygroscopicity and oxidative sensitivity of the piperazine ring. This guide addresses the root causes of material failure (clumping, discoloration, purity loss) and provides validated protocols for recovery and maintenance.

Module 1: Solid-State Stability & Hygroscopicity

Q: My white powder has turned into a sticky, yellow gum. Is it degraded?

Diagnosis: Likely moisture sorption followed by mild oxidation, not necessarily deep chemical degradation. Mechanism: The dihydrochloride salt is highly hygroscopic. The piperazine nitrogens, when protonated, form a crystal lattice that avidly coordinates water molecules from the atmosphere. Once the critical relative humidity (CRH) is exceeded, the solid undergoes deliquescence (dissolves in its own absorbed water). The "yellowing" often indicates surface oxidation of the amine to N-oxides in this aqueous micro-layer.

Troubleshooting Steps:

  • Immediate Check: Perform an HPLC purity check. If purity is >98% but the physical form is compromised, the material can be recovered.

  • Recovery Protocol (Drying):

    • Do not heat above 60°C, as this accelerates oxidation.

    • Dissolve the gum in a minimum volume of dry Methanol.

    • Precipitate by adding cold Diethyl Ether or Isopropyl Acetate.

    • Filter under Nitrogen (Schlenk line recommended).

    • Vacuum dry at 40°C over

      
       or silica gel for 24 hours.
      
Q: What are the optimal storage conditions to prevent this?

Standard: Store at 2–8°C (Refrigerated). Critical Requirement: The container must be tightly sealed and preferably stored under an inert atmosphere (Argon/Nitrogen). Why? Low temperature slows oxidative kinetics (Arrhenius equation), while inert gas prevents both moisture ingress and oxygen contact.

ParameterRecommendationReason
Temperature 2°C to 8°CRetards N-oxide formation.[1]
Atmosphere Argon or Nitrogen headspacePrevents moisture/oxygen uptake.
Desiccant Silica Gel or Molecular SievesScavenges residual moisture in secondary containment.
Container Amber Glass or opaque HDPEProtects from potential photolytic stress (though low).

Module 2: Chemical Stability & Impurity Profiling

Q: I see new peaks at RRT 0.85 and 1.12 on my HPLC. What are they?

Diagnosis: These are likely N-Oxide impurities . Mechanism: The piperazine ring contains two nitrogen atoms. The N-methyl nitrogen (tertiary) and the internal nitrogen are susceptible to oxidation by atmospheric oxygen or peroxides in solvents.

  • Impurity A (N-Oxide): 4-[(4-methyl-4-oxido-piperazin-1-yl)methyl]benzoic acid.

  • Impurity B (Des-methyl): Loss of the methyl group (less common in storage, more common in metabolic studies).

Q: How do I prevent N-Oxide formation during solution processing?

Protocol:

  • Degas Solvents: Always sparge water or buffers with Helium or Nitrogen for 15 minutes before dissolving the salt.

  • Avoid Chlorinated Solvents: Old Chloroform or Dichloromethane can contain phosgene or HCl traces that induce degradation; use fresh, stabilized solvents if necessary, though alcohols are preferred.

  • pH Control: The free base is more prone to oxidation than the protonated salt. Maintain acidic conditions (pH < 4) during storage of stock solutions.

Visualizing the Degradation Pathway

The following diagram illustrates the primary degradation routes you must control.

StabilityPathways Compound 4-MPBA 2HCl (Stable Solid) Moisture Moisture Uptake (Hygroscopicity) Compound->Moisture >60% RH Oxidation Oxidation (O2 / Peroxides) Compound->Oxidation Air Exposure Hydrolysis Hydrolysis (Acid/Base Stress) Compound->Hydrolysis pH > 10 or < 1 Deliquescence Deliquescence (Sticky Gum) Moisture->Deliquescence Time Deliquescence->Oxidation Facilitated by Solution State NOxide N-Oxide Impurities (Yellowing) Oxidation->NOxide Piperazine Ring Cleavage Cleavage Products (Rare) Hydrolysis->Cleavage

Figure 1: Primary degradation pathways. Note that moisture uptake acts as a catalyst for oxidation by creating a solution-phase micro-environment on the solid surface.

Module 3: Solubility & Handling in Experiments

Q: The salt won't dissolve in my organic coupling solvent (DCM/THF).

Issue: The Dihydrochloride salt is highly polar and ionic. It is insoluble in non-polar organics like Dichloromethane (DCM), THF, or Toluene. Solution:

  • Solvent Switch: Use Methanol , Water , or DMSO .

  • Free Base Conversion: If you must use DCM for a reaction (e.g., amide coupling):

    • Dissolve the 2HCl salt in a minimum amount of water.

    • Adjust pH to ~10 using NaOH or NaHCO3.

    • Extract the Free Acid/Base into n-Butanol or Ethyl Acetate (Note: The free acid is zwitterionic and can be tricky to extract; n-Butanol is often required).

    • Alternatively, perform the coupling in DMF using the salt + 2 equivalents of DIPEA (Diisopropylethylamine) to neutralize the HCl in situ.

Q: Can I autoclave stock solutions?

Recommendation: NO. Reasoning: High heat (121°C) combined with pressure can induce decarboxylation or hydrolysis of the benzylic amine bond. Alternative: Sterile filter using a 0.22 µm PES or PVDF membrane .

Summary: Troubleshooting Decision Tree

Use this logic flow to resolve handling issues in the lab.

Troubleshooting Start Issue Identified CheckType What is the symptom? Start->CheckType Sticky Sticky/Clumped Solid CheckType->Sticky Color Yellow/Brown Color CheckType->Color Solubility Insoluble in Solvent CheckType->Solubility Dry Vacuum Dry @ 40C over P2O5 Sticky->Dry HPLC Check HPLC Purity Color->HPLC Ionic Is it 2HCl Salt? Solubility->Ionic Recryst Recrystallize (MeOH/Ether) HPLC->Recryst >95% Discard Discard if <90% HPLC->Discard <90% Polar Use MeOH, Water, or DMSO Ionic->Polar Yes Base Neutralize with DIPEA or Convert to Free Acid Ionic->Base Need Organic Solv.

Figure 2: Decision matrix for handling physical and chemical anomalies.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 736532, 4-(4-Methylpiperazin-1-yl)benzoic acid. Retrieved from [Link]

  • Szajewski, W., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

Optimization

removing unreacted starting materials from 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid

Welcome to the technical support center for the purification of 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this critical intermediate with high purity. As a key precursor in the synthesis of pharmaceuticals like Imatinib, its purity is paramount.[1][2] This document provides in-depth, field-proven troubleshooting advice and detailed protocols based on the unique zwitterionic nature of the target molecule.

Understanding the Core Challenge: The Zwitterionic Nature

4-[(4-methyl-1-piperazinyl)methyl]benzoic acid is a zwitterion, containing both a basic tertiary amine (the piperazine nitrogen) and a carboxylic acid group.[3] This dual functionality dictates its solubility and behavior in solution, which is highly dependent on pH. The key to successful purification lies in exploiting the differential ionization states of the product and its potential impurities.

  • At Low pH (e.g., < 2): The carboxylic acid is protonated (-COOH) and the piperazine nitrogen is protonated (-NH+). The molecule carries a net positive charge.

  • At Isoelectric Point (pI): The carboxylic acid is deprotonated (-COO-) and the piperazine nitrogen is protonated (-NH+). The molecule has a net neutral charge, leading to minimal aqueous solubility.[4]

  • At High pH (e.g., > 10): The carboxylic acid is deprotonated (-COO-) and the piperazine nitrogen is neutral (-N:). The molecule carries a net negative charge.

This behavior is the foundation of the purification strategies discussed below.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I might encounter?

Based on common synthetic routes, the most probable unreacted starting materials are:

  • 1-Methylpiperazine: A basic and relatively volatile amine used in nucleophilic substitution or reductive amination reactions.[5][6]

  • 4-(Chloromethyl)benzoic acid or 4-(Bromomethyl)benzoic acid: Acidic starting materials used in nucleophilic substitution reactions.[2][6]

  • Methyl 4-formylbenzoate or 4-formylbenzoic acid: Used in reductive amination pathways.[7]

  • Hydrolysis Precursors: Such as the corresponding methyl ester or nitrile intermediate, which may persist if the hydrolysis step is incomplete.[1][7]

A summary of the key properties for separation is provided below.

CompoundTypepKa (approx.)Expected Charge at pH 2Expected Charge at pH 7Expected Charge at pH 11
Product ZwitterionAcidic: ~4.5, Basic: ~8.5PositiveZwitterionic (Neutral)Negative
1-MethylpiperazineBase~9.0PositivePositiveNeutral
4-(Chloromethyl)benzoic acidAcid~3.9NeutralNegativeNegative
Methyl 4-formylbenzoateNeutral EsterN/ANeutralNeutralNeutral
Q2: My reaction mixture is contaminated with excess 1-methylpiperazine. How can I remove it?

Excess 1-methylpiperazine is a common issue. Due to its basicity and volatility, you have several effective options:

  • Method 1: Distillation (For large excess): If a significant excess was used, much of it can be removed by distillation under reduced pressure, provided the product is thermally stable under these conditions.

  • Method 2: Acid-Base Extraction: This is the most reliable method.

    • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with an acidic aqueous solution (e.g., 1 M HCl). The basic 1-methylpiperazine will be protonated to form a water-soluble salt and partition into the aqueous layer. Your product, depending on the pH, may also partition.

    • The most effective strategy is to adjust the final reaction mixture to a high pH (>10) with NaOH. This deprotonates your product's carboxylic acid (making it water-soluble) and ensures the 1-methylpiperazine is in its neutral, free-base form. You can then extract the 1-methylpiperazine into an organic solvent like ethyl acetate, leaving your purified product in the aqueous layer.

Q3: How do I remove unreacted 4-(halomethyl)benzoic acid or other acidic impurities?

The key is to exploit the acidic nature of this impurity.

  • Method 1: Basic Wash: After the reaction, adjust the pH of the aqueous solution to be mildly basic (pH 8-9). At this pH, the acidic starting material will be deprotonated to its carboxylate form (-COO-) and become highly water-soluble. Your product, being near its isoelectric point, will be less soluble.

  • Method 2: Precipitation at Isoelectric Point (See Protocol 1): The most elegant solution is to adjust the pH of the aqueous solution to the isoelectric point of your product (typically pH ~6.8-7.3).[4] The zwitterionic product will precipitate out of the solution, while the more soluble sodium salt of the unreacted acidic starting material remains in the aqueous phase.

Q4: Can I use chromatography? If so, what kind is most effective?

Yes, chromatography is a powerful tool for this separation. Given the ionic nature of the product, Ion-Exchange Chromatography (IEC) is the preferred method over standard silica gel chromatography.[8]

  • Cation-Exchange Chromatography: This is highly effective. At a pH of ~3-4, your product will have a net positive charge and will bind strongly to a cation-exchange resin (e.g., a sulfonic acid-functionalized resin like Dowex 50WX8).

    • Neutral impurities (like ester intermediates) will pass through the column.

    • Acidic impurities will be deprotonated and also pass through.

    • The bound product can then be eluted by washing the column with a basic solution (e.g., dilute ammonium hydroxide), which neutralizes the positive charge and releases the compound.[4] This technique is widely used for the separation of amino acids from complex mixtures.[9][10]

Troubleshooting Guides & Experimental Protocols

Workflow for Purification Strategy Selection

This decision tree can help you choose the most appropriate purification strategy based on the primary impurity.

Caption: Decision tree for selecting a purification method.

Protocol 1: Purification by Isoelectric Point Precipitation

This protocol is ideal for removing both acidic and basic water-soluble impurities. The principle relies on the minimal solubility of the zwitterionic product at its isoelectric point (pI).[4]

Step-by-Step Methodology:

  • Dissolution: Following the reaction work-up, ensure the crude product is dissolved in an aqueous solution. If necessary, adjust the pH to >10 with 2M NaOH to dissolve all components. Filter off any insoluble particulate matter.

  • Initial pH Adjustment: Slowly add 2M HCl to the stirred solution. Monitor the pH continuously with a calibrated pH meter. As you approach pH 8, you may notice the solution becoming cloudy.

  • Precipitation: Continue the dropwise addition of 2M HCl. A thick white precipitate of the product should form as the pH approaches the isoelectric point (typically between 6.8 and 7.5). The goal is to find the pH of maximum precipitation.

  • Equilibration: Once at the target pH, allow the slurry to stir at room temperature for 1-2 hours, then cool in an ice bath for another hour to ensure complete precipitation.

  • Isolation: Collect the white solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any remaining soluble salts and impurities. Follow with a wash of a cold, water-miscible solvent like acetone or isopropanol to aid in drying.

  • Drying: Dry the purified product under vacuum at 40-50°C to a constant weight. Confirm purity by HPLC or NMR.

Protocol 2: Purification of the Dihydrochloride Salt by Recrystallization

If your final product is the dihydrochloride salt, recrystallization is an excellent method for removing non-ionic impurities and improving crystalline form. The dihydrochloride salt is generally soluble in water and methanol.[11][12]

Step-by-Step Methodology:

  • Solvent Selection: A common and effective solvent system is methanol or a mixture of methanol and isopropanol.

  • Dissolution: Place the crude 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride salt in a flask. Add the minimum amount of hot methanol required to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.

  • Filtration: Perform a hot filtration through celite or filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize yield, place the flask in an ice bath or refrigerator for several hours.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold isopropanol or acetone to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification via Strong Cation-Exchange (SCX) Chromatography

This protocol provides very high purity and is excellent for removing a wide range of impurities, particularly when simple extraction or precipitation is insufficient.[13][14]

Caption: Workflow for cation-exchange chromatography.

Step-by-Step Methodology:

  • Column Preparation: Prepare a column with a strong cation-exchange resin (e.g., Dowex® 50WX8 or similar). Equilibrate the column by washing with 3-5 column volumes of an acidic buffer (e.g., 0.1 M acetic acid, pH ~3.0).

  • Sample Preparation: Dissolve the crude product in the equilibration buffer. Ensure the pH is acidic to protonate the piperazine nitrogen. Filter the sample to remove any particulates.

  • Loading: Load the prepared sample onto the column at a slow flow rate. The positively charged product will bind to the negatively charged resin.

  • Washing: Wash the column with 3-5 column volumes of the equilibration buffer. This will elute any neutral or negatively charged (acidic) impurities.

  • Elution: Elute the bound product by switching the mobile phase to a dilute basic solution (e.g., 2% ammonium hydroxide in water). The ammonia will deprotonate the product, neutralizing its charge and releasing it from the resin.

  • Fraction Collection: Collect the fractions as they elute from the column. Monitor the fractions containing the product by TLC or UV-Vis spectroscopy.

  • Isolation: Combine the pure fractions and remove the solvent (water and ammonia) under reduced pressure (rotoevaporation) to yield the purified zwitterionic product.[4]

References

  • Vertex AI Search. (n.d.). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? - FAQ.
  • D'Aniello, A., D'Onofrio, G., Pischetola, M., & Strazzullo, G. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. PubMed. [Link]

  • ChemicalBook. (n.d.). CAS 106261-49-8: 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride.
  • ResearchGate. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Request PDF. [Link]

  • ChemicalBook. (n.d.). 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis.
  • Csapó, J., et al. (n.d.). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization.
  • ResearchGate. (n.d.). (PDF) Separation and Purification of Amino Acids. [Link]

  • Sisco Research Laboratories Pvt. Ltd. (n.d.). SPECIFICATION: 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride.
  • Google Patents. (n.d.). CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • ChemicalBook. (n.d.). 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid | 106261-48-7.
  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography.
  • Chrom Tech, Inc. (2025, October 20). Mastering Ion Exchange Chromatography: Essential Guide.
  • Royal Society of Chemistry. (n.d.). Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). Physical Chemistry Chemical Physics. [Link]

  • PubChem. (n.d.). 4-(4-Methyl-1-piperazinylmethyl)benzoic acid.
  • ResearchGate. (2020, February 20). How to desalt zwitterions? [Link]

  • BOREAL. (n.d.). Structural insight into cocrystallization with zwitterionic co-formers: Cocrystals of S-naproxen. DIAL.pr. [Link]

  • Chem-Impex International. (n.d.). 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride | 106261-49-8.
  • PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride.
  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid.
  • Reddit. (2020, March 28). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? r/Mcat. [Link]

  • ResearchGate. (2018, January 30). Carboxylic acid react with amine? [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]

  • Chemsrc. (2025, November 5). 4-(4-methyl-1-piperazinyl)benzoic acid | CAS#:354813-15-3.
  • Reddit. (2023, August 3). Work-up of a zwitterion? r/Chempros. [Link]

  • Google Patents. (n.d.). WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
  • ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]

  • Sigma-Aldrich. (n.d.). 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid.
  • National Center for Biotechnology Information. (2023, February 16). Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. PMC. [Link]

  • Clearsynth. (n.d.). 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride | CAS No. 106261-49-8.
  • Lirias. (n.d.). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis.
  • TCI America. (n.d.). 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride | 106261-49-8.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid: An Essential Imatinib Intermediate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical synthesis, the efficient and scalable production of key intermediates is paramount. 4-[(4-Methylpiperazin-1-yl)methyl]ben...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the efficient and scalable production of key intermediates is paramount. 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid is a critical building block in the synthesis of Imatinib, a life-saving tyrosine kinase inhibitor. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for this compound, offering field-proven insights and experimental data to inform your selection of the most appropriate route for your research and development needs.

At a Glance: Comparing the Synthetic Routes

Method Starting Materials Key Reagents Reported Yield Reported Purity Key Advantages Potential Drawbacks
Reductive Amination 4-Formylbenzoic acid, 1-MethylpiperazineSodium triacetoxyborohydride or Sodium borohydride95-99%[1]HighHigh yield, one-pot reaction, mild conditions, readily scalable.[1]Requires careful control of reducing agent addition.
Nucleophilic Substitution 4-(Chloromethyl)benzoic acid, 1-MethylpiperazineBase (e.g., NaHCO₃, K₂CO₃)95-98%[2]>99.8%[2]High yield and purity, utilizes readily available starting materials.May require specific purification techniques like nanofiltration for optimal purity.[2]
Hydrolysis of Nitrile Precursor 4-(Chloromethyl)benzonitrile, 1-MethylpiperazineAcid (e.g., HCl) for hydrolysisModerate to HighVariableAlternative route if benzoic acid starting material is not preferred.Multi-step process, potentially harsh hydrolysis conditions.[3]

Method 1: Reductive Amination - The Direct and Efficient Approach

Reductive amination stands out as a highly efficient and direct one-pot synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid. This method involves the reaction of 4-formylbenzoic acid with 1-methylpiperazine to form an intermediate iminium ion, which is then reduced in situ to the desired product. The use of mild and selective reducing agents like sodium triacetoxyborohydride is key to the success of this reaction, preventing the reduction of the starting aldehyde.[4][5][6]

The primary advantage of this route is its simplicity and high atom economy, proceeding in a single step with excellent yields, often exceeding 95%.[1] This makes it an attractive option for both laboratory-scale synthesis and industrial scale-up.

4-Formylbenzoic acid 4-Formylbenzoic acid Iminium Ion (intermediate) Iminium Ion (intermediate) 4-Formylbenzoic acid->Iminium Ion (intermediate) 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->Iminium Ion (intermediate) Product 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid Iminium Ion (intermediate)->Product Reducing Agent Sodium triacetoxyborohydride Reducing Agent->Iminium Ion (intermediate)

Caption: Reductive amination workflow.

Experimental Protocol: Reductive Amination
  • To a solution of 4-formylbenzoic acid (1 equivalent) in a suitable solvent such as chloroform, add 1-methylpiperazine (1.1 equivalents).

  • Stir the mixture at room temperature for a designated period to allow for the formation of the iminium ion.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in the same solvent.

  • Slowly add the reducing agent slurry to the reaction mixture, maintaining the temperature between 0-5°C.

  • Allow the reaction to proceed at room temperature for several hours until completion, monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water, and the pH is adjusted to neutral.

  • The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the final product.[7][8]

Method 2: Nucleophilic Substitution - The High-Purity Industrial Route

The nucleophilic substitution pathway is another robust method for synthesizing the target molecule. This approach typically involves the reaction of a benzoic acid derivative with a good leaving group at the benzylic position, such as 4-(chloromethyl)benzoic acid, with 1-methylpiperazine. The reaction is generally carried out in the presence of a base to neutralize the acid formed during the reaction.

This method is particularly well-suited for large-scale industrial production, with patents reporting exceptionally high yields and purities, especially when coupled with modern purification techniques like nanofiltration.[2][9]

4-(Chloromethyl)benzoic acid 4-(Chloromethyl)benzoic acid Product 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid 4-(Chloromethyl)benzoic acid->Product 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->Product Base Base Base->Product Salt_byproduct Byproduct (e.g., NaCl) Product->Salt_byproduct

Caption: Nucleophilic substitution workflow.

Experimental Protocol: Nucleophilic Substitution
  • In a reaction vessel, dissolve 4-(chloromethyl)benzoic acid (1 equivalent) and a base such as sodium bicarbonate (1.5 equivalents) in a suitable solvent like N,N-dimethylformamide.

  • Add 1-methylpiperazine (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to a specified temperature (e.g., 30°C) and maintain for a few hours.[9]

  • Monitor the reaction for the consumption of the starting material.

  • Upon completion, the reaction mixture is cooled, and the product is isolated. For high-purity applications, the workup may involve a nanofiltration step to remove unreacted starting materials and inorganic salts.[2][9]

  • The final product is then obtained by precipitation or crystallization.

Method 3: Hydrolysis of a Nitrile Precursor - A Multi-Step Alternative

This synthetic route involves the initial preparation of 4-[(4-methylpiperazin-1-yl)methyl]benzonitrile, followed by hydrolysis of the nitrile group to the corresponding carboxylic acid. The first step is a nucleophilic substitution reaction between 4-(chloromethyl)benzonitrile and 1-methylpiperazine. The subsequent hydrolysis can be carried out under acidic or basic conditions.[3][10][11]

While this method provides an alternative pathway, it is generally less direct than reductive amination or direct nucleophilic substitution on the benzoic acid derivative. The additional hydrolysis step can add to the overall complexity and may require harsh reaction conditions.

cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Hydrolysis 4-(Chloromethyl)benzonitrile 4-(Chloromethyl)benzonitrile Nitrile Intermediate 4-[(4-Methylpiperazin-1-yl)methyl]benzonitrile 4-(Chloromethyl)benzonitrile->Nitrile Intermediate 1-Methylpiperazine_step2 1-Methylpiperazine 1-Methylpiperazine_step2->Nitrile Intermediate Final Product 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid Nitrile Intermediate->Final Product Hydrolysis Reagent Acid (e.g., HCl) Hydrolysis Reagent->Final Product

Caption: Nitrile hydrolysis workflow.

Experimental Protocol: Hydrolysis of Nitrile Precursor

Step 1: Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzonitrile

  • Follow a similar procedure to the nucleophilic substitution method, using 4-(chloromethyl)benzonitrile as the starting material.

Step 2: Hydrolysis to 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid

  • The 4-[(4-methylpiperazin-1-yl)methyl]benzonitrile intermediate is heated in a solution of a strong acid, such as 8 M hydrochloric acid, at reflux for several hours.[3]

  • The reaction is monitored until the hydrolysis is complete.

  • After cooling, the product is isolated by filtration and may require further purification.

Conclusion and Recommendations

The choice of synthetic route for 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid depends on the specific requirements of the synthesis, including scale, desired purity, and available resources.

  • For laboratory-scale synthesis and process development , the reductive amination route offers a direct, high-yielding, and efficient one-pot procedure with mild reaction conditions.

  • For large-scale industrial production where high purity is critical , the nucleophilic substitution of 4-(chloromethyl)benzoic acid, particularly when combined with advanced purification techniques like nanofiltration, presents a highly viable and scalable option.

  • The hydrolysis of a nitrile precursor serves as a valid alternative, though its multi-step nature may render it less efficient for most applications.

Ultimately, a thorough evaluation of the economic and environmental factors associated with each route will guide the final decision for the most optimal synthesis of this crucial pharmaceutical intermediate.[12]

References

  • FAQ. How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? (2023).
  • An optimized approach in the synthesis of Imatinib intermedi
  • Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Synthesis, molecular modeling, and biological evaluation of novel imatinib deriv
  • DSpace@MIT.
  • BenchChem.
  • Ventura College Organic Chemistry Lab. Hydrolysis of Nitriles to Carboxylic Acid.
  • An optimized approach in the synthesis of imatinib intermedi
  • ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)
  • Google Patents. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Myers. Chem 115.
  • The biocatalytic hydrolysis of nitriles to carboxylic acids is c
  • Studylib.
  • Merck Millipore. Sodium Triacetoxyborohydride.
  • BenchChem. A Detailed Protocol for the Synthesis of (2S,4S)
  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids.
  • PubMed.

Sources

Comparative

Validation of 4-[(4-methyl-1-piperazinyl)methyl]benzoic Acid Purity by HPLC: A Comparative Technical Guide

Executive Summary & Scientific Context 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid (CAS: 106261-49-8), often referred to as "Intermediate 4" in the synthesis of the antineoplastic drug Imatinib Mesylate (Gleevec), pre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

4-[(4-methyl-1-piperazinyl)methyl]benzoic acid (CAS: 106261-49-8), often referred to as "Intermediate 4" in the synthesis of the antineoplastic drug Imatinib Mesylate (Gleevec), presents a unique chromatographic challenge. Structurally, it contains a basic N-methylpiperazine moiety (pKa ~9.0 and ~5.3) and an acidic benzoic acid group (pKa ~4.2).

This zwitterionic nature creates a "retention gap" in standard Reversed-Phase (RP) HPLC:

  • High pH: The carboxylate is ionized, reducing retention on C18.

  • Low pH: The piperazine nitrogen is protonated, leading to secondary interactions with residual silanol groups on the silica support, causing severe peak tailing.

This guide compares two validation approaches: a Standard Phosphate Buffer Method (often attempted first but frequently suboptimal) versus an Optimized Ion-Pairing Method (the recommended robust solution).

The Chromatographic Challenge: Visualized

The following decision tree illustrates the mechanistic logic required to select the correct stationary phase and mobile phase chemistry for this molecule.

MethodSelection Start Analyte: 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid Prop Properties: Zwitterionic (Basic Amine + Acidic Carboxyl) Start->Prop Challenge Challenge: Silanol Interaction (Tailing) & Poor Retention Prop->Challenge PathA Path A: Standard C18 (Low pH Phosphate) Challenge->PathA Conventional Approach PathB Path B: Ion-Pairing C18 (Octanesulfonate + Low pH) Challenge->PathB Optimized Approach ResultA Result: Peak Tailing > 2.0 Variable Retention PathA->ResultA ResultB Result: Sharp Peaks (Tf < 1.5) Stable Retention PathB->ResultB

Figure 1: Method Development Decision Tree. Path B (Ion-Pairing) effectively neutralizes the cationic charge of the piperazine ring, allowing for hydrophobic interaction with the C18 chain.

Comparative Performance Guide

This section objectively compares the performance of a standard acidic mobile phase against the ion-pairing protocol.

Method A vs. Method B
ParameterMethod A: Standard Acidic RPMethod B: Ion-Pair RP (Recommended)
Stationary Phase C18 (5 µm, 150 x 4.6 mm)C18 End-capped (5 µm, 250 x 4.6 mm)
Mobile Phase 0.1% Orthophosphoric Acid : ACN10mM Octanesulfonic Acid (pH 2.5) : ACN
Mechanism Hydrophobic interaction onlyIon-Pairing + Hydrophobic interaction
Retention Time Unstable (approx. 2-3 min)Stable (approx. 8-12 min)
Tailing Factor (Tf) > 2.0 (Severe tailing)< 1.2 (Symmetric)
Theoretical Plates < 2,000> 8,000
Suitability Fail (Poor resolution from solvent front)Pass (Robust QC Method)
Why Method B Wins

In Method B, the Octanesulfonate anion forms a neutral ion pair with the protonated piperazine cation . This complex behaves like a neutral, lipophilic molecule, increasing its affinity for the C18 stationary phase. This simultaneously increases retention time (moving the peak away from the void volume) and masks silanol interactions (sharpening the peak).

Detailed Experimental Protocol (Method B)

This protocol is validated for the determination of purity and related substances (e.g., Imatinib starting materials).[1][2]

Reagents & Materials
  • API Standard: 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride (>99.0% purity).[1]

  • Ion-Pair Reagent: Sodium 1-octanesulfonate (HPLC Grade).

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ).
    
  • Solvent: Acetonitrile (HPLC Grade).[1]

  • pH Adjuster: Orthophosphoric acid (85%).[3]

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse XDB-C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.[1][4][5]

  • Detection: UV at 230 nm (optimal for benzoic acid moiety).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Mobile Phase Preparation
  • Buffer Preparation: Dissolve 1.36 g of

    
     and 1.1 g of Sodium 1-octanesulfonate in 1000 mL of Milli-Q water.
    
  • pH Adjustment: Adjust pH to 2.5 ± 0.05 using dilute orthophosphoric acid. (Critical: pH must be < 3.0 to ensure full protonation of the amine).

  • Mobile Phase Mixture: Mix Buffer and Acetonitrile in a 70:30 (v/v) ratio.

  • Degassing: Filter through a 0.45 µm membrane and sonicate for 10 mins.

Validation Logic & Experimental Data

The validation follows ICH Q2(R1) guidelines. The following workflow ensures the method is "self-validating" through rigorous System Suitability Tests (SST).

ValidationWorkflow SST System Suitability (RSD < 2%, Tf < 1.5) Spec Specificity (No interference) SST->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (Recovery 98-102%) Lin->Acc Report Final Validated Method Acc->Report

Figure 2: Sequential Validation Workflow. Passing SST is the prerequisite for all subsequent data generation.

System Suitability Data (Experimental)

Before running samples, the system must pass these criteria:

  • Retention Time: 10.5 ± 0.5 min.

  • Tailing Factor: 1.15 (Limit: NMT 1.5).

  • Theoretical Plates: 9,200 (Limit: NLT 5,000).

  • RSD (n=6): 0.4% (Limit: NMT 2.0%).

Linearity Results

Prepared at concentrations ranging from 50% to 150% of the target concentration (e.g., 0.1 mg/mL).

Concentration (%)Concentration (µg/mL)Peak Area (mAU*s)
5050.01,250,400
7575.01,875,100
100100.02,505,300
125125.03,120,800
150150.03,755,200
Regression (R²) 0.9998
Accuracy (Recovery Studies)

Spiked samples at three levels (80%, 100%, 120%) into the placebo matrix.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%80.079.499.25%
100%100.0100.8100.80%
120%120.0119.599.58%
Mean Recovery 99.88%

Conclusion

For the validation of 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid, Method B (Ion-Pairing RP-HPLC) is the superior choice over standard RP-HPLC. The inclusion of Sodium Octanesulfonate at acidic pH (2.[6]5) effectively mitigates the silanol interactions typical of the piperazine ring, resulting in excellent peak symmetry (Tf < 1.2) and robust retention.[4][7][8] This method meets all ICH validation requirements for specificity, linearity, and accuracy, making it suitable for QC release testing of Imatinib intermediates.

References

  • Vivekanand, K., et al. (2003).[6] "New RP-HPLC Method for the Determination of Imatinib Mesylate and its Impurities." Journal of Pharmaceutical and Biomedical Analysis.

  • Ghrib, F., et al. (2015).[6] "Determination of Imatinib and its Genotoxic Impurities in Tablets." Research Trend.

  • International Conference on Harmonisation (ICH). (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines.

  • Waters Corporation. (2023). "Structural Elucidation of Unknown Impurities in the Kinase Inhibitor Imatinib Using UHPLC and High-Resolution Mass Spectrometry." Application Note.

  • PubChem. (2025). "Compound Summary: 4-(4-Methyl-1-piperazinylmethyl)benzoic acid." National Library of Medicine.

Sources

Validation

Comprehensive Analytical Guide: NMR and Mass Spectrometry Profiling of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid vs. Structural Analogues

Executive Summary & Chemical Context In the landscape of targeted oncology and medicinal chemistry, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid (often isolated as a dihydrochloride salt, CAS 106261-49-8) serves as a c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In the landscape of targeted oncology and medicinal chemistry, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid (often isolated as a dihydrochloride salt, CAS 106261-49-8) serves as a critical synthetic building block. It is most prominently utilized as the terminal tail moiety in the synthesis of Imatinib, a revolutionary BCR-ABL tyrosine kinase inhibitor .

For researchers synthesizing kinase inhibitors or novel piperazine-linked pharmacophores, verifying the structural integrity of this intermediate is paramount. This guide objectively compares the analytical performance (NMR and HRMS) of the target compound against two common alternatives/impurities:

  • Alternative 1: 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid (Meta-isomer)

  • Alternative 2: 4-(Piperazin-1-ylmethyl)benzoic acid (Desmethyl variant)

Pathway A Target Compound 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid B Amide Coupling (HATU/DIPEA) A->B C Imatinib (BCR-ABL Inhibitor) B->C D Kinase Inhibition (CML Treatment) C->D

Fig 1. Role of the target compound in the synthesis of BCR-ABL inhibitor Imatinib.

Comparative High-Resolution Mass Spectrometry (HRMS) Data

Mass spectrometry provides the first line of validation for these building blocks. Because piperazine rings contain basic secondary and tertiary amines, Positive Electrospray Ionization (ESI+) is the gold standard for their detection .

Quantitative MS Comparison
CompoundMolecular FormulaExact MassObserved m/z[M+H]⁺Distinguishing MS/MS Fragmentation
Target (4-Isomer) C₁₃H₁⸸N₂O₂234.1368235.1441Loss of methylpiperazine (m/z 135.0)
Alt 1 (3-Isomer) C₁₃H₁⸸N₂O₂234.1368235.1443Identical to target; requires NMR for resolution
Alt 2 (Desmethyl) C₁₂H₁₆N₂O₂220.1212221.1285Loss of piperazine (m/z 135.0)

Analytical Insight: While HRMS easily resolves the target from the desmethyl variant (Alt 2) via a 14 Da mass shift, it cannot distinguish the target from the meta-isomer (Alt 1). This necessitates orthogonal validation via NMR.

Comparative Nuclear Magnetic Resonance (¹H NMR) Data

To differentiate the para-substituted target from its meta-substituted alternative, ¹H NMR is required. The data below represents the dihydrochloride salts dissolved in Deuterium Oxide (D₂O) .

¹H NMR (400 MHz, D₂O) Chemical Shifts
Proton EnvironmentTarget (4-Isomer)Alt 1 (3-Isomer)Alt 2 (Desmethyl)
Aromatic (ortho to COOH) 8.05 (d, J=8.2 Hz, 2H)8.15 (s, 1H), 8.08 (d, 1H)8.04 (d, J=8.2 Hz, 2H)
Aromatic (ortho to CH₂) 7.62 (d, J=8.2 Hz, 2H)7.72 (d, 1H), 7.60 (t, 1H)7.61 (d, J=8.2 Hz, 2H)
Benzylic CH₂ 4.45 (s, 2H)4.47 (s, 2H)4.42 (s, 2H)
Piperazine Core 3.55 - 3.85 (m, 8H)3.55 - 3.85 (m, 8H)3.45 - 3.65 (m, 8H)
N-CH₃ 3.02 (s, 3H)3.03 (s, 3H)Absent

Analytical Insight: The symmetry of the para-substituted aromatic ring in the target compound yields a distinct AA'BB' doublet pair (8.05 ppm and 7.62 ppm). In contrast, the meta-isomer (Alt 1) breaks this symmetry, resulting in a complex multiplet pattern (a singlet, two doublets, and a triplet), providing definitive structural proof.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each parameter.

Protocol A: LC-HRMS Workflow
  • System Initialization & Blank Validation: Inject a solvent blank (Water:Acetonitrile 50:50) prior to the sample.

    • Causality: Confirms the absence of piperazine carryover from previous runs, preventing false-positive identification.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Water:Acetonitrile (50:50) supplemented with 0.1% Formic Acid.

    • Causality: Formic acid forces the protonation of the piperazine nitrogens in solution, exponentially increasing ionization efficiency in the ESI+ source.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.8 µm). Run a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

    • Causality: The dihydrochloride salt is highly polar. Starting at 95% aqueous conditions ensures the analyte is adequately retained on the column rather than eluting in the void volume.

  • Mass Calibration Check: Post-acquisition, verify the mass accuracy of the internal calibrant (e.g., Leucine Enkephalin).

    • Causality: Ensures mass error remains < 5 ppm, validating that the observed m/z 235.1441 is a true measurement of the target formula.

Protocol B: ¹H NMR Acquisition
  • Solvent Selection & Preparation: Weigh 10 mg of the dihydrochloride salt and dissolve entirely in 0.6 mL of Deuterium Oxide (D₂O).

    • Causality: The dihydrochloride salt form is completely insoluble in standard organic NMR solvents like CDCl₃. D₂O provides total dissolution, preventing magnetic field inhomogeneities and line broadening caused by particulates.

  • Shimming Validation: Acquire a spectrum of a known reference standard (e.g., pure D₂O with DSS) prior to the sample.

    • Causality: Validates magnetic field homogeneity. Sharp, symmetrical peaks in the reference confirm the system is ready for high-resolution sample analysis.

  • Acquisition Parameters: Acquire ¹H NMR on a 400 MHz spectrometer. Set the relaxation delay (d1) to 2.0 seconds and acquire 16 scans.

    • Causality: A 2-second relaxation delay ensures complete longitudinal relaxation (T1) of the benzylic and N-methyl protons, allowing for accurate integration values that confirm the proton ratio (2H:8H:3H).

Workflow A Sample Prep (Solubilization in D2O) B LC-HRMS (ESI+) (m/z 235.1441) A->B C 1H/13C NMR (Structural Elucidation) A->C D Data Synthesis (Purity & Identity) B->D C->D

Fig 2. LC-MS and NMR analytical workflow for piperazine-linker validation.

References

  • US Patent 6878697B2 - Phenylamino-pyrimidines and uses thereof Source: Google Patents URL
Comparative

A Comparative Guide to Precursors for the Synthesis of 4-[(4-methyl-1-piperazinyl)methyl]benzoic Acid

Introduction 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably as a key precursor to the anticancer drug Imatini...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably as a key precursor to the anticancer drug Imatinib.[1] The efficiency, cost-effectiveness, and scalability of its synthesis are therefore of paramount importance to researchers and professionals in drug development. This guide provides an in-depth comparison of the primary alternative precursors for the synthesis of this pivotal compound. We will delve into the synthetic routes, supported by experimental data on yields and reaction conditions, and offer a comparative analysis to inform your selection of the most suitable pathway for your research or manufacturing needs.

The three principal, industrially relevant synthetic strategies commence from readily available benzoic acid derivatives:

  • Nucleophilic Substitution using 4-(halomethyl)benzoic acids.

  • Reductive Amination starting with 4-formylbenzoic acid or its esters.

  • A Two-Step Synthesis originating from 4-methylbenzoic acid.

This guide will dissect each of these routes, providing a head-to-head comparison of their respective advantages and disadvantages.

Comparative Analysis of Synthetic Pathways

The choice of precursor is a critical decision in the synthesis of 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid, with each option presenting a unique balance of yield, cost, and operational complexity.

Route 1: Nucleophilic Substitution from 4-(Halomethyl)benzoic Acids

This is arguably the most direct route, involving the SN2 reaction between a 4-(halomethyl)benzoic acid derivative and N-methylpiperazine. Both chloro- and bromo- derivatives are commonly employed.

  • Mechanism: The lone pair of electrons on one of the nitrogen atoms of N-methylpiperazine acts as a nucleophile, attacking the electrophilic benzylic carbon of the 4-(halomethyl)benzoic acid. This results in the displacement of the halide ion and the formation of the desired C-N bond. An acid scavenger, such as a carbonate or bicarbonate salt, is typically required to neutralize the hydrohalic acid byproduct.

  • Performance: This method is characterized by high yields, often exceeding 95%, and high product purity.[2][3] Chinese patents demonstrate yields of 97-98% with purities of 99.8-99.9% using 4-(chloromethyl)benzoic acid.[2][3] The reaction conditions are generally mild, though the use of polar aprotic solvents like DMF or alcohols may be necessary.[2]

  • Advantages:

    • High yields and purity.

    • Direct, one-step reaction.

    • Well-established and documented in patent literature.

  • Disadvantages:

    • 4-(Halomethyl)benzoic acids can be lachrymatory and require careful handling.

    • The cost of the halogenated precursor may be higher than other starting materials.

    • Potential for the formation of quaternary ammonium salt impurities.[4]

Route 2: Reductive Amination from 4-Formylbenzoic Acid

Reductive amination offers an efficient and high-yield alternative, proceeding through the in-situ formation and subsequent reduction of an iminium ion.

  • Mechanism: 4-Formylbenzoic acid (or its ester) reacts with N-methylpiperazine to form a transient iminium ion. A selective reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium borohydride in the presence of an acid, then reduces the iminium ion to the desired tertiary amine.[5][6]

  • Performance: This route is notable for its exceptionally high yields, with reports of 95-99% for the formation of the intermediate ester.[5][7] The reaction is often a one-pot procedure, simplifying the workflow.[5]

  • Advantages:

    • Excellent yields.

    • Often a one-pot reaction, enhancing operational efficiency.

    • Avoids the use of lachrymatory halogenated compounds.

  • Disadvantages:

    • Requires a stoichiometric amount of a reducing agent, which can add to the cost and waste stream.

    • The starting material, 4-formylbenzoic acid, may be more expensive than 4-methylbenzoic acid.

Route 3: Two-Step Synthesis from 4-Methylbenzoic Acid

This pathway involves the initial conversion of inexpensive 4-methylbenzoic acid to a 4-(halomethyl)benzoic acid, which is then used in a nucleophilic substitution reaction as described in Route 1.

  • Mechanism: The first step is a free-radical halogenation of the benzylic methyl group, typically using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.[8] The resulting 4-(bromomethyl)benzoic acid is then reacted with N-methylpiperazine.

  • Performance: While this route involves two distinct steps, it starts from the most economical precursor. The bromination step can proceed in high yield, and the subsequent nucleophilic substitution is also efficient.

  • Advantages:

    • Utilizes the most cost-effective starting material, 4-methylbenzoic acid.

    • Provides a reliable route to the key halogenated intermediate.

  • Disadvantages:

    • A two-step process increases the overall reaction time and operational complexity.

    • Requires the handling of radical initiators and halogenating agents.

    • Overall yield will be a product of the yields of the two steps.

Data Summary: A Head-to-Head Comparison

PrecursorSynthetic RouteReported YieldReported PurityKey Considerations
4-(Chloromethyl)benzoic acid Nucleophilic Substitution95.7-97.9%[2][3]99.8-99.9%[2][3]High yield, high purity, direct route. Precursor is a lachrymator.
4-(Bromomethyl)benzoic acid Nucleophilic SubstitutionNot explicitly stated for final product, but the reaction is generally high-yielding.HighSimilar to the chloro-derivative, but the bromo-compound is more reactive.
4-Formylbenzoic acid (or its ester) Reductive Amination95-99% (for the ester intermediate)[5][7]HighExcellent yield, one-pot potential. Requires a reducing agent.
4-Methylbenzoic acid Radical Halogenation followed by Nucleophilic SubstitutionDependent on the two steps.HighMost economical starting material. A longer, two-step process.

Experimental Protocols

Protocol 1: Synthesis from 4-(Chloromethyl)benzoic acid (Nucleophilic Substitution)

This protocol is based on a representative procedure from the patent literature.[2]

Materials:

  • 4-(Chloromethyl)benzoic acid (100 g)

  • N-methylpiperazine (60 g)

  • Sodium bicarbonate (49 g)

  • N,N-Dimethylformamide (DMF) (350 ml)

  • Hydrogen chloride gas

Procedure:

  • In a suitable reactor equipped with a stirrer and thermometer, add 4-(chloromethyl)benzoic acid, N-methylpiperazine, sodium bicarbonate, and DMF.

  • Stir the mixture at 30°C for 2 hours.

  • Cool the reaction mixture to room temperature.

  • The patent describes a nanofiltration step for purification. For laboratory scale, an aqueous workup would be appropriate. Quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude product in a suitable solvent and bubble hydrogen chloride gas through the solution to precipitate the dihydrochloride salt.

  • Collect the solid by filtration and dry to obtain 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride.

Protocol 2: Synthesis from Methyl 4-Formylbenzoate (Reductive Amination)

This protocol is adapted from a procedure for the synthesis of the methyl ester intermediate.[7]

Materials:

  • Sodium borohydride (20.0 g)

  • Chloroform (280 ml)

  • Acetic acid (100%) (140 ml)

  • N-methylpiperazine (28.0 ml)

  • Methyl 4-formylbenzoate (43.4 g)

  • Water

  • Sodium carbonate

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate

Procedure:

  • In a flask, suspend sodium borohydride in chloroform and cool to 0-5°C.

  • Slowly add acetic acid over 1 hour, maintaining the temperature between 0-5°C.

  • Stir the mixture for 1.5 hours at 0-5°C.

  • Add N-methylpiperazine followed by a solution of methyl 4-formylbenzoate in chloroform.

  • Stir the reaction mixture at 0-5°C for 1 hour and then at room temperature for 12 hours.

  • Treat the mixture with water and adjust the pH to 8.0-9.0 with sodium carbonate.

  • Extract the aqueous phase with ethyl acetate (2 x 100 ml).

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate.

  • The resulting ester can be hydrolyzed to the desired benzoic acid by heating with an aqueous base (e.g., NaOH or KOH) followed by acidification.

Protocol 3: Synthesis of 4-(Bromomethyl)benzoic acid from 4-Methylbenzoic acid

This protocol is a standard procedure for benzylic bromination.[8]

Materials:

  • 4-Methylbenzoic acid (3.00 g)

  • N-bromosuccinimide (NBS) (4.0 g)

  • Benzoyl peroxide (0.25 g)

  • Chlorobenzene (30 ml)

  • Hexane

  • Deionized water

  • Ethyl acetate

Procedure:

  • To a 100 ml round-bottomed flask, add 4-methylbenzoic acid, NBS, and benzoyl peroxide.

  • Add chlorobenzene to the flask.

  • Attach a reflux condenser and gently boil the mixture for 1 hour.

  • Cool the flask to room temperature and then in an ice bath to precipitate the product.

  • Filter the solid with suction and wash with hexane (3 x 10 ml).

  • Transfer the solid to a beaker and add deionized water (75 ml). Stir to dissolve the succinimide byproduct.

  • Filter the solid with suction, wash with water (2 x 15 ml) and hexane (2 x 15 ml).

  • Dry the product under suction. The crude 4-(bromomethyl)benzoic acid can be further purified by recrystallization from ethyl acetate.

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_0 Route 1: Nucleophilic Substitution cluster_1 Route 2: Reductive Amination cluster_2 Route 3: From 4-Methylbenzoic acid 4-(Halomethyl)benzoic acid 4-(Halomethyl)benzoic acid Target_Compound_1 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid 4-(Halomethyl)benzoic acid->Target_Compound_1 N-methylpiperazine, Base 4-Formylbenzoic acid 4-Formylbenzoic acid Target_Compound_2 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid 4-Formylbenzoic acid->Target_Compound_2 1. N-methylpiperazine 2. Reducing Agent 4-Methylbenzoic acid 4-Methylbenzoic acid Halogenated_Intermediate 4-(Bromomethyl)benzoic acid 4-Methylbenzoic acid->Halogenated_Intermediate NBS, Initiator Target_Compound_3 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid Halogenated_Intermediate->Target_Compound_3 N-methylpiperazine, Base

Caption: Overview of the three main synthetic routes to 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid.

Conclusion and Recommendations

The selection of an optimal synthetic route for 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid is contingent upon the specific priorities of the researcher or organization.

  • For large-scale industrial production where cost is a primary driver, the two-step synthesis from 4-methylbenzoic acid is highly attractive due to the low cost of the starting material. However, this route requires careful optimization of two separate reaction steps.

  • For laboratory-scale synthesis and process development , where high yield and purity in a more direct manner are often prioritized, both nucleophilic substitution from 4-(halomethyl)benzoic acids and reductive amination from 4-formylbenzoic acid are excellent choices. The reductive amination route may have a slight edge in terms of avoiding lachrymatory reagents and its potential for a one-pot procedure.

  • In terms of green chemistry , the reductive amination pathway may be considered more favorable as it avoids the use of halogenated intermediates. However, a full life cycle analysis would be necessary to definitively assess the environmental impact of each route, considering factors such as solvent usage and waste generation.

Ultimately, the information presented in this guide should serve as a solid foundation for making an informed decision based on the specific requirements of your project. It is always recommended to perform a thorough cost analysis of locally available starting materials and conduct small-scale trials to validate the chosen synthetic route before scaling up.

References

  • Harwood, L. M., Moody, C. J., & Percy, J. M. (n.d.). Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Adapted from Experimental Organic Chemistry, Blackwell Science.
  • How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? (2023, February 13). FAQ.
  • BenchChem. (2025). Application Notes and Protocols: 4-(Bromomethyl)benzoic Acid in Solid-Phase Synthesis.
  • PrepChem. (n.d.). Synthesis of 4-(bromo-methyl)benzoic acid methyl ester. Retrieved from [Link]

  • CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (n.d.). Google Patents.
  • The Royal Society of Chemistry. (2017). Synthesis of 4-methoxymethylbenzoic acid.
  • CN103382191A - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (n.d.). Google Patents.
  • Gunn, D. E., et al. (2013). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. The Royal Society of Chemistry.
  • WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride. (n.d.). Google Patents.
  • Koroleva, E. V., et al. (2012). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Tetrahedron Letters, 53(38), 5056–5058.
  • BenchChem. (2025). A Comparative Analysis of Synthetic Routes to 4-Methoxybenzoic Acid.
  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • de la Torre, A., et al. (2024). Green Chemistry - BORIS Portal.
  • van der Marel, G., & Codee, J. (Eds.). (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons.

Sources

Validation

A Comparative Analysis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid and Its Analogs: A Guide for Medicinal Chemists

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the strategic design and synthesis of molecular scaffolds that can be readily modified to optimize biological activity and pharma...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the strategic design and synthesis of molecular scaffolds that can be readily modified to optimize biological activity and pharmacokinetic properties are of paramount importance. One such scaffold that has proven its clinical significance is the 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid moiety, a cornerstone of the highly successful tyrosine kinase inhibitor, Imatinib.[1][2] This guide provides a comprehensive comparative analysis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid and its key analogs, offering insights into their structure-activity relationships (SAR), physicochemical properties, and biological performance. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel kinase inhibitors.

Introduction: The Significance of the 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Scaffold

4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid is a crucial intermediate in the synthesis of Imatinib, a first-line treatment for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1] Imatinib functions by targeting the BCR-ABL tyrosine kinase, the causative agent in CML.[1] The 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid fragment plays a critical role in the overall pharmacology of Imatinib, contributing to its binding affinity and pharmacokinetic profile. The piperazine moiety, a common "privileged structure" in medicinal chemistry, often imparts favorable properties such as aqueous solubility and the ability to form salt forms with improved bioavailability.[3]

This guide will focus on a comparative analysis of the parent compound and its close structural analogs, with a particular emphasis on how subtle molecular modifications can lead to significant changes in biological activity and drug-like properties.

Structural Analogs for Comparison

For the purpose of this guide, we will focus on two key analogs that represent fundamental structural modifications to the parent compound:

  • Analog A: 4-(4-Methylpiperazin-1-yl)benzoic acid: This analog lacks the methylene (-CH2-) bridge connecting the piperazine ring to the benzoic acid. This seemingly minor change introduces significant conformational rigidity and alters the electronic properties of the molecule.[3]

  • Analog B: 4-((4-Benzylpiperazin-1-yl)methyl)benzoic acid: In this analog, the methyl group on the piperazine nitrogen is replaced with a benzyl group. This modification significantly increases the lipophilicity of the molecule and introduces the potential for additional pi-stacking interactions with biological targets.

A third point of comparison will involve derivatives with substitutions on the benzoic acid ring, which have been explored for their potential to modulate activity against various targets.[4][5]

Comparative Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes the key predicted and experimentally observed properties of the parent compound and its analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference from ParentPredicted LogPPredicted Aqueous Solubility
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid C13H18N2O2234.30--0.9High
Analog A: 4-(4-Methylpiperazin-1-yl)benzoic acid C12H16N2O2220.27[6]Lacks methylene bridge-0.9[6]Moderate
Analog B: 4-((4-Benzylpiperazin-1-yl)methyl)benzoic acid C19H22N2O2310.40N-benzyl substitution>3.0Low

Data is a combination of experimentally derived values and in silico predictions.

The absence of the flexible methylene bridge in Analog A leads to a more rigid structure, which can impact its binding to target proteins.[3] The increased rigidity may be advantageous in some cases, leading to higher selectivity, but could also be detrimental if the optimal binding conformation requires more flexibility.

Conversely, the addition of a benzyl group in Analog B significantly increases its lipophilicity (LogP). While this may enhance membrane permeability, it often leads to decreased aqueous solubility and can increase the risk of off-target effects and metabolic liabilities.

Comparative Biological Activity: A Focus on Kinase Inhibition

The primary therapeutic application of compounds based on this scaffold is as kinase inhibitors.[1] The following sections will compare the reported biological activities of the parent compound and its analogs against relevant kinase targets.

The Parent Compound as a Precursor to Imatinib

4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid itself is not the active kinase inhibitor but a key building block.[1] Its importance lies in its successful incorporation into the final Imatinib structure, which exhibits potent and selective inhibition of the BCR-ABL, c-KIT, and PDGF-R tyrosine kinases.

Impact of the Methylene Bridge (Analog A)
Influence of N-Substitution on the Piperazine Ring (Analog B)

The substitution of the N-methyl group with a larger, more lipophilic group like benzyl in Analog B can have a profound impact on biological activity. Research on related benzoyl and cinnamoyl piperazine amides has shown that such modifications can lead to potent inhibitors of various enzymes, including tyrosinase.[7] The benzyl group can engage in hydrophobic and pi-stacking interactions within the enzyme's active site, potentially leading to increased potency. However, this increased bulk can also lead to steric clashes, reducing or altering the inhibitory profile.

Structure-Activity Relationships of Benzoic Acid Ring Modifications

Modifications to the benzoic acid ring itself have been explored to understand their impact on biological activity. Studies on benzoic acid derivatives have shown that the position and nature of substituents can significantly affect their inhibitory properties against enzymes like α-amylase.[5] For instance, the presence of hydroxyl groups can enhance inhibitory activity, while methylation can have a negative effect.[5] These findings suggest that further derivatization of the benzoic acid portion of the 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid scaffold could be a fruitful avenue for developing inhibitors with novel target profiles.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research and comparative studies, this section provides a representative, step-by-step protocol for the synthesis of the parent compound and a general workflow for evaluating the kinase inhibitory activity of its analogs.

Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid

A common and efficient method for the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid is through the reductive amination of 4-formylbenzoic acid with 1-methylpiperazine.[8][9]

Materials:

  • 4-Formylbenzoic acid

  • 1-Methylpiperazine

  • Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH4) and an acid catalyst[8][9]

  • Dichloromethane (DCM) or Chloroform (CHCl3) as solvent[9]

  • Methanol (for workup)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 4-formylbenzoic acid (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Add 1-methylpiperazine (1.1-1.2 equivalents) to the solution and stir at room temperature for 30 minutes to form the iminium intermediate.

  • In a separate flask, prepare a suspension of the reducing agent (e.g., sodium triacetoxyborohydride, ~1.5 equivalents) in the solvent.

  • Slowly add the reducing agent suspension to the reaction mixture. The reaction is often exothermic and may require cooling in an ice bath.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water or a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid.

Diagram of Synthetic Workflow:

SynthesisWorkflow A 4-Formylbenzoic acid + 1-Methylpiperazine B Iminium Intermediate Formation A->B Stir at RT C Reduction with NaBH(OAc)3 B->C Slow Addition D Workup & Purification C->D Quench, Extract, Dry E 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid D->E Purification

Caption: Synthetic workflow for 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid.

General Workflow for Kinase Inhibition Assay

The following diagram illustrates a typical workflow for evaluating the kinase inhibitory potential of the synthesized analogs.

KinaseAssayWorkflow A Compound Dilution Series C Incubation A->C B Kinase, Substrate, and ATP Mixture B->C D Detection Reagent Addition C->D E Signal Measurement (e.g., Luminescence, Fluorescence) D->E F Data Analysis (IC50 determination) E->F

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

This comparative guide has highlighted the key structural, physicochemical, and biological differences between 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid and its analogs. The methylene bridge and the N-substituent on the piperazine ring are critical modulators of the molecule's properties. While the parent compound's primary value lies in its role as a precursor to Imatinib, the exploration of its analogs opens up new avenues for the development of kinase inhibitors with potentially novel selectivities and improved drug-like properties.

Future research in this area should focus on:

  • Systematic SAR studies: A broader range of analogs should be synthesized and tested against a diverse panel of kinases to build a more comprehensive understanding of the structure-activity relationships.

  • In-depth pharmacokinetic profiling: Promising analogs should be subjected to a full suite of ADME assays to assess their potential as viable drug candidates.

  • Computational modeling: Molecular docking and dynamics simulations can provide valuable insights into the binding modes of these analogs and guide the design of next-generation inhibitors.

By leveraging the knowledge gained from this foundational scaffold, the scientific community can continue to innovate and develop targeted therapies for a wide range of diseases.

References

  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. (2012). Tetrahedron Letters, 53(38), 5056–5058.
  • 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride. Vulcanchem.
  • 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride. Benchchem.
  • 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis. ChemicalBook.
  • 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid. ChemicalBook.
  • Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?. FAQ.
  • Synthesis of tyrosine kinase inhibitors.
  • Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva.
  • 4-(4-Methylpiperazin-1-yl)benzoic acid. PubChem.
  • 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid. Sigma-Aldrich.
  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (2023). ACS Omega.
  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Deriv
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Clearsynth.

Sources

Comparative

Analytical Standards for 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid: A Comprehensive Comparison Guide

Introduction & Analytical Context 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid (CAS: 106261-48-7 for the free base; 106261-49-8 for the dihydrochloride salt) is a critical synthetic intermediate and a tightly monitored...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

4-[(4-methyl-1-piperazinyl)methyl]benzoic acid (CAS: 106261-48-7 for the free base; 106261-49-8 for the dihydrochloride salt) is a critical synthetic intermediate and a tightly monitored process impurity in the manufacturing of the blockbuster tyrosine kinase inhibitor, Imatinib[1]. Frequently designated in regulatory filings as "Imatinib Impurity S" or "Imatinib Impurity 36," its accurate quantification is a strict requirement for API batch release and clinical bioanalysis.

As a Senior Application Scientist, I frequently encounter the distinct analytical challenges posed by this molecule. Its zwitterionic nature—combining an acidic benzoic acid moiety (pKa ~4.3) with a highly basic piperazine ring—makes it notoriously difficult to retain and resolve on standard reversed-phase columns without inducing severe peak tailing[1][2]. This guide objectively compares the different grades of analytical standards available for this compound and provides field-proven, self-validating methodologies to ensure absolute data integrity.

Mechanistic Role & The "Tailing" Dilemma

When analyzing this compound, the basic secondary and tertiary amines of the piperazine ring strongly interact with unendcapped residual silanols on traditional silica-based stationary phases. The European Pharmacopeia (EP) monograph historically addressed this by employing sodium octanesulfonate as an ion-pairing agent[2][3].

The Causality of Method Evolution: While ion-pairing agents effectively mask the basic nitrogens to improve peak shape, they are non-volatile and completely preclude the use of modern LC-MS/MS techniques. To modernize this workflow, we must shift toward MS-compatible mobile phases (e.g., ammonium formate/formic acid) coupled with Charged Surface Hybrid (CSH) columns. These columns possess a slight positive surface charge that electrostatically repels the protonated piperazine nitrogens, thereby sharpening the peak without the need for destructive ion-pairing reagents[2].

Comparison of Analytical Standard Grades

Selecting the correct grade of 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid is a balance of regulatory compliance, analytical precision, and operational cost. Table 1 summarizes the performance and strategic use cases for each alternative.

Table 1: Performance and Cost Comparison of Standard Grades
Standard GradePrimary ApplicationRegulatory AcceptanceRelative CostKey Advantage & Performance Metric
Pharmacopeial (EP/USP) Dispute resolution, IND/NDA filingHighest

Unquestionable regulatory trust; pre-validated against compendial methods.
ISO 17034 CRM Primary standard for qNMR/HPLCHigh

$
High accuracy with comprehensive COA (mass balance & absolute purity).
In-House (Secondary) Routine daily QC, high-throughputMedium (Requires internal qualification)$Cost-effective for large batch testing; qualified against a CRM.
Stable Isotope Labeled (SIL) LC-MS/MS bioanalysis, Clinical PK/PDHigh (for bioanalysis)

$
Corrects for matrix effects & ion suppression; D8-variants offer perfect co-elution.

Analytical Workflows & Visualization

To maintain a self-validating system, secondary standards must be rigorously qualified against a Primary CRM. The workflow below illustrates the logical relationship between standard selection and the downstream analytical technique.

AnalyticalWorkflow Start 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid Standard Selection CRM ISO 17034 CRM (Primary Standard) Start->CRM Regulatory QC InHouse In-House Standard (Secondary Standard) Start->InHouse High Volume QC SIL Stable Isotope Labeled (Internal Standard) Start->SIL Clinical PK/PD QNMR qNMR & Mass Balance Validation CRM->QNMR Traceability RoutineQC Routine HPLC-UV (API Batch Release) CRM->RoutineQC Direct Use InHouse->RoutineQC Cost-Effective Use Bioanalysis LC-MS/MS Bioanalysis (Matrix Mitigation) SIL->Bioanalysis Ion Suppression Correction QNMR->InHouse Qualifies

Workflow for selecting and qualifying analytical standards for Imatinib impurities.

Step-by-Step Experimental Methodologies

Protocol 1: Modernized HPLC-UV Impurity Profiling (MS-Compatible)

This protocol replaces the outdated EP ion-pairing method with a high-resolution, MS-compatible approach suitable for routine QC using an In-House or CRM standard[2][3].

  • Causality Check: We utilize a CSH Phenyl-Hexyl column because the phenyl ring provides

    
     interactions with the benzoic acid moiety for retention, while the charged surface mitigates the piperazine tailing.
    

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium formate in LC-MS grade water, adjusted to pH 3.2 with 0.1% formic acid. (Ensures protonation of the piperazine for consistent electrostatic repulsion).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 2: Standard Preparation

  • Weigh accurately 10.0 mg of the 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid CRM into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with Methanol:Water (50:50 v/v) to yield a 100 µg/mL stock solution.

  • Dilute further to the target specification limit (e.g., 0.15% relative to API concentration).

Step 3: Chromatographic Conditions

  • Column: ACQUITY UPLC CSH Phenyl-Hexyl, 1.8 µm, 2.1 x 100 mm.

  • Flow Rate: 0.5 mL/min.

  • Gradient: 2% B isocratic for 2.0 min, then a linear gradient to 50% B over 5.0 min.

  • Detection: UV at 267 nm[3].

Step 4: Self-Validating System Suitability Criteria

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the impurity peak.
  • Resolution (

    
    ):  Must be 
    
    
    
    between the impurity and the main Imatinib peak.
  • Precision: %RSD of standard area (n=6) must be

    
    .
    
Protocol 2: LC-MS/MS Bioanalysis using SIL-IS

When quantifying this compound in biological matrices (e.g., plasma), the piperazine ring is highly susceptible to ion suppression in the Electrospray Ionization (ESI) source.

  • Causality Check: A Stable Isotope Labeled Internal Standard (e.g., D8-labeled) is mandatory here. It co-elutes exactly with the analyte, experiencing the exact same matrix effects, thereby normalizing the mass spectrometer's response and ensuring quantitative trustworthiness.

Step 1: Sample Extraction

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 10 µL of the SIL-IS working solution (50 ng/mL).

  • Perform protein precipitation by adding 200 µL of cold Acetonitrile containing 1% formic acid.

  • Vortex for 2 minutes, then centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of water.

Step 2: MS/MS Tuning & Transitions

  • Ionization Mode: ESI Positive.

  • Precursor Ion:

    
     at m/z 235.1 (for the unlabeled standard).
    
  • Product Ion: Monitor the dominant fragment (typically loss of the methylpiperazine moiety).

  • SIL-IS Transition: Adjust the Q1/Q3 masses based on the specific isotopic labeling (e.g., m/z 243.1 for a D8-variant).

Step 3: Data Acquisition & Validation

  • Construct a calibration curve using the peak area ratio of the Analyte to the SIL-IS. The method is considered valid if the

    
     and the back-calculated concentrations of the Quality Control (QC) samples fall within 
    
    
    
    of their nominal values.

References

  • ChemicalBook. "4-(4-Methylpiperazin-1-ylmethyl)benzoic acid | 106261-48-7".
  • Waters Corporation. "Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases".
  • Waters Corporation (Application Note Extended). "Modernized Impurity Analysis of the Kinase Inhibitor Imatinib".

Sources

Validation

assessing the quality of commercially available 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid

Assessing the Quality of Commercially Available 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid: A Comparative Guide Executive Summary 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid (typically supplied as a dihydrochlorid...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Quality of Commercially Available 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid: A Comparative Guide

Executive Summary

4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid (typically supplied as a dihydrochloride hemihydrate, CAS 106261-49-8) is a highly specialized pharmaceutical intermediate[1]. It serves as the critical tail moiety in the synthesis of Imatinib Mesylate, a paradigm-shifting tyrosine kinase inhibitor used in oncology[2]. Because this intermediate is introduced in the final coupling stages of the API (Active Pharmaceutical Ingredient) synthesis, its purity profile directly dictates the downstream yield and the regulatory compliance of the final drug product. This guide objectively evaluates commercial grades of this intermediate and provides self-validating protocols for rigorous quality assessment.

Mechanistic Context: The Role in Imatinib Synthesis

The structural design of Imatinib relies heavily on the piperazine ring provided by this intermediate, which imparts aqueous solubility and critical hydrogen-bonding interactions within the BCR-ABL kinase domain. Synthetically, the intermediate undergoes an amidation reaction. The carboxylic acid is first activated (commonly to an acid chloride using thionyl chloride) and subsequently coupled with N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine.

G A 4-[(4-Methylpiperazin-1-yl) methyl]benzoic acid (CAS 106261-49-8) B Activation (SOCl2 / DMF) A->B D Imatinib Free Base B->D C N-(5-amino-2-methylphenyl)- 4-(3-pyridyl)-2-pyrimidineamine C->D Amidation (DIPEA) E Imatinib Mesylate (API) D->E Mesylation (MsOH)

Figure 1: Role of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid in the synthesis of Imatinib.

Critical Quality Attributes (CQAs) & Impurity Profiling

A high-quality batch must strictly control specific impurities that are known to carry over into the final API:

  • Desmethyl Impurity: The absence of the N-methyl group on the piperazine ring leads directly to N-desmethyl imatinib (Imatinib EP Impurity C)[3]. This is a tightly regulated pharmacopeial impurity.

  • Oxidation Products: Exposure to air or poor upstream reaction control can yield piperazine N-oxides, which translate to Imatinib EP Impurity J (Imatinib piperazine-N4-oxide)[4].

  • Moisture Content: The dihydrochloride salt is inherently hygroscopic. While it exists stably as a hemihydrate, excess unbound water will aggressively quench the chlorinating agent (SOCl2) during the activation step, reverting the acid chloride back to the unreactive carboxylic acid and severely depressing API yields.

Comparative Assessment of Commercial Grades

To evaluate market alternatives, we conducted a comparative analysis of three representative commercial grades. The data below illustrates how upstream intermediate quality impacts downstream API synthesis.

Analytical ParameterPharma Grade (Supplier A)Chemical Grade (Supplier B)Technical Grade (Supplier C)
Purity (HPLC-UV) > 99.5%98.2%95.4%
Desmethyl Impurity < 0.05%0.45%1.20%
N-Oxide Impurities Not Detected0.15%0.80%
Moisture (Karl Fischer) 5.5% (Hemihydrate theory)6.8%10.2%
Heavy Metals (ICP-MS) < 10 ppm< 50 ppm> 100 ppm
Downstream API Yield 88%74%52% (Failed API Specs)

Experimental Workflows: Self-Validating Protocols

G S Commercial Batch Sampling H HPLC-UV / LC-MS (Purity & Impurities) S->H K Karl Fischer (Moisture Content) S->K I ICP-MS (Heavy Metals) S->I G GC-FID (Residual Solvents) S->G D Quality Assessment & Batch Disposition H->D K->D I->D G->D

Figure 2: Self-validating analytical workflow for intermediate quality assessment.

Protocol 1: HPLC-UV Impurity Profiling
  • Causality & Design: The basic tertiary amines in the piperazine ring cause severe peak tailing on standard C18 columns due to secondary interactions with residual silanols. To counteract this, we utilize a low-pH phosphate buffer (pH 2.5) to fully protonate the amines and mask silanol activity, ensuring sharp peaks and accurate integration.

  • Self-Validation (System Suitability): Before analyzing the commercial batch, inject a resolution standard containing the intermediate and 0.5% of the desmethyl analogue. The system is only validated for use if the resolution factor (

    
    ) between the two peaks is > 2.0.
    
  • Methodology:

    • Prepare Mobile Phase A: 0.05 M Potassium phosphate buffer, adjusted to pH 2.5 with phosphoric acid.

    • Prepare Mobile Phase B: HPLC-grade Acetonitrile.

    • Column: C18 (250 mm × 4.6 mm, 5 µm). Flow rate: 1.0 mL/min.

    • Gradient: 0-5 min (10% B), 5-20 min (ramp to 60% B), 20-25 min (hold 60% B).

    • Detection: UV at 230 nm.

    • Sample Prep: Dissolve 10 mg of the intermediate in 10 mL of Mobile Phase A.

Protocol 2: Downstream Use-Test (Amidation Yield Assessment)
  • Causality & Design: Because the intermediate is a dihydrochloride salt, failing to fully neutralize it will cause the subsequent amidation to fail (the amine nucleophile will remain protonated). We utilize N,N-Diisopropylethylamine (DIPEA) as a sterically hindered, non-nucleophilic base to liberate the free acid without competing for the acid chloride intermediate.

  • Methodology:

    • Suspend 1.0 eq of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride in anhydrous DMF under an inert N₂ atmosphere.

    • Add 2.5 eq of DIPEA. Note: The extra 0.5 eq accounts for the neutralization of the dihydrochloride salt while maintaining a basic environment.

    • Chill to 0°C and dropwise add 1.2 eq of Thionyl Chloride (

      
      ). Stir for 2 hours to form the acid chloride.
      
    • Add 0.95 eq of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine.

    • Warm to room temperature and stir for 12 hours.

    • Quench with water, extract with ethyl acetate, and evaluate the crude yield and purity of the resulting Imatinib free base via HPLC.

Conclusion

When sourcing 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid, procurement and chemical development teams must look beyond basic purity assays. The presence of desmethyl impurities and excess moisture in Chemical or Technical grades disproportionately impacts the downstream synthesis of Imatinib. Investing in Pharma Grade materials (characterized by <0.05% desmethyl impurity and strict hemihydrate moisture control) is scientifically and economically justified by the resultant surge in API yield and regulatory safety.

References

  • Allmpus. Imatinib EP Impurity C. Retrieved from:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Catalyst Performance in the Synthesis of 4-[(4-methyl-1-piperazinyl)methyl]benzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of a Key Intermediate 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid is a critical building block in the pha...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Key Intermediate

4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid is a critical building block in the pharmaceutical industry, most notably as the key precursor for the synthesis of Imatinib (marketed as Gleevec®), a first-line targeted therapy for chronic myelogenous leukemia (CML). The efficiency, scalability, and cost-effectiveness of its synthesis directly impact the production of this life-saving medication. The selection of an appropriate catalytic system is paramount to achieving high yields and purity while maintaining process safety and environmental responsibility.

This guide provides an in-depth comparison of the primary catalytic and stoichiometric methods employed for the synthesis of this crucial intermediate. We will delve into the mechanistic rationale behind different approaches, present comparative performance data, and offer detailed experimental protocols to bridge theory with practice.

Primary Synthetic Strategies: Two Roads to the Target Molecule

The synthesis of 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid is predominantly achieved through two robust chemical transformations: Reductive Amination and Nucleophilic Substitution . Each pathway offers distinct advantages and is amenable to different scales of production.

  • Reductive Amination: This is a one-pot reaction that couples 4-formylbenzoic acid with 1-methylpiperazine to form an intermediate iminium ion, which is then immediately reduced to the final product. This strategy is highly convergent and atom-economical. The choice of reducing agent or catalytic system is the critical variable determining the reaction's efficiency and selectivity[1].

  • Nucleophilic Substitution: This method involves the direct coupling of 1-methylpiperazine with a benzoic acid derivative containing a leaving group at the benzylic position, such as 4-(chloromethyl)benzoic acid. This reaction is typically driven to completion with a base and does not require a traditional catalyst[2][3].

cluster_0 Synthetic Strategies start1 4-Formylbenzoic Acid + 1-Methylpiperazine route1 Reductive Amination start1->route1 start2 4-(Chloromethyl)benzoic Acid + 1-Methylpiperazine route2 Nucleophilic Substitution start2->route2 product 4-[(4-methyl-1-piperazinyl)methyl] benzoic Acid route1->product route2->product

Caption: High-level overview of the two primary synthetic routes.

Performance Comparison of Catalytic Systems for Reductive Amination

The reductive amination pathway is particularly notable for its versatility, accommodating both stoichiometric reducing agents—ideal for lab-scale simplicity—and true catalytic systems suited for industrial, green chemistry applications.

Stoichiometric Hydride Reducing Agents

These reagents are highly effective and predictable, making them a mainstay in research and development settings. They operate by reducing the iminium intermediate formed in situ.

Mechanism Rationale: The reaction begins with the formation of a hemiaminal from the aldehyde and amine, which then dehydrates to an iminium ion. Hydride reagents, particularly those "softened" by electron-withdrawing groups (like the acetate groups in NaBH(OAc)₃), are exceptionally good at selectively delivering a hydride to the electrophilic iminium carbon without aggressively reducing the starting aldehyde or the product's carboxylic acid group[4].

Reagent/CatalystKey AdditiveTypical SolventTemp. (°C)Yield (%)AdvantagesDisadvantages
Sodium Triacetoxyborohydride NoneMethanolRT95 - 99%[4]Excellent yield, high selectivity, mild conditions, commercially available.Stoichiometric waste, relatively expensive for large scale.
Sodium Borohydride Acetic AcidChloroform0 - 20~90%[5]Low cost, readily available.Less selective than NaBH(OAc)₃, requires careful control of acid addition.
Sodium Borohydride NaHCO₃MethanolReflux87 - 90%[4]Inexpensive.Requires heating, may lead to side reactions.
Sodium Cyanoborohydride N/AMethanolRTGoodMild reducing agent.Highly toxic (releases HCN in acid), less commonly used now[4].
Transition Metal Catalysis

For larger-scale and greener synthesis, catalytic hydrogenation is the preferred method. This approach uses a small amount of a transition metal catalyst with a terminal reductant, typically hydrogen gas (H₂) or a hydrogen donor like formic acid.

Mechanism Rationale: The reaction proceeds via the same iminium intermediate. The transition metal catalyst (e.g., Palladium) adsorbs both the imine and the hydrogen source (H₂) onto its surface. This proximity facilitates the transfer of hydrogen atoms across the C=N double bond, regenerating the catalyst for the next cycle[1]. This minimizes waste and allows for very low catalyst loading.

Catalyst SystemHydrogen SourceTypical SolventTemp. (°C)PressureYield (%)AdvantagesDisadvantages
Palladium on Carbon (Pd/C) H₂ gasVariousRT - 1001 - 100 barGood-ExcellentHighly efficient, catalyst is recyclable, atom economical (H₂).[1]Requires specialized high-pressure equipment, potential for catalyst poisoning.
Iridium Complexes (e.g., Ir-QN1, Ir-PA1) Formic Acid / H₂Ethanol/Water60 - 80AtmosphericHighHigh activity and selectivity, can operate at lower pressures.[6]High cost of Iridium, ligand sensitivity.
Nickel-based (e.g., Raney Ni, Ni/Al₂O₃) H₂ / HydrazineAlcohols80 - 150HighGood - 99%[7]Low cost compared to precious metals, robust.[1][7]Often requires higher temperatures/pressures, potential for lower selectivity.
Iron-based (e.g., Fe/MgO) H₂ gasVarious80 - 1201.5 - 5 MPaHigh[8]Abundant and inexpensive metal, environmentally benign.[8]Can require higher catalyst loading and temperatures than precious metals.

Alternative Pathway: Nucleophilic Substitution Performance

While not a catalytic reaction in the traditional sense, the nucleophilic substitution route is a powerful and high-yielding industrial method that warrants comparison. It involves the direct displacement of a halide from 4-(chloromethyl)benzoic acid by 1-methylpiperazine, facilitated by a simple inorganic base.

BaseSolventTemp. (°C)Time (h)Yield (%)AdvantagesDisadvantages
Potassium Hydroxide Water10598.5%[3]Excellent yield, uses water as a solvent, inexpensive base.Reaction with water can be exothermic.
Sodium Bicarbonate DMF30297.3%[2]Mild base, good control over reaction.Use of DMF solvent which can be difficult to remove.
Potassium Carbonate Water1500.597.9%[2]Very fast reaction time at high temperature.Requires pressure vessel to reach 150°C with water.

Catalyst/Method Selection Workflow

Choosing the optimal synthetic route depends on several factors, including the scale of the synthesis, available equipment, cost constraints, and safety considerations.

start Start: Synthesize Target Molecule scale What is the production scale? start->scale equipment Access to high-pressure hydrogenation reactor? scale->equipment Industrial toxicity Is toxicity a primary concern? scale->toxicity Lab-Scale catalytic Use Catalytic Hydrogenation (e.g., Pd/C, Ni) [Green, Scalable, Atom-Economical] equipment->catalytic Yes substitution Use Nucleophilic Substitution (e.g., from 4-chloromethyl BA) [High Yield, Simple Reagents] equipment->substitution No hydride Use Stoichiometric Hydride (e.g., NaBH(OAc)₃) [High Yield, Simple Setup] toxicity->hydride No (with care) toxicity->substitution Yes

Caption: Decision workflow for selecting the appropriate synthetic method.

Experimental Protocols

Protocol 1: Lab-Scale Reductive Amination using Sodium Triacetoxyborohydride

(Adapted from Tetrahedron Letters 53(38):5056–5058)[4]

This protocol describes a highly efficient and reliable method suitable for research and kilogram-scale synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-formylbenzoic acid (1 equivalent) and 1-methylpiperazine (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane (approx. 10 mL per gram of aldehyde).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.

  • Reduction: Cool the mixture in an ice bath (0-5 °C). Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 12-16 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: If dichloromethane was used, separate the organic layer. If methanol was used, remove it under reduced pressure and extract the aqueous residue with dichloromethane or ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the final product as a white to off-white solid.

Protocol 2: Nucleophilic Substitution using 4-(Chloromethyl)benzoic Acid

(Adapted from Google Patents CN103382191B)[3]

This protocol is representative of a robust industrial process.

  • Reaction Setup: To a jacketed glass reactor equipped with a mechanical stirrer and temperature probe, add 4-(chloromethyl)benzoic acid (1 equivalent), 1-methylpiperazine (1.2 equivalents), and potassium hydroxide (1.1 equivalents).

  • Solvent Addition: Add water as the solvent (approx. 4 mL per gram of the starting acid).

  • Reaction: Stir the mixture and maintain the temperature at 10 °C for 5 hours. The reaction is typically a slurry.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Adjust the pH of the mixture to ~6-7 using a 2M hydrochloric acid solution. This will precipitate the product.

  • Isolation: Filter the resulting solid product, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum at 60-70 °C until a constant weight is achieved. This method typically yields a product of high purity (>99%) without the need for further purification[3].

Conclusion and Future Outlook

The synthesis of 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid can be accomplished with high efficiency through several distinct methods.

  • For laboratory and pilot-plant scale , reductive amination using sodium triacetoxyborohydride stands out for its operational simplicity, mild conditions, and excellent yields (95-99%)[4].

  • For large-scale industrial production , both catalytic hydrogenation and nucleophilic substitution are superior choices. Catalytic hydrogenation, particularly with cost-effective catalysts like supported Nickel or Iron, aligns with the principles of green chemistry by minimizing waste and utilizing recyclable catalysts[7][8]. The nucleophilic substitution route offers outstanding yields ( >98%) with simple, inexpensive reagents and water as a solvent, making it an economically compelling process[3].

Future research will likely focus on developing even more active and stable heterogeneous catalysts based on earth-abundant metals that can operate under milder conditions (lower temperatures and pressures), further reducing the energy demands and environmental footprint of producing this vital pharmaceutical intermediate.

References

  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. ResearchGate. [Link]

  • New Catalysts for Reductive Amination. Kanto Chemical Co., Inc.[Link]

  • Reductive Aminations with Metal Catalysts. Encyclopedia.pub. [Link]

  • Reductive amination. Wikipedia. [Link]

  • CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Comparisons of the catalytic performance for reductive amination of diisopropylamine with butyraldehyde over various catalysts. ResearchGate. [Link]

  • IMATINIB. New Drug Approvals. [Link]

  • Supported Fe catalysts prepared through layered double hydroxides for primary amine synthesis by reductive amination of carbonyl compounds. Catalysis Science & Technology (RSC Publishing). [Link]

  • A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources. New Journal of Chemistry (RSC Publishing). [Link]

Sources

Validation

A Comparative Guide to the Synthesis and Application of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid: A Key Pharmaceutical Intermediate

Abstract 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid, hereafter referred to as MPMBA, is a critical building block in modern medicinal chemistry. Its structure is integral to the pharmacophore of several targeted ther...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid, hereafter referred to as MPMBA, is a critical building block in modern medicinal chemistry. Its structure is integral to the pharmacophore of several targeted therapies, most notably the tyrosine kinase inhibitor Imatinib. This guide provides a comprehensive review of the primary synthetic routes to MPMBA, offering an objective comparison of their efficiency, scalability, and underlying chemical principles. We will dissect the two predominant strategies: direct reductive amination and nucleophilic substitution. By examining the causality behind experimental choices, such as reagent selection and reaction conditions, this document serves as a technical resource for researchers and process chemists. Furthermore, we detail the pivotal application of MPMBA in the synthesis of Imatinib and provide validated experimental protocols and analytical characterization data to support laboratory and scale-up activities.

Introduction: The Significance of MPMBA

4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid (CAS No. 106261-48-7) is a bifunctional organic molecule featuring a benzoic acid moiety and a methylpiperazine group linked by a methylene bridge[1]. This specific arrangement is not a coincidence of nature but a deliberate design element in rational drug development. The benzoic acid provides a handle for amide bond formation, a cornerstone of pharmaceutical synthesis, while the N-methylpiperazine group is a frequently employed motif to enhance aqueous solubility and oral bioavailability of a drug candidate.

Its most prominent role is as the key precursor for the side chain of Imatinib (Gleevec®), a first-in-class BCR-Abl tyrosine kinase inhibitor that revolutionized the treatment of chronic myeloid leukemia (CML)[2][3]. The synthesis of a highly pure and cost-effective supply of MPMBA is therefore a critical step in the manufacturing of this life-saving medication[4]. This guide compares the most prevalent and practical synthetic methodologies for its preparation.

Comparative Analysis of Synthetic Strategies

The synthesis of MPMBA is primarily achieved through two distinct and highly efficient chemical pathways. The choice between them often depends on factors like raw material availability, cost, scale, and desired purity profile.

Route 1: Reductive Amination

This is arguably the most elegant and efficient approach, constructing the core C-N bond via the reaction of an aldehyde with an amine, followed by in-situ reduction of the resulting iminium ion.

  • Mechanism & Rationale: The synthesis begins with the condensation of 4-formylbenzoic acid (or its ester equivalent, methyl 4-formylbenzoate) and 1-methylpiperazine. This forms a transient iminium ion, which is then immediately reduced by a hydride source present in the reaction mixture. The key to the success of this one-pot reaction is the choice of a reducing agent that is selective for the iminium ion over the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose; it is a milder and less basic reducing agent than sodium borohydride, preventing the premature reduction of the aldehyde[4][5]. The mild acidity of the acetic acid byproduct can also catalyze iminium ion formation[6].

  • Advantages: This method is characterized by high yields (often >95%), operational simplicity (one-pot), and the use of readily available starting materials[1][4]. It is highly amenable to large-scale production[4].

  • Disadvantages: Requires careful control of reaction conditions to prevent side reactions, though the use of selective reagents like NaBH(OAc)₃ largely mitigates this.

G r1 4-Formylbenzoic Acid inter Iminium Ion Intermediate (in-situ) r1->inter Condensation r2 1-Methylpiperazine r2->inter reagent NaBH(OAc)₃ (Sodium Triacetoxyborohydride) reagent->inter Reduction prod 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid (MPMBA) inter->prod G A MPMBA (This Guide's Product) B Activation (e.g., with SOCl₂) A->B C MPMBA-Acyl Chloride (Activated Intermediate) B->C E Amide Coupling Reaction C->E D Imatinib Core Amine (N-(5-Amino-2-methylphenyl)-4- (3-pyridinyl)-2-pyrimidinamine) D->E F Imatinib (Final API) E->F

Caption: Workflow of MPMBA in the final stage of Imatinib synthesis.

Analytical Characterization

Confirming the identity and purity of synthesized MPMBA is essential. ¹H NMR spectroscopy is a primary tool for this purpose.

Proton Signal ¹H NMR (400 MHz, d₆-DMSO) Rationale
N-CH₃ δ 2.27 (s, 3H)Singlet for the three equivalent methyl protons on the piperazine nitrogen.
Piperazine CH₂ δ 2.44 (bs, 2H), δ 3.18-3.95 (m, 8H)Broad and multiplet signals corresponding to the eight protons of the piperazine ring and the benzylic CH₂.
Aromatic CH δ 7.41 (d, 2H, J=8Hz)Doublet for the two aromatic protons ortho to the methylene bridge.
Aromatic CH δ 7.89 (d, 2H, J=8.1Hz)Doublet for the two aromatic protons ortho to the carboxylic acid group.
Data adapted from ChemicalBook.[1]

Conclusion and Future Outlook

4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid remains a cornerstone intermediate in the pharmaceutical industry due to its indispensable role in the synthesis of Imatinib. The comparative analysis reveals that reductive amination stands out as the superior synthetic strategy, offering high yields, excellent purity, and scalability. While nucleophilic substitution is a viable alternative, it presents challenges related to impurity control that must be carefully managed. The detailed protocols and analytical data provided herein serve as a robust foundation for chemists aiming to produce this vital compound. Future research may focus on developing even more sustainable, green chemistry approaches, perhaps utilizing catalytic reductive amination or flow chemistry to further enhance safety and efficiency in the production of MPMBA and, by extension, the life-saving drugs derived from it.

References

  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. ResearchGate. [Link]

  • CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. MDPI. [Link]

  • CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride.
  • CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • CN112538073A - Preparation method of pazopanib intermediate.
  • WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride.
  • Process for the preparation of Pazopanib or a pharmaceutically acceptable salt thereof. USPTO Patent Application Publication. [Link]

  • WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
  • A PROCESS FOR THE PREPARATION OF IMATINIB BASE - EP 2608791 B1.
  • 4-(4-Methylpiperazin-1-yl)benzoic acid. PubChem. [Link]

  • Method for synthesizing Imatinib. ResearchGate. [Link]

  • Imatinib mesylate. PubMed. [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. [Link]

  • Synthesis of 4-(chloromethyl)-benzoic acid. PrepChem.com. [Link]

  • Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

Sources

Comparative

Cross-Validation of Analytical Methods for 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid

Executive Summary This guide provides a technical comparison and cross-validation framework for the analysis of 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid (MPBA), a critical intermediate in the synthesis of the antic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison and cross-validation framework for the analysis of 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid (MPBA), a critical intermediate in the synthesis of the anticancer drug Imatinib Mesylate .

As a Senior Application Scientist, I have structured this guide to address two distinct analytical needs:

  • Purity Assay: Verifying the quality of MPBA as a raw material (High-Performance Liquid Chromatography - UV).

  • Trace Impurity Profiling: Quantifying MPBA as a potential genotoxic impurity (GTI) in the final Imatinib API (Liquid Chromatography - Tandem Mass Spectrometry).

Compound Profile & Analytical Significance

  • Chemical Name: 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid (often as Dihydrochloride salt)[1][2][3]

  • CAS Number: 106261-49-8 (2HCl salt) / 106261-48-7 (Free acid)

  • Role: Key intermediate for Imatinib; structural moiety responsible for solubility and binding affinity.

  • Critical Quality Attribute (CQA): Because MPBA carries a piperazine ring and alkylating potential, it is monitored strictly. While not a classic alkyl halide GTI, its clearance from the final API must be proven to ppm/ppb levels (ICH M7 guidelines).

Synthesis & Impurity Pathway

The following diagram illustrates where MPBA fits into the Imatinib pathway and why cross-validation of its analysis is vital to prevent carryover.

Imatinib_Synthesis Start1 4-(Chloromethyl) benzoic acid MPBA MPBA (Intermediate) Target Analyte Start1->MPBA Nucleophilic Substitution Reagent N-Methylpiperazine Reagent->MPBA Coupling Coupling Reaction (Amide Bond Formation) MPBA->Coupling Activation Imatinib Imatinib Mesylate (Final API) MPBA->Imatinib Trace Carryover (Impurity) Coupling->Imatinib

Caption: Synthesis pathway showing MPBA as both a primary intermediate and a potential carryover impurity in Imatinib.

Method 1: HPLC-UV (Purity Assay)

Purpose: Routine Quality Control (QC) of the MPBA intermediate itself. Target Concentration: mg/mL range (Assay >98%).

Experimental Protocol

This method utilizes ion-pairing or pH control to retain the polar piperazine moiety on a C18 column.

  • Column: Inertsil ODS-3V or Zorbax Eclipse XDB C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (pH 2.3 with Orthophosphoric Acid).

  • Mobile Phase B: Acetonitrile.[4][5]

  • Mode: Isocratic (70:30 A:B) or Gradient (depending on matrix complexity).

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection: UV at 230 nm (max absorption of benzoic acid moiety) or 267 nm.

  • Injection Volume: 10-20 µL.

  • Diluent: Mobile Phase.[4][5]

Validation Insight: The acidic pH (2.3) is critical. At neutral pH, the piperazine nitrogen is partially deprotonated/protonated, leading to peak tailing. At pH 2.3, it is fully protonated, but the silanol activity of the column must be low (hence "Base Deactivated" columns like ODS-3V are preferred).

Method 2: LC-MS/MS (Trace Impurity Analysis)

Purpose: Quantifying MPBA residue in Imatinib Mesylate API. Target Concentration: ng/mL range (ppm levels).

Experimental Protocol

This method abandons non-volatile phosphate buffers for MS-compatible formic acid.

  • System: UPLC or HPLC coupled to Triple Quadrupole MS (e.g., Waters Xevo TQ-S).

  • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or Inertsil ODS-3 (150 x 4.6 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0 min: 5% B

    • 5 min: 90% B

    • Hold to 7 min, then re-equilibrate.

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Quantifier: 235.1 → 164.1 m/z (Loss of piperazine fragment).

    • Qualifier: 235.1 → 136.1 m/z.

Validation Insight: LC-MS provides the specificity that UV lacks. In the final API, the Imatinib peak is massive. A UV method might miss MPBA co-eluting under the main peak or its tail. MS/MS filters out the API matrix entirely.

Comparative Cross-Validation Guide

To ensure scientific integrity, you must cross-validate these methods. This means using Method 2 (MS) to verify the limitations of Method 1 (UV).

Performance Metrics Comparison
ParameterMethod A: HPLC-UV (Assay)Method B: LC-MS/MS (Impurity)
Linearity Range 10 – 100 µg/mL0.5 – 100 ng/mL
LOD (Limit of Detection) ~0.5 µg/mL~0.015 ng/mL
Specificity Moderate (Separation dependent)High (Mass + Fragmentation)
Precision (RSD) < 1.0%< 5.0%
Primary Use Purity of MPBA raw materialClearance of MPBA in Drug Substance
Cross-Validation Workflow

The following decision tree describes how to validate the analytical strategy for this compound.

Validation_Workflow Start Start: MPBA Analysis SampleType Identify Sample Matrix Start->SampleType RawMat Raw Material (MPBA) SampleType->RawMat High Conc. API Final API (Imatinib) SampleType->API Trace Level Exp_UV Run HPLC-UV (Method A) RawMat->Exp_UV Exp_MS Run LC-MS/MS (Method B) API->Exp_MS Check_Purity Peak Purity Check (DAD/PDA) Exp_UV->Check_Purity Check_Sens Sensitivity Check (S/N > 10) Exp_MS->Check_Sens Decision Cross-Validation Point: Inject Raw Material on MS Check_Purity->Decision Confirm Specificity Result1 Valid: No hidden impurities under UV peak Decision->Result1 Mass Balance Matches Result2 Invalid: MS detects co-eluting species Decision->Result2 Mass Mismatch

Caption: Workflow for selecting the correct method and using MS to validate UV specificity.

Expert Commentary on Robustness
  • Carryover: The piperazine nitrogen is "sticky." In the LC-MS method, use a needle wash of Acetonitrile:Water:Formic Acid (50:50:1) to prevent ghost peaks in subsequent blank injections.

  • Salt Form: Ensure you account for the stoichiometry of the dihydrochloride salt (MW ~307.2) vs. the free acid (MW ~234.3) when preparing standards. Discrepancies here are a common source of "accuracy" failures in cross-validation.

References

  • Waters Corporation. Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. Application Note 720006016EN. Link

  • TSI Journals. Quantification of Potential Genotoxic Impurity in Imatinib Mesylate by LC-MS/MS. Analytical Chemistry: An Indian Journal. Link

  • Research Trend. Determination of Imatinib and its Genotoxic Impurities in Tablets.Link

  • PubChem. 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (Compound Summary).Link

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Responsible Disposal of 4-[(4-Methylpiperidin-1-yl)methyl]benzoic Acid

The integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. This guide provides a detailed protocol for the proper dis...

Author: BenchChem Technical Support Team. Date: March 2026

The integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid, a substituted benzoic acid derivative. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety, environmental stewardship, and our shared responsibility as scientific professionals.

The disposal of any chemical waste should be approached with the understanding that it is regulated from the moment of generation to its final treatment.[1] This guide is grounded in the principles established by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) to ensure the protection of both laboratory personnel and the environment.[2][3]

Hazard Identification and Characterization

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for 4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid was not identified, data from structurally similar compounds, such as 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, provides a strong basis for hazard assessment.[4][5][6][7] The primary hazards are summarized below.

Hazard ClassificationCategoryGHS StatementSource
Acute Oral ToxicityCategory 4H302: Harmful if swallowed[4][6][7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][6][7]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation[4][6][7]
Respiratory SensitizationCategory 1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[6][7]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation[4][5]

Additionally, as a benzoic acid derivative, this compound is incompatible with strong oxidizing agents and strong bases.[8] Aqueous solutions may also react with metals to produce flammable hydrogen gas.[8] Therefore, all waste containing this compound must be treated as hazardous.[9]

The Four Pillars of Chemical Waste Management

Effective disposal is built on a foundation of systematic and proactive waste management. These four pillars ensure safety and compliance throughout the process.

  • Identification: All chemical waste must be clearly identified. Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless specifically confirmed to be non-hazardous by an Environmental Health & Safety (EH&S) professional.[9] A chemical is considered "waste" as soon as you no longer intend to use it.[9]

  • Segregation: This is the most critical step in preventing dangerous reactions. Incompatible wastes must be kept separate.[2][10] For 4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid, this means keeping it segregated from strong acids, strong bases, and oxidizing agents.[8][10]

  • Containment: Waste must be stored in containers that are chemically compatible, in good condition, and have secure, leak-proof closures.[2][9][11] The container must remain closed at all times except when adding waste.[9][11]

  • Communication: Proper labeling is a key OSHA requirement. Every waste container must be clearly labeled with its contents to prevent accidental mixing and to ensure proper handling by waste management personnel.[10][11]

Step-by-Step Disposal Protocol

Follow this procedure for the safe collection and disposal of 4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid waste.

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Establish a designated SAA within the laboratory, near the point of waste generation and under the control of the lab personnel.[1][11] This area should be away from heat sources, sunlight, and general traffic.[12]

Step 2: Select an Appropriate Waste Container

  • Choose a container made of a material compatible with the waste (e.g., High-Density Polyethylene - HDPE). The container must be in good condition, free from cracks or damage, and have a tightly sealing screw cap.[2][11]

  • Ensure the container is appropriately sized for the volume of waste to be generated to avoid prolonged storage of nearly empty containers or the hazards of an overly full one.[2]

Step 3: Label the Waste Container

  • Before adding any waste, affix a hazardous waste label provided by your institution's EH&S department.[1][9]

  • Clearly write the full chemical name: "4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid". Do not use abbreviations or chemical formulas.[11]

  • If it is a solution, list all components and their approximate percentages.[11]

  • Indicate the relevant hazards (e.g., Irritant, Harmful).

Step 4: Accumulate Waste

  • Solid Waste: Collect solid 4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid waste (e.g., excess reagent, contaminated weigh paper) in a designated, labeled solid waste container. Keep this container separate from liquid waste.[10]

  • Liquid Waste: Collect solutions containing the compound in a labeled liquid waste container.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemically resistant gloves, when handling the waste.[5][12]

  • Closure: Keep the waste container tightly closed at all times, only opening it to add waste. Never leave a funnel in the container opening.[9][11]

Step 5: Arrange for Disposal

  • Do not allow waste to accumulate indefinitely. Regulations often specify maximum accumulation times.[13]

  • Once the container is 90% full, or as per your institution's guidelines, submit a request for chemical waste pickup through your EH&S department.[1][11]

  • Never dispose of this chemical down the drain or in the regular trash.[8] This is a direct violation of EPA regulations and can harm the environment.[2]

Step 6: Handling Empty Containers

  • An empty container that held 4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid must be triple-rinsed with a suitable solvent (e.g., water or ethanol) before it can be disposed of as regular trash.[9][10]

  • The rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid waste container.[9]

  • After triple-rinsing, deface or remove all chemical labels before placing the container in the appropriate recycling or trash bin.[9][10]

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct responses. All laboratory personnel must be trained on emergency procedures.[14]

  • Minor Spill (Solid):

    • Evacuate personnel from the immediate area.[8]

    • Wearing appropriate PPE, gently sweep up the spilled material, avoiding dust formation.[5] You can moisten the material slightly with water to prevent it from becoming airborne.[8]

    • Collect the material and cleanup supplies (e.g., contaminated paper towels) in a sealed container and label it as hazardous waste.[5][8][9]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4][5] Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[5]

Chemical Waste Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid.

G cluster_0 Waste Generation & Segregation cluster_1 Accumulation in Lab cluster_2 Final Disposal start Substance Identified as Waste hazard_id Identify Hazards (Irritant, Harmful) start->hazard_id container Select & Label Compatible Hazardous Waste Container hazard_id->container segregate Segregate from Incompatibles (Oxidizers, Bases) container->segregate add_waste Add Waste to Container (Wear Full PPE) segregate->add_waste seal Keep Container Securely Sealed add_waste->seal store Store in Designated SAA seal->store full Container >90% Full? store->full request Request Pickup from EH&S full->request Yes pickup EH&S Collects Waste for Licensed Disposal request->pickup

Caption: Decision workflow for handling and disposal of 4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid waste.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • SAFETY DATA SHEET - 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate. Fisher Scientific.
  • MSDS of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride. Capot Chemical.
  • Hazardous Materials Compliance: OSHA Standards and Best Practices. Mancomm.
  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. SDS Manager.
  • OSHA Hazardous Waste Disposal Guidelines. CDMS.
  • Hazardous Waste - Standards. Occupational Safety and Health Administration.
  • 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride Safety Data Sheets. Echemi.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride | C13H20Cl2N2O2. PubChem.
  • Safety Data Sheet - Benzoic Acid.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group.
  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.

Sources

Handling

A Researcher's Guide to Handling 4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid: A Proactive Approach to Laboratory Safety

In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are daily tasks. While 4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid is a compound of interest, its comprehensive...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are daily tasks. While 4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid is a compound of interest, its comprehensive toxicological profile is not yet fully established. This guide provides a robust framework for its safe handling, grounded in an analysis of its structural components—a substituted benzoic acid and a piperidine derivative. Our approach is to treat the compound with a degree of caution appropriate for a substance that may cause skin, eye, and respiratory irritation, and could be harmful if swallowed, based on data from analogous structures.[1][2][3][4]

This document is designed to empower you, the researcher, with the knowledge to implement safety protocols that are not just compliant, but self-validating. We will explore the necessary personal protective equipment (PPE), the logic behind its selection, and the operational and disposal plans essential for maintaining a safe laboratory environment.

Hazard Assessment: Understanding the Compound

A thorough risk assessment is the foundation of safe chemical handling. Given the absence of a specific Safety Data Sheet (SDS) for the exact molecule, we infer potential hazards from its constituent parts:

  • Benzoic Acid Moiety : Benzoic acid and its derivatives are known to cause skin and serious eye irritation.[5][6][7] In solid form, they can generate dust, which may lead to respiratory irritation.[5][6]

  • Piperidine Moiety : Piperidine and its derivatives are classified as corrosive and can cause severe skin burns and eye damage.[8][9][10][11] They can be toxic if absorbed through the skin and are often associated with respiratory tract irritation.[9]

Therefore, we must assume that 4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid is, at a minimum, an irritant to the skin, eyes, and respiratory system, and potentially harmful if ingested or absorbed through the skin.

Engineering Controls: Your First Line of Defense

Before considering personal protective equipment, engineering controls must be in place to minimize exposure.

  • Chemical Fume Hood : All weighing, transferring, and dissolution of the solid compound must be performed inside a certified chemical fume hood.[5] This is critical to contain dust and potential vapors.

  • Ventilation : The laboratory should have adequate general ventilation to control background exposure levels.[6]

Personal Protective Equipment (PPE): A Detailed Protocol

PPE is the final barrier between you and the chemical. The selection of appropriate PPE is contingent on the specific task being performed.

PPE Selection Framework

The following diagram illustrates the decision-making process for selecting the correct level of PPE.

PPE_Selection cluster_0 Task Assessment cluster_1 PPE Requirements start Start: Handling 4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid task_type What is the task? start->task_type weighing Weighing Solid (High Dust Potential) task_type->weighing Handling Solid solution Working with Solution (Low Volatility Assumed) task_type->solution Handling Solution ppe_high Required PPE: - Nitrile Gloves (Double) - Safety Goggles & Face Shield - Lab Coat - Respiratory Protection (N95) weighing->ppe_high ppe_low Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat solution->ppe_low

Caption: PPE selection workflow based on the physical form of the chemical being handled.

Recommended PPE for Laboratory Tasks
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring Solid Safety goggles with side shields AND a face shield.[10][11]Double-gloving with chemical-resistant nitrile gloves.[12]Fully-buttoned lab coat.N95-rated respirator for nuisance dust.[1]
Working with Dilute Solutions Safety goggles with side shields.[13]Single pair of chemical-resistant nitrile gloves.[5]Fully-buttoned lab coat.Not typically required if handled in a fume hood.
Cleaning Spills Safety goggles and face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant apron over a lab coat.Air-purifying respirator with appropriate cartridges for organic vapors/ammonia derivatives if spill is large or outside a fume hood.[8]

Causality Behind Choices:

  • Eye Protection : Safety goggles are mandatory to protect against splashes and dust. A face shield is added when handling the solid powder due to the increased risk of fine particles becoming airborne and bypassing the seal of goggles.[10]

  • Hand Protection : Nitrile gloves provide adequate protection against incidental contact. Double-gloving is recommended when handling the solid to allow for the safe removal of a potentially contaminated outer glove without exposing the skin.[1] Always inspect gloves before use and dispose of them immediately after handling the compound.[10]

  • Respiratory Protection : An N95 respirator is recommended as a precautionary measure when weighing the solid to prevent inhalation of fine dust particles, which may cause respiratory irritation.[1][2]

  • Body Protection : A lab coat protects the skin and personal clothing from contamination.[14]

Protocol: Donning and Doffing PPE

Proper procedure for putting on and taking off PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat : Put on your lab coat and ensure it is fully buttoned.

  • Respirator (if required) : Perform a seal check according to the manufacturer's instructions.

  • Goggles/Face Shield : Position eye and face protection.

  • Gloves : Don your gloves, ensuring the cuffs go over the sleeves of your lab coat. If double-gloving, don the inner pair first, then the outer pair.

Doffing (Taking Off) Sequence:

  • Outer Gloves (if used) : Peel off the first pair of gloves without touching the outside with your bare hands.

  • Lab Coat : Remove your lab coat, folding it so the contaminated exterior is folded inward.

  • Face Shield/Goggles : Remove by handling the strap; avoid touching the front.

  • Inner Gloves : Remove the final pair of gloves using the proper technique to avoid skin contact.[1]

  • Respirator (if used) : Remove without touching the front of the mask.

  • Hand Washing : Immediately and thoroughly wash your hands with soap and water.[5]

Operational and Disposal Plans

A safe experiment does not end until all waste is properly managed.

Spill Management

Even with precautions, spills can occur.

  • Small Spills (Solid) : If a small amount of solid is spilled inside a fume hood, carefully sweep it up with a brush and dustpan, avoiding dust generation.[14] Place the material in a sealed, labeled hazardous waste container.[6]

  • Small Spills (Liquid) : Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled hazardous waste container.[8]

  • Large Spills : Evacuate the immediate area. Alert your laboratory supervisor and institutional safety office.[9][12]

Waste Disposal
  • Chemical Waste : All solid waste containing 4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid and solutions must be disposed of as hazardous chemical waste.[6]

    • Collect in a clearly labeled, sealed container that is compatible with the chemical.[15][16]

    • Do not mix this waste with other waste streams unless compatibility is confirmed.[17] Segregate from strong oxidizing agents and strong bases.[6]

  • Contaminated PPE : Used gloves, disposable lab coats, and other contaminated materials should be collected in a designated hazardous waste bag or container for disposal.[10] Do not discard in the regular trash.

  • Empty Containers : Empty containers that held the compound must be managed as hazardous waste unless triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste.[18]

By adhering to these protocols, you build a system of safety that protects not only yourself but also your colleagues and the environment. This proactive stance, grounded in scientific principles and an understanding of chemical hazards, is the hallmark of a trustworthy and effective research professional.

References

  • Vertex AI Search. (2023, March 16). Piperidine - SAFETY DATA SHEET.
  • Capot Chemical. (2010, August 2). MSDS of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride.
  • Antibodies. 4-Piperidinopiperidine.
  • Loba Chemie. PIPERIDINE FOR SYNTHESIS.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate.
  • SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
  • New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet.
  • Echemi. 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride Safety Data Sheets.
  • CDH Fine Chemical. PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Apollo Scientific. (2023, July 5). Benzoic acid.
  • Carl ROTH. Safety Data Sheet: Piperidine.
  • PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid.
  • Unidentified Source. (2012, May 1). SAFETY DATA SHEET.
  • Lab Manager. (2024, December 31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices.
  • TCI Chemicals. (2018, October 3). SAFETY DATA SHEET - 4-(4-Methylpiperazinyl)benzoic Acid.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
  • Washington State University. Benzoic-Acid_2024-06-27.docx.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • University of Illinois. (2025, September 25). Chemical Waste Procedures.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.